3-Formylpicolinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-formylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCGRQNFJCFRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563710 | |
| Record name | 3-Formylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-66-5 | |
| Record name | 3-Formylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Formylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formylpicolinonitrile, also known as 3-formyl-2-cyanopyridine, is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique arrangement of a pyridine ring substituted with a cyano group at the 2-position and a formyl group at the 3-position offers multiple reactive sites for further chemical transformations. This guide provides a comprehensive overview of the plausible synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and logical diagrams to facilitate its preparation in a laboratory setting.
Proposed Synthetic Pathways
Two primary synthetic strategies have been identified for the preparation of this compound:
-
Pathway 1: Oxidation of 3-Methylpicolinonitrile. This is a direct and promising approach that involves the selective oxidation of the methyl group of the readily accessible precursor, 3-methylpicolinonitrile.
-
Pathway 2: Multicomponent Ring-Forming Reaction followed by Functional Group Transformation. This pathway involves the construction of a substituted pyridine ring through a multicomponent reaction, followed by subsequent chemical modifications to introduce the desired formyl group.
This guide will focus on the more direct and likely higher-yielding Pathway 1 .
Pathway 1: Synthesis via Oxidation of 3-Methylpicolinonitrile
This pathway is a two-step process starting from 3-picoline (3-methylpyridine). The first step is the synthesis of the key intermediate, 3-methylpicolinonitrile. The second, and more critical step, is the selective oxidation of the methyl group to a formyl group.
Step 1: Synthesis of 3-Methylpicolinonitrile
Several methods have been reported for the synthesis of 3-methylpicolinonitrile. Below are two common and effective protocols.
Method 1A: From 3-Methylpyridine-N-oxide
This method involves the N-oxidation of 3-picoline, followed by reaction with dimethyl sulfate and subsequent cyanation.
Experimental Protocol:
-
N-Oxidation of 3-Picoline: 3-Picoline is oxidized to 3-methylpyridine-N-oxide using a suitable oxidizing agent such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.
-
Reaction with Dimethyl Sulfate: 10.9 g (0.1 mol) of 3-methylpyridine-N-oxide is mixed with 12.6 g (0.1 mol) of dimethyl sulfate. The reaction mixture is stirred at 70-75°C for 2 hours.[1]
-
Cyanation: A solution of 13.0 g (0.2 mol) of potassium cyanide in 10-40 mL of water is slowly added dropwise to the reaction mixture while maintaining the temperature. After the addition is complete, the mixture is stirred for another hour at the same temperature and then for one hour at room temperature.[1]
-
Work-up and Purification: The reaction mixture is diluted with 150 mL of water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexane = 2:8 to 3:7) and recrystallized from hexane to yield 3-methylpicolinonitrile as a colorless solid.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 18.6% | [1] |
| Melting Point | 82.5-83.5 °C | [1] |
Method 1B: Direct Cyanation of 3-Methylpyridine
This method involves the direct introduction of a cyano group at the 2-position of 3-methylpyridine after activation.
Experimental Protocol:
-
Activation of 3-Methylpyridine: 3-Methylpyridine is dissolved in trifluoroacetic anhydride under chilled conditions. Concentrated nitric acid (1.9 mL, 36 mmol) is then added dropwise while cooling. The solution is stirred for 2-3 hours at room temperature.
-
Cyanation: The activated solution is slowly added to a chilled aqueous solution of potassium cyanide (8.4 g) and sodium acetate (8.1 g). The reaction mixture is allowed to stand at room temperature for 18 hours.
-
Work-up and Purification: The pH of the solution is checked to be in the range of 6-7, and the mixture is extracted with dichloromethane. The pure 3-methyl-2-pyridinecarbonitrile is obtained by column chromatography on silica gel using an ethyl acetate-hexane (1:1) eluent.
Quantitative Data:
| Parameter | Value |
| Yield | 75% |
| Melting Point | 83.5 °C |
Logical Workflow for the Synthesis of 3-Methylpicolinonitrile
Caption: Synthesis routes for the key intermediate, 3-methylpicolinonitrile.
Step 2: Selective Oxidation of 3-Methylpicolinonitrile to this compound
The selective oxidation of the methyl group at the 3-position of 3-methylpicolinonitrile is the crucial step to obtain the final product. Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of activated methyl groups, such as those on pyridine rings, to aldehydes.
Proposed Experimental Protocol (Based on Analogy with 2,3-Lutidine Oxidation):
-
Reaction Setup: A mechanically stirred mixture of 3-methylpicolinonitrile (1 equivalent), powdered selenium dioxide (just under 1 molar equivalent), dioxane, and a small amount of water is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated at reflux for an appropriate time (e.g., 20 hours, to be optimized). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: The hot reaction mixture is filtered through Celite to remove selenium residues. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product, which may contain the desired aldehyde, the corresponding carboxylic acid, and unreacted starting material, is purified by column chromatography on silica gel.
Note: The oxidation of methylpyridines with selenium dioxide can sometimes lead to the formation of the corresponding carboxylic acid as a byproduct.[2] Reaction conditions such as temperature, reaction time, and the stoichiometry of the oxidizing agent should be carefully controlled to maximize the yield of the aldehyde.
Quantitative Data (Anticipated):
While a specific yield for the oxidation of 3-methylpicolinonitrile is not available in the searched literature, based on similar reactions with lutidines, a moderate to good yield can be expected after optimization.
Logical Pathway for the Oxidation of 3-Methylpicolinonitrile
Caption: Proposed oxidation of 3-methylpicolinonitrile to this compound.
Pathway 2: Synthesis via Multicomponent Ring-Forming Reaction
This alternative pathway involves the construction of a substituted pyridine ring in a one-pot reaction, followed by functional group manipulations. A common approach is the synthesis of 2-amino-3-cyanopyridine derivatives through multicomponent reactions like the Gewald reaction.
Conceptual Workflow:
-
Multicomponent Reaction: A four-component reaction between a ketone, an aldehyde, malononitrile, and ammonium acetate can yield a 2-amino-3-cyanopyridine derivative.[3][4]
-
Diazotization: The 2-amino group of the resulting pyridine can be converted to a diazonium salt using sodium nitrite in an acidic medium.
-
Sandmeyer-type Reaction: The diazonium salt can then be subjected to a Sandmeyer-type reaction to introduce a formyl group or a precursor (e.g., a hydroxymethyl group that can be subsequently oxidized).
This pathway is generally more complex and may result in lower overall yields compared to the direct oxidation of a pre-functionalized precursor.
Logical Diagram of the Multicomponent Reaction Pathway
Caption: Conceptual workflow for the synthesis via a multicomponent reaction.
Conclusion
The synthesis of this compound is most directly approached through the selective oxidation of 3-methylpicolinonitrile. This pathway benefits from the availability of multiple synthetic routes to the key intermediate. While the oxidation step requires careful optimization to maximize the yield of the desired aldehyde and minimize the formation of the carboxylic acid byproduct, it represents a more straightforward and potentially higher-yielding strategy compared to the multi-step, ring-forming approach. The detailed protocols and logical workflows provided in this guide offer a solid foundation for researchers to successfully synthesize this important heterocyclic compound. Further experimental investigation is recommended to refine the proposed oxidation protocol and to explore alternative oxidizing agents for improved selectivity and yield.
References
physicochemical properties of 3-Formylpicolinonitrile
An In-depth Technical Guide on the Physicochemical Properties of 3-Formylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 2-cyano-3-pyridinecarboxaldehyde, is a pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both a nitrile and an aldehyde functional group on a pyridine ring, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. Understanding its core physicochemical properties is fundamental for its application in drug design, synthesis optimization, and materials development. This guide provides a comprehensive overview of its known properties, detailed experimental protocols for their determination, and a logical workflow for its characterization.
Physicochemical Properties
The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O | - |
| Molecular Weight | 132.12 g/mol | - |
| Appearance | White crystalline powder | [1] |
| Melting Point | 74-76 °C | [1] |
| Boiling Point | 376.5 °C (Predicted) | [1] |
| CAS Number | 883-44-3 | [1] |
Experimental Protocols
Detailed methodologies for determining the core physicochemical properties of a solid organic compound like this compound are outlined below.
Melting Point Determination
The melting point is a critical indicator of purity.[2] A sharp melting range (typically 0.5-1.0°C) suggests a pure compound, while a depressed and broadened range indicates the presence of impurities.[3]
Methodology (Capillary Method using a Mel-Temp Apparatus):
-
Sample Preparation: Finely powder a small amount of this compound.[3] Pack the powder into a capillary tube (sealed at one end) to a depth of 1-2 mm by tapping the sealed end on a hard surface.[4][5]
-
Apparatus Setup: Place the packed capillary tube into one of the sample slots of the melting point apparatus. Insert a calibrated thermometer into the designated well.
-
Initial Determination: Heat the apparatus rapidly to get an approximate melting point. This allows for a more precise measurement in subsequent trials.
-
Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it slowly, decreasing the rate to about 1-2°C per minute as the approximate melting point is approached.[3]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
-
Verification: Repeat the measurement with a fresh sample to ensure consistency.
Solubility Determination
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[6]
Methodology (Gravimetric Method):
-
Solvent Preparation: Measure a precise volume (e.g., 10 mL) of the desired solvent (e.g., water, ethanol, DMSO) into a test tube or vial.[6] Record the initial temperature of the solvent.[6]
-
Solute Addition: Weigh an amount of this compound. Add a small, known quantity of the compound to the solvent.[6]
-
Dissolution: Stopper the container and shake or stir vigorously to facilitate dissolution, ensuring the temperature remains constant.[6] Avoid handling the bottom of the test tube to prevent heat transfer from your hand.[6]
-
Saturation Point: Continue adding small, weighed increments of the solute until a small amount of solid remains undissolved, indicating that the solution is saturated.[7]
-
Mass Calculation: Weigh the remaining, undissolved solute. Subtract this mass from the initial total mass added to determine the exact mass of solute that dissolved in the solvent volume.[6][7]
-
Reporting: Express the solubility as mass of solute per volume of solvent (e.g., g/100 mL) at the recorded temperature.
Spectroscopic Analysis
Spectroscopic techniques are essential for structural elucidation and confirmation.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8]
Methodology (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve an appropriate amount of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[9] The typical solvent volume is 0.6-0.7 mL.[9]
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent and the magnetic field will be shimmed to achieve homogeneity.[10]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard experiment involves a short pulse, an acquisition time of 2-4 seconds, and a short relaxation delay.[11]
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.[8][12] A relaxation delay is used to ensure accurate integration for quantitative analysis.[8][10]
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier Transform.[10] The resulting spectrum is then phased, baseline corrected, and referenced to an internal standard (like Tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak.[10]
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[13]
Methodology (Thin Solid Film):
-
Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[14]
-
Film Deposition: Place a drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[14]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[14]
-
Spectrum Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.[14] A background spectrum of the empty plate or air is typically run first for reference.[13]
-
Data Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups (e.g., C≡N stretch, C=O stretch, aromatic C-H and C=C stretches).
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound.[15]
Methodology (Electron Impact - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solid samples. The sample is vaporized in a high vacuum.[16]
-
Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process, known as Electron Impact (EI), knocks an electron off the molecule to form a radical cation, known as the molecular ion (M⁺•).[15][16]
-
Fragmentation: The high energy of EI often causes the molecular ion to break apart into smaller, charged fragments. This fragmentation pattern is often characteristic of the molecule's structure.[16]
-
Mass Analysis: The ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.[15][17]
-
Detection: A detector records the abundance of each ion at a specific m/z value.[16]
-
Spectrum Generation: The output is a mass spectrum, which is a plot of relative ion intensity versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental formula.[16]
Visualizations
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a standard workflow for the complete physicochemical characterization of a newly synthesized or acquired compound such as this compound.
References
- 1. 883-44-3 | CAS DataBase [chemicalbook.com]
- 2. pennwest.edu [pennwest.edu]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 7. sciencebuddies.org [sciencebuddies.org]
- 8. sc.edu [sc.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. benchchem.com [benchchem.com]
- 11. ekwan.github.io [ekwan.github.io]
- 12. books.rsc.org [books.rsc.org]
- 13. ehealth.kcl.ac.uk [ehealth.kcl.ac.uk]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 17. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
3-Formylpicolinonitrile CAS number and spectral data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Formylpicolinonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document consolidates essential physicochemical properties, predicted spectral data, and a plausible synthetic route. The information is presented to support researchers in the effective utilization and further investigation of this compound.
Physicochemical Properties
This compound, also known as 2-cyano-3-pyridinecarboxaldehyde, is a trifunctional heterocyclic compound containing a pyridine ring, a nitrile group, and an aldehyde group. These functional groups make it a versatile synthon for the elaboration of more complex molecular architectures.
| Property | Value |
| CAS Number | 131747-66-5 |
| Molecular Formula | C₇H₄N₂O |
| Molecular Weight | 132.12 g/mol |
| IUPAC Name | 3-formylpyridine-2-carbonitrile |
| Synonyms | 2-Cyano-3-pyridinecarboxaldehyde, 3-Formyl-2-pyridinecarbonitrile |
Predicted Spectral Data
Due to the limited availability of experimentally-derived spectral data in the public domain, the following tables provide predicted spectral characteristics for this compound. These predictions are based on established principles of NMR, IR, and mass spectrometry for analogous molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.1 | s | 1H | Aldehyde proton (-CHO) |
| ~8.9 | dd | 1H | Pyridine H6 |
| ~8.2 | dd | 1H | Pyridine H4 |
| ~7.6 | dd | 1H | Pyridine H5 |
¹³C NMR (Predicted, 125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~190 | Aldehyde Carbonyl (C=O) |
| ~155 | Pyridine C6 |
| ~153 | Pyridine C2 |
| ~140 | Pyridine C4 |
| ~130 | Pyridine C3 |
| ~128 | Pyridine C5 |
| ~116 | Nitrile Carbon (C≡N) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Medium | C≡N stretch (nitrile) |
| ~1710 | Strong | C=O stretch (aldehyde) |
| ~1580, 1470, 1430 | Medium-Weak | C=C and C=N stretches (pyridine ring) |
| ~2850, 2750 | Weak | C-H stretch (aldehyde) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 132 | [M]⁺ (Molecular Ion) |
| 131 | [M-H]⁺ |
| 104 | [M-CO]⁺ |
| 103 | [M-H-CO]⁺ or [M-CHO]⁺ |
Proposed Experimental Protocol: Synthesis of this compound
A plausible synthetic route to this compound involves the reduction of the corresponding nitrile, 2-cyanopyridine, to the aldehyde. This can be achieved via catalytic hydrogenation in the presence of a specific catalyst system.
Reaction: Reduction of 3-Cyanopyridine
Reagents and Materials:
-
3-Cyanopyridine
-
Raney Nickel (catalyst)
-
Formic Acid (reducing agent and solvent)
-
Diatomaceous earth (for filtration)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 3-cyanopyridine (1.0 eq) in formic acid, add Raney Nickel (catalyst).
-
Heat the reaction mixture to reflux with vigorous stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the catalyst, washing the filter cake with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualization of the Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
An In-depth Technical Guide to the Synthesis of Novel 3-Formylpicolinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-formylpicolinonitrile scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a reactive formyl group, a versatile cyano group, and a pyridine core offers a multiplicity of avenues for synthetic elaboration, leading to a diverse range of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthetic strategies for preparing novel this compound derivatives. It details established and emerging experimental protocols, presents quantitative data in a structured format for ease of comparison, and visualizes key synthetic pathways and workflows to facilitate understanding and implementation in a research and development setting.
Introduction
Picolinonitrile derivatives, characterized by a pyridine ring bearing a cyano group, are integral components in a vast array of biologically active compounds. The introduction of a formyl group at the 3-position of the picolinonitrile core further enhances the synthetic utility of this scaffold, providing a reactive handle for a variety of chemical transformations. These transformations allow for the construction of fused heterocyclic systems and the introduction of diverse pharmacophores, making this compound derivatives attractive targets for the development of novel therapeutic agents. This guide will explore the primary synthetic routes to access these valuable building blocks, with a focus on methodologies that allow for the introduction of substituents at various positions of the pyridine ring.
Synthetic Strategies and Methodologies
The synthesis of novel this compound derivatives can be broadly approached through two main strategies:
-
Strategy A: De Novo Ring Construction. This approach involves the assembly of the substituted pyridine ring from acyclic precursors, incorporating the desired formyl and cyano functionalities, or their precursors, during the cyclization process. Multi-component reactions are particularly powerful in this regard, offering a convergent and efficient means to generate molecular complexity in a single step.
-
Strategy B: Functionalization of a Pre-formed Pyridine Core. This strategy begins with a pre-existing, suitably substituted pyridine ring, followed by the sequential or directed introduction of the formyl and cyano groups, or the modification of other positions on a this compound scaffold.
This guide will focus on a promising and well-documented pathway that combines elements of both strategies: the synthesis of substituted 3-hydroxypicolinonitriles followed by a key oxidation step to furnish the target 3-formyl derivatives.
Synthesis of 4-Substituted-3-Hydroxypicolinonitrile Intermediates
A robust method for the synthesis of 4-substituted-3-hydroxypicolinonitriles has been reported, proceeding via a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage. This method provides a versatile platform for introducing a wide range of substituents at the 4-position of the picolinonitrile core.
Experimental Protocol: General Procedure for the Synthesis of 4-Substituted-3-Hydroxypicolinonitriles
To a solution of the corresponding isoxazolopyridine (0.100 mmol) in dry methanol (5.00 mL per mmol of isoxazolopyridine), potassium carbonate (K₂CO₃, 0.150 mmol) is added. The reaction mixture is then stirred at 60 °C for 30 minutes. The reaction is subsequently quenched by the addition of 1 M aqueous hydrochloric acid (HCl). The resulting mixture is extracted with ethyl acetate, and the combined organic layers are dried over magnesium sulfate (MgSO₄) and filtered. The solvent is removed under reduced pressure to yield the 4-substituted-3-hydroxypicolinonitrile product.
Table 1: Synthesis of Various 4-Substituted-3-Hydroxypicolinonitrile Derivatives
| Compound | R Group | Yield (%) | Melting Point (°C) |
| 1a | Phenyl | 92 | 179 |
| 1b | Methyl | 83 | 155 |
| 1c | n-Pentyl | 81 | 171 |
| 1d | 4-Methoxyphenyl | 84 | 187 |
| 1e | 3-Methoxyphenyl | 74 | 198 |
| 1f | 4-(Trifluoromethyl)phenyl | 51 | - |
| 1g | Trimethylsilyl | 53 | 175 |
Data extracted from a study on the synthesis of 3-hydroxy-4-substituted picolinonitriles.
Oxidation of 3-Hydroxypicolinonitriles to 3-Formylpicolinonitriles
The crucial step in converting the readily accessible 3-hydroxypicolinonitrile intermediates to the target 3-formyl derivatives is the selective oxidation of the hydroxyl group. Various oxidizing agents can be employed for this transformation, with manganese dioxide (MnO₂) being a common and effective choice for the oxidation of benzylic and allylic alcohols, a category that includes 3-hydroxypyridines.
Experimental Protocol: General Procedure for the Oxidation of 3-Hydroxypicolinonitriles
To a solution of the 4-substituted-3-hydroxypicolinonitrile (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (10-20 mL), activated manganese dioxide (5-10 equivalents) is added. The reaction mixture is stirred vigorously at room temperature or under gentle reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 4-substituted-3-formylpicolinonitrile.
Table 2: Representative 4-Substituted-3-Formylpicolinonitrile Derivatives
| Compound | R Group | Starting Material |
| 2a | Phenyl | 1a |
| 2b | Methyl | 1b |
| 2c | n-Pentyl | 1c |
| 2d | 4-Methoxyphenyl | 1d |
| 2e | 3-Methoxyphenyl | 1e |
| 2f | 4-(Trifluoromethyl)phenyl | 1f |
| 2g | Trimethylsilyl | 1g |
Note: The yields for the oxidation step will vary depending on the specific substrate and reaction conditions and would require experimental optimization.
Visualization of Synthetic Pathways and Workflows
To provide a clearer understanding of the synthetic logic and experimental flow, the following diagrams have been generated using the Graphviz DOT language.
Caption: Synthetic workflow for novel this compound derivatives.
Potential Biological Significance and Signaling Pathways
While the biological activities of this compound derivatives are not extensively documented in publicly available literature, the broader class of cyanopyridine-containing molecules has shown a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The structural similarity of the this compound core to other bioactive heterocyclic aldehydes, such as 3-formylchromones, suggests potential for interaction with various biological targets. For instance, 3-formylchromones have been investigated for their cytotoxic effects against tumor cell lines.
Given the prevalence of pyridine-based scaffolds in kinase inhibitors, it is plausible that novel this compound derivatives could be designed to target specific protein kinases involved in cell signaling pathways implicated in diseases such as cancer. A hypothetical signaling pathway that could be targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
The synthesis of novel this compound derivatives represents a promising avenue for the discovery of new therapeutic agents. The synthetic strategy outlined in this guide, based on the preparation and subsequent oxidation of 4-substituted-3-hydroxypicolinonitriles, offers a versatile and modular approach to access a library of these valuable compounds. The detailed experimental protocols and structured data presentation are intended to serve as a practical resource for researchers in the field. Further investigation into the biological activities of these derivatives is warranted and could lead to the identification of potent modulators of key cellular signaling pathways.
Biological Activity Screening of 3-Formylpicolinonitrile Analogs: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of 3-formylpicolinonitrile analogs, focusing on their synthesis, in vitro anticancer, and antimicrobial activities. This document details experimental protocols, presents quantitative data for structure-activity relationship (SAR) analysis, and visualizes key experimental workflows and a relevant signaling pathway.
Introduction
Picolinonitrile derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial and anticancer activities. The this compound scaffold, in particular, offers a versatile platform for the synthesis of a wide array of analogs with potential therapeutic applications. The electron-withdrawing nitrile group and the reactive aldehyde at the 3-position allow for various chemical modifications, leading to a library of compounds for biological screening. This guide focuses on a series of 3-cyanopyridine derivatives, close structural analogs of this compound, to elucidate their biological potential.
Synthesis of 3-Cyanopyridine Analogs
The synthesis of the 3-cyanopyridine core is often achieved through multi-component reactions. A common and efficient method is the Claisen-Schmidt condensation, which involves the reaction of an ethanone derivative with various benzaldehydes to form chalcone intermediates. These chalcones can then be cyclized with reagents like cyanoacetamide or cyanothioacetamide to yield the desired 3-cyano-2(1H)-pyridone or 3-cyanopyridine-2(1H)-thione derivatives, respectively.[1][2]
General Synthetic Protocol
A representative synthetic scheme for the preparation of 3-cyanopyridine-2(1H)-thione derivatives is outlined below. This protocol is based on the reaction of a morpholinophenyl ethanone derivative with substituted benzaldehydes, followed by cyclization with cyanothioacetamide.
Step 1: Synthesis of Chalcone Intermediates (2a-c)
-
To a solution of the starting ethanone derivative (1) in ethanol, add the appropriate substituted benzaldehyde.
-
Add a catalytic amount of a suitable base (e.g., piperidine or aqueous sodium hydroxide).
-
Stir the reaction mixture at room temperature for a specified time until completion, monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.
Step 2: Synthesis of 3-Cyanopyridine-2(1H)-thione Derivatives (7a-c)
-
A mixture of the synthesized chalcone (2a-c), cyanothioacetamide, and a catalyst such as piperidine in a solvent like ethanol is refluxed for several hours.[1]
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
Recrystallization from an appropriate solvent (e.g., acetic acid or ethanol) yields the purified 3-cyanopyridine-2(1H)-thione derivatives.[1]
Biological Activity Screening
The synthesized this compound analogs are typically screened for a range of biological activities, with a primary focus on their anticancer and antimicrobial properties.
In Vitro Anticancer Activity
The cytotoxic effects of the synthesized compounds are evaluated against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[3]
-
Cell Culture: Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, PC-3 - prostate carcinoma, HepG2 - hepatocellular carcinoma) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with the culture medium to obtain various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). A control group is treated with DMSO-containing medium only.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
The following table summarizes the in vitro anticancer activity of a series of 3-cyanopyridine derivatives against the A549 human lung carcinoma cell line.
| Compound | R | IC50 (µg/mL)[1] |
| 7a | H | 1.25 |
| 7b | 4-F | 0.87 |
| 7c | 4-Cl | 1.38 |
| 8a | 4-F (pyridone) | 0.83 |
| 8b | 4-Cl (pyridone) | 8.88 |
| Doxorubicin | - | 1.56 |
Note: Compounds 7a-c are 3-cyanopyridine-2(1H)-thione derivatives, while 8a-b are 3-cyano-2(1H)-pyridone derivatives.
Antimicrobial Activity
The antimicrobial potential of this compound analogs is assessed against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight in a suitable broth medium. The turbidity of the culture is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density (e.g., 1-2 x 10^8 CFU/mL for bacteria).
-
Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganisms with no compound) and negative (broth medium only) controls are included in each plate. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) is also tested as a reference.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The following table presents the antimicrobial activity (MIC in µg/mL) of a series of quinoline-3-carbaldehyde hydrazone derivatives, which are structurally related to the target compounds.
| Compound | S. aureus (MRSA)[5] | E. coli[6] | C. albicans[6] |
| 3q5 | 16 | >128 | >128 |
| 3q6 | 16 | >128 | >128 |
| 12 | - | 6.25 | 12.5 |
| 15 | - | 6.25 | 12.5 |
| Ciprofloxacin | 1 | - | - |
| Amoxicillin | - | >100 | >100 |
| Amphotericin B | - | - | 0.48 |
Note: The presented data is for quinoline-3-carbaldehyde hydrazone derivatives and not the same 3-cyanopyridine analogs from the anticancer study.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for the development of novel therapeutic agents. For some 3-cyanopyridine derivatives, a potential mechanism involves the modulation of key proteins in cell survival and apoptosis pathways.
Survivin Inhibition and Apoptosis Induction
Studies on certain 3-cyanopyridine derivatives have suggested their role as modulators of survivin, an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers.[4] Inhibition of survivin can lead to the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.[4]
Conclusion
This technical guide has provided a framework for the biological activity screening of this compound analogs, with a focus on their synthesis, anticancer, and antimicrobial evaluation. The presented data on 3-cyanopyridine derivatives highlight the potential of this scaffold in developing novel therapeutic agents. The structure-activity relationship data suggests that substitutions on the pyridine ring and the nature of the appended groups significantly influence the biological activity. Further investigation into the precise mechanism of action and in vivo efficacy of the most potent analogs is warranted to advance these compounds in the drug discovery pipeline.
References
- 1. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. [Synthesis and biological evaluation of 3-quinolinecarbonitrile-7-amide derivatives]. | Semantic Scholar [semanticscholar.org]
- 4. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
3-Formylpicolinonitrile: Uncharted Territory in Mechanism of Action Studies
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the mechanism of action for the compound 3-Formylpicolinonitrile. Despite its availability as a chemical reagent for research purposes, no dedicated studies detailing its biological effects, cellular targets, or influence on signaling pathways have been published.
Currently, this compound is primarily documented as a synthetic intermediate in the production of other molecules. Notably, it serves as a precursor for the synthesis of 3-(Hydroxymethyl)picolinonitrile.[1] While this derivative has been investigated for potential anticancer and antimicrobial properties, potentially through the inhibition of histone acetyltransferases (HATs), these findings are not directly applicable to this compound itself.[1]
The absence of published research into the bioactivity of this compound means that critical information for drug development and scientific professionals is unavailable. This includes:
-
Quantitative Biological Data: There is no publicly accessible data on its potency, efficacy, or toxicity in any biological system.
-
Experimental Protocols: No established experimental methodologies for studying the biological effects of this compound have been described in the literature.
-
Signaling Pathway Involvement: The impact of this compound on any cellular signaling cascade remains unknown.
Commercial suppliers list this compound for research use, and safety data sheets provide information on its chemical and physical properties, but these documents do not contain any biological data.[2][3]
References
Spectroscopic Characterization of 3-Formylpicolinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formylpicolinonitrile, a pyridine derivative featuring both a nitrile and an aldehyde functional group, serves as a valuable building block in medicinal chemistry and materials science. Its unique electronic and structural properties make it a versatile precursor for the synthesis of more complex heterocyclic compounds with potential therapeutic applications. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior. This technical guide provides an in-depth overview of the spectroscopic properties of this compound, including data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a generalized workflow for characterization are also presented.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and one signal in the aldehyde region.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | H7 (Aldehyde) |
| ~9.1 | dd | 1H | H6 |
| ~8.8 | dd | 1H | H4 |
| ~7.8 | dd | 1H | H5 |
Predicted data. Actual values may vary depending on solvent and experimental conditions.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~192 | C7 (Aldehyde) |
| ~154 | C6 |
| ~152 | C2 |
| ~140 | C4 |
| ~130 | C5 |
| ~128 | C3 |
| ~116 | CN (Nitrile) |
Predicted data. Actual values may vary depending on solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2230-2210 | Strong | C≡N (Nitrile) stretch |
| ~1710-1690 | Strong | C=O (Aldehyde) stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N ring stretch |
| ~1200-1000 | Medium | In-plane C-H bending |
| ~900-650 | Medium-Strong | Out-of-plane C-H bending |
Typical values for the functional groups present. Actual peak positions may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit characteristic absorptions in the UV region.
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |
| ~220-240 | - | Methanol/Ethanol | π → π* transition |
| ~270-290 | - | Methanol/Ethanol | π → π* transition |
| ~310-330 | - | Methanol/Ethanol | n → π* transition |
Expected absorption ranges. Actual values and molar absorptivity require experimental determination.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pattern.
| m/z | Relative Intensity | Assignment |
| 132 | High | [M]⁺ (Molecular ion) |
| 131 | High | [M-H]⁺ |
| 104 | Medium | [M-CO]⁺ |
| 103 | Medium | [M-HCN]⁺ |
| 77 | Medium | [C₅H₃N]⁺ |
| 76 | Medium | [C₆H₄]⁺ |
Predicted fragmentation pattern based on the structure. Relative intensities are estimations.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. The spectral width is typically around 200-220 ppm.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard or the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrument Setup: Place the ATR accessory in the sample compartment of the FT-IR spectrometer.
-
Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. Label the significant peaks corresponding to the functional groups.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be chosen such that the absorbance is within the linear range of the instrument (typically 0.1 to 1 AU).
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization method for small, relatively volatile molecules. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can also be used, particularly with LC-MS systems.
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Probing the Reactivity of the Formyl Group in 3-Formylpicolinonitrile: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the reactivity of the formyl group in 3-Formylpicolinonitrile, a key heterocyclic building block for drug discovery and development. This document details the expected reactivity based on established principles of organic chemistry and analogous heterocyclic systems, offering researchers and scientists a predictive framework for designing synthetic routes and novel molecular entities.
Introduction: The Chemical Landscape of this compound
This compound, also known as 3-cyanopicolinaldehyde, is a bifunctional pyridine derivative featuring both a formyl and a nitrile group. The electron-withdrawing nature of the pyridine ring and the cyano group significantly influences the electrophilicity of the formyl carbon, making it a prime target for a variety of nucleophilic attacks. This inherent reactivity profile positions this compound as a versatile scaffold for the synthesis of diverse and complex heterocyclic compounds with potential therapeutic applications. The nitrile group itself is a common pharmacophore, known to participate in key binding interactions within biological targets.
Core Reactivity of the Formyl Group
The formyl group (-CHO) in this compound is anticipated to undergo a range of classical aldehyde reactions. These include nucleophilic addition, reduction, oxidation, and condensation reactions. The following sections detail the expected outcomes and provide generalized experimental protocols adapted from similar heterocyclic aldehyde systems due to the limited availability of specific data for this compound.
Nucleophilic Addition Reactions
The partial positive charge on the formyl carbon makes it highly susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of a wide array of functional groups.
A general workflow for a nucleophilic addition to an aldehyde is depicted below:
Caption: Generalized workflow for nucleophilic addition to an aldehyde.
Table 1: Predicted Nucleophilic Addition Reactions of this compound
| Nucleophile | Expected Product | Reagents and Conditions (Analogous Systems) | Predicted Yield (%) |
| Grignard Reagent (R-MgX) | Secondary Alcohol | R-MgX in THF or Et₂O, 0 °C to rt | 70-90 |
| Organolithium (R-Li) | Secondary Alcohol | R-Li in THF or Hexane, -78 °C to rt | 70-95 |
| Cyanide (NaCN/KCN) | Cyanohydrin | NaCN, H₂SO₄ (catalytic), H₂O/EtOH | 80-95 |
| Hydrazine (H₂NNH₂) | Hydrazone | H₂NNH₂·H₂O, EtOH, reflux | 85-98 |
| Hydroxylamine (NH₂OH) | Oxime | NH₂OH·HCl, NaOAc, EtOH/H₂O, reflux | 90-99 |
Experimental Protocol: General Procedure for Grignard Addition (Adapted)
-
To a solution of this compound (1.0 eq) in anhydrous THF (10 mL/mmol) under an inert atmosphere (N₂ or Ar) at 0 °C, add the Grignard reagent (1.2 eq, solution in THF or Et₂O) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reduction of the Formyl Group
The formyl group can be readily reduced to a primary alcohol, providing a handle for further functionalization.
Initial Toxicity Assessment of 3-Formylpicolinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for conducting an initial toxicity assessment of the novel chemical entity, 3-Formylpicolinonitrile (CAS N/A). Due to the limited publicly available toxicological data for this specific compound, this document provides a structured framework based on established regulatory guidelines and structure-activity relationships (SAR) with analogous compounds. The guide details a tiered approach, beginning with in silico predictions, followed by a suite of in vitro assays, and culminating in foundational in vivo studies. Detailed experimental protocols for key assays are provided, along with data from structurally related molecules to serve as a benchmark for hazard identification and risk assessment. This document is intended to guide researchers in designing a robust, efficient, and ethically considerate toxicological evaluation.
Introduction
This compound, also known as 3-cyano-2-formylpyridine, is a heterocyclic compound featuring a pyridine ring substituted with both a nitrile and a formyl (aldehyde) group. This combination of functional groups suggests potential biological activity, making it a molecule of interest in pharmaceutical and agrochemical research. However, these same reactive moieties necessitate a thorough evaluation of its toxicological profile early in the development process. An initial toxicity assessment is critical to identify potential hazards, inform safe handling procedures, and guide go/no-go decisions in research and development pipelines.
This guide presents a systematic approach to this assessment, integrating computational toxicology, cell-based assays, and standard animal testing protocols.
Hazard Identification from Analogous Compounds
Direct toxicological data for this compound is not currently available in the public domain. Therefore, an initial hazard assessment relies on data from structurally similar compounds. Key analogues include isomers and the parent cyanopyridine structure.
Structural Analogues:
-
This compound: The target compound.
-
6-Formylpyridine-3-carbonitrile: A structural isomer.
-
3-Cyanopyridine (Nicotinonitrile): The parent structure lacking the formyl group.
-
3-Formylbenzonitrile: A benzene analogue.
Data Presentation
The following tables summarize available quantitative and qualitative toxicity data for these analogues. This information provides a preliminary indication of the potential hazards associated with this compound.
Table 1: Acute Toxicity Data for Analogous Compounds
| Compound Name | CAS Number | Test Species | Route | Endpoint | Value | GHS Category (Acute Oral) | Reference |
| 3-Cyanopyridine | 100-54-9 | Rat | Oral | LD50 | 1100 mg/kg | Category 4 | [1][2] |
| 3-Cyanopyridine | 100-54-9 | Rabbit | Dermal | LD50 | > 2000 mg/kg | Not Classified | [2] |
Table 2: Hazard Classifications for Analogous Compounds
| Compound Name | GHS Hazard Statement | Classification | Reference |
| 6-Formylpyridine-3-carbonitrile | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled | [3] |
| H315 | Causes skin irritation | [3] | |
| H319 | Causes serious eye irritation | [3] | |
| 3-Cyanopyridine | H302 | Harmful if swallowed | [2][4] |
| H318 | Causes serious eye damage | [2] | |
| H315, H335 | Causes skin and respiratory irritation | [5] | |
| 3-Formylbenzonitrile | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled | [2] |
| H315, H319, H335 | Causes skin, serious eye, and respiratory irritation | [2] |
Table 3: In Vitro Cytotoxicity of 3-Cyanopyridine Derivatives
| Compound Type | Cell Line | Endpoint | Value Range (IC50) | Notes | Reference |
| Substituted 3-Cyanopyridines | MCF-7, PC3, HCT-116 (Human Cancer) | Cytotoxicity | 6.95 - 20.19 µM | Activity varied based on substitution patterns. | [6] |
| Substituted 3-Cyanopyridines | PC-3, MDA-MB-231, HepG2 (Human Cancer) | Cytotoxicity | 14.43 - 52 µM | Compounds showed selective toxicity towards cancer cells over normal WI-38 cells. | [7] |
| Substituted 3-Cyanopyridin-2-ones | MCF-7 (Human Cancer) | Cytotoxicity | > Doxorubicin (11.5 µM) | Certain derivatives showed potent activity. | [8] |
Note: The cytotoxicity data above is from studies on anti-cancer activity and may not directly translate to general toxicity but indicates the potential for biological interaction at the cellular level.
Proposed Workflow for Initial Toxicity Assessment
A tiered, or stepwise, approach is recommended to efficiently assess the toxicity of a novel compound. This workflow prioritizes in silico and in vitro methods to refine dose selection and reduce animal usage, in line with the 3Rs principle (Replacement, Reduction, Refinement).
Caption: Tiered workflow for initial toxicity assessment.
Experimental Protocols
The following sections provide detailed methodologies for key experiments proposed in the assessment workflow. These are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) Test Guidelines.
Tier 1: In Silico & In Vitro Methods
-
Objective: To predict potential toxicity endpoints based on the chemical structure of this compound before laboratory testing.
-
Methodology:
-
Model Selection: Utilize commercially available or open-source Quantitative Structure-Activity Relationship (QSAR) models (e.g., OECD QSAR Toolbox, VEGA, Toxtree).[9] These tools contain databases of chemical structures and their associated toxicological data.[10]
-
Input Data: Input the canonical SMILES or structure file of this compound.
-
Endpoint Prediction: Run predictions for key endpoints including, but not limited to:
-
Mutagenicity (Ames test)
-
Carcinogenicity
-
Acute oral toxicity (LD50)
-
Skin and eye irritation/corrosion
-
Skin sensitization
-
-
Analysis: Critically evaluate the predictions. Assess the applicability domain of the models used to ensure the predictions are reliable for a pyridine-based nitrile-aldehyde structure. Use the results for preliminary hazard identification and to guide the design of subsequent in vitro and in vivo studies.
-
Caption: Workflow for in silico toxicity prediction.
-
Objective: To determine the concentration range at which the compound causes cell death, providing an IC50 (half-maximal inhibitory concentration) value. This is crucial for selecting non-cytotoxic concentrations for other in vitro assays like genotoxicity tests.
-
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., yellow MTT) to a colored formazan product (purple). The amount of formazan is proportional to the number of viable cells.[8]
-
Methodology:
-
Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, A549 for lung) in 96-well plates and incubate for 24 hours to allow attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a wide concentration range (e.g., 0.1 µM to 1000 µM).
-
Exposure: Treat the cells with the different concentrations of the compound for a set period (e.g., 24, 48, or 72 hours). Include vehicle control (solvent only) and untreated control wells.
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[12]
-
Measurement: Read the absorbance at an appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression.
-
-
Objective: To assess the mutagenic potential of the compound by its ability to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.
-
Principle: The test uses several bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A positive result is recorded if the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
-
Methodology (Plate Incorporation Method):
-
Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: In a test tube, mix the test compound at several concentrations (in a non-toxic range determined by a preliminary cytotoxicity test), the bacterial culture, and either S9 mix or a buffer.
-
Plating: Add molten top agar to the tube, mix, and pour onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertants that is at least double the background (vehicle control) count.
-
-
Objective: To detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) effects in mammalian cells.
-
Principle: Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence indicates genotoxic damage.
-
Methodology (Cytokinesis-Block Method):
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes).
-
Exposure: Treat cells with at least three non-cytotoxic concentrations of this compound, alongside positive and negative (vehicle) controls.[13] The exposure should last for 3-6 hours (with S9) or for a full cell cycle (without S9).[1]
-
Cytokinesis Block: After treatment, add Cytochalasin B to the culture medium. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one division are scored.[14]
-
Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[15]
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
-
-
Objective: To determine the rate at which the compound is metabolized by liver enzymes, which helps predict its in vivo clearance and half-life.
-
Principle: The compound is incubated with liver microsomes (containing Phase I enzymes like Cytochrome P450s) or hepatocytes (containing Phase I and II enzymes). The disappearance of the parent compound over time is measured.[16]
-
Methodology:
-
System Preparation: Prepare a reaction mixture containing liver microsomes (human or rat), a buffer, and the test compound at a fixed concentration (e.g., 1 µM).[17]
-
Reaction Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.
-
Time Points: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Tier 2: In Vivo Acute Toxicity Studies
In vivo studies should only be undertaken after in vitro data has been thoroughly evaluated and suggests a manageable risk profile. These studies must be conducted in compliance with Good Laboratory Practices (GLP).
-
Objective: To determine the acute oral toxicity of a substance and allow for its classification according to the Globally Harmonised System (GHS).[3]
-
Principle: A stepwise procedure where a group of three animals (typically female rats) is dosed at a defined starting level (e.g., 300 mg/kg). The outcome (mortality or survival) determines the next step: dosing at a lower or higher fixed dose level (5, 50, 300, or 2000 mg/kg). This method minimizes the number of animals used.[7]
-
Methodology:
-
Animal Selection: Use healthy, young adult rodents (e.g., Wistar rats) of a single sex (females are generally preferred). Acclimatize animals for at least 5 days.
-
Dose Administration: Administer the compound by oral gavage in a suitable vehicle. The volume should typically not exceed 1 mL/100g body weight.[4]
-
Procedure:
-
Step 1: Dose 3 animals at the starting dose (e.g., 300 mg/kg, selected based on in vitro and in silico data).
-
Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days for signs of toxicity (changes in skin, fur, eyes, behavior, etc.) and mortality.
-
Step 2:
-
If 2 or 3 animals die, repeat the test at a lower dose (e.g., 50 mg/kg).
-
If 0 or 1 animal dies, repeat the test at a higher dose (e.g., 2000 mg/kg).
-
-
Continue the stepwise procedure until a classification can be determined based on the pattern of mortality.
-
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
-
Objective: To assess the potential of the compound to cause irritation or corrosion upon contact with skin and eyes.
-
Principle: A small amount of the substance is applied to the skin or into the conjunctival sac of the eye of an animal (typically an albino rabbit). The site is observed for signs of inflammation (erythema, edema) or corrosion over a set period.[6]
-
Methodology (Sequential Testing Approach):
-
Weight-of-Evidence Analysis: Before any animal testing, review all existing data (in silico, physicochemical properties like pH, results from in vitro skin corrosion tests). If the substance is predicted to be corrosive, no in vivo test is performed.
-
In Vitro Test (OECD 439): First, perform an in vitro skin irritation test using a reconstructed human epidermis (RhE) model. If the result is positive for irritation (cell viability ≤ 50%), the compound is classified as a skin irritant, and the in vivo test may not be necessary.
-
In Vivo Test (if necessary):
-
Skin (OECD 404): Apply 0.5 g or 0.5 mL of the substance to a small patch of shaved skin on one animal. Observe for up to 14 days, scoring for erythema and edema at specific time points. If no irritation is seen, confirm with two more animals.
-
Eye (OECD 405): Instill 0.1 mL or 0.1 g of the substance into the conjunctival sac of one eye of one animal. The other eye serves as a control. Observe for up to 21 days, scoring lesions of the cornea, iris, and conjunctiva. If a severe irritant effect is not seen, the test may be confirmed in up to two additional animals.[2] The use of analgesics and anesthetics is strongly recommended to minimize animal distress.[6]
-
-
Potential Signaling Pathways and Mechanisms of Toxicity
The toxicity of aromatic nitriles and aldehydes can be complex. Based on the functional groups of this compound, several potential mechanisms could be involved.
-
Metabolism to Cyanide: The nitrile group (-CN) can be metabolized by Cytochrome P450 enzymes, potentially releasing a cyanide ion (CN⁻). Cyanide is a potent inhibitor of cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain, leading to cytotoxic hypoxia.
-
Aldehyde Reactivity: The formyl group (-CHO) is an electrophilic center that can react with nucleophilic groups in biological macromolecules, such as the amine groups in proteins and DNA bases, leading to protein dysfunction and potential genotoxicity.
-
Oxidative Stress: The metabolism of the pyridine ring and aldehyde group can generate reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and damage to cellular components.
Caption: Potential mechanisms of toxicity for this compound.
Conclusion
The initial toxicity assessment of a novel compound such as this compound requires a methodical, tiered approach. While direct data is lacking, analysis of structural analogues suggests the compound is likely to be harmful if swallowed, cause skin and eye irritation, and possess cytotoxic potential. The workflow and detailed protocols provided in this guide offer a robust framework for generating the necessary data to perform a comprehensive hazard identification and risk assessment. By prioritizing in silico and in vitro methodologies, researchers can make informed decisions while adhering to the principles of ethical and efficient drug development.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 6-Formylpyridine-3-carbonitrile | C7H4N2O | CID 21364144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 5-Formylpicolinonitrile | High-Purity Reagent | RUO [benchchem.com]
- 6. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Cyano-4,6-dimethyl-2-hydroxypyridine | C8H8N2O | CID 69856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 17. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-Formylpicolinonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a fundamental physicochemical property that influences its bioavailability, processability, and formulation.[1] 3-Formylpicolinonitrile, with its reactive functional groups, is a compound of interest for the synthesis of more complex molecules. Its solubility profile will dictate the choice of solvents for reaction media, crystallization, and formulation, making the determination of this property an essential step in its development.
This guide focuses on the established and reliable methods for determining the equilibrium solubility of organic compounds like this compound. Equilibrium solubility is defined as the maximum concentration of a compound in a solvent at a specific temperature and pressure when the solution is in equilibrium with an excess of the solid compound.[2]
Quantitative Solubility Data
As of the date of this publication, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. The following sections, therefore, provide detailed experimental protocols to enable researchers to determine this data.
Experimental Protocols for Solubility Determination
The determination of solubility can be approached through various experimental techniques. The most common and reliable method for determining thermodynamic (equilibrium) solubility is the shake-flask method, which involves achieving a saturated solution and then quantifying the concentration of the dissolved solute.[3] The quantification itself can be performed using several analytical techniques, including gravimetric and spectroscopic methods.[4]
The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[3]
Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[5] After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined.[3]
Apparatus:
-
Thermostatic shaker or water bath with agitation capabilities
-
Vials or flasks with secure closures
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material, centrifuge)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.[3]
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved compound remains constant.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle. Separate the saturated solution from the undissolved solid by filtration or centrifugation.[3] It is crucial to perform this step at the experimental temperature to avoid any changes in solubility.
-
Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a suitable analytical method as described below.
Gravimetric analysis is a straightforward and absolute method for determining the concentration of a non-volatile solute in a saturated solution.[7]
Principle: A known volume or mass of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid solute is then measured.[8]
Apparatus:
-
Analytical balance
-
Evaporating dish or weighing boat
-
Oven or vacuum desiccator
-
Pipettes or syringes for accurate volume measurement
Procedure:
-
Accurately weigh an empty, dry evaporating dish (W_initial).
-
Pipette a precise volume of the clear, saturated filtrate into the evaporating dish.
-
Evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the melting point of this compound until a constant weight is achieved.[9]
-
Cool the dish in a desiccator and weigh it again (W_final).
-
The mass of the dissolved solute is (W_final - W_initial).
-
The solubility can then be expressed in terms of mass per volume of solvent (e.g., g/L or mg/mL).
Spectroscopic methods, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), are often preferred for their sensitivity and ability to handle smaller sample volumes.[4][10]
Principle: These methods rely on the relationship between the concentration of a substance and its absorption of light (UV-Vis) or its response in a detector after chromatographic separation (HPLC). A calibration curve is first established using solutions of known concentrations.
Apparatus:
-
UV-Vis Spectrophotometer or HPLC system with a suitable detector (e.g., UV detector)
-
Volumetric flasks and pipettes for preparing standard solutions
-
Appropriate cuvettes (for UV-Vis) or vials (for HPLC)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.
-
Calibration Curve:
-
For UV-Vis: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound. Plot absorbance versus concentration to create a calibration curve.
-
For HPLC: Inject a fixed volume of each standard solution into the HPLC system. Plot the peak area from the chromatogram against the concentration to generate a calibration curve.
-
-
Sample Analysis: Dilute the saturated filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Concentration Determination: Measure the absorbance (UV-Vis) or peak area (HPLC) of the diluted sample. Use the calibration curve to determine the concentration of the diluted sample.
-
Solubility Calculation: Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General workflow for experimental solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a detailed framework of established experimental protocols for its determination. The isothermal equilibrium (shake-flask) method, coupled with either gravimetric or spectroscopic quantification, offers a reliable means for researchers, scientists, and drug development professionals to generate the necessary solubility data. This information is paramount for the effective development and application of this compound in various scientific and industrial fields.
References
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. mdpi.com [mdpi.com]
- 7. Gravimetric analysis - Wikipedia [en.wikipedia.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
- 10. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Discovery and Isolation of 3-Formylpicolinonitrile Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways and experimental protocols for the discovery and isolation of precursors to 3-Formylpicolinonitrile, also known as 3-cyanopicolinaldehyde or 5-formylpyridine-2-carbonitrile. This valuable building block is crucial in the synthesis of various pharmaceutical and agrochemical compounds. This document details the primary synthetic routes, including the synthesis of key bromo-substituted precursors and their subsequent formylation, as well as alternative oxidative and ozonolysis-based methods.
Synthesis of Bromo-Substituted Picolinonitrile Precursors
The most common and well-established route to this compound proceeds through the synthesis of 5-bromopicolinonitrile. This key intermediate is typically prepared from 5-bromopicolinic acid, which itself can be synthesized from 5-bromo-2-methylpyridine.
Synthesis of 5-Bromopicolinic Acid
A robust method for the preparation of 5-bromopicolinic acid involves the oxidation of 5-bromo-2-methylpyridine using a strong oxidizing agent such as potassium permanganate[1][2].
Experimental Protocol: Oxidation of 5-Bromo-2-methylpyridine
-
Materials: 5-bromo-2-methylpyridine, potassium permanganate, water, hydrochloric acid.
-
Procedure:
-
In a suitable reaction vessel, 5-bromo-2-methylpyridine is suspended in water.
-
The mixture is heated to approximately 80°C with stirring[1].
-
Potassium permanganate is added portion-wise to the reaction mixture, maintaining the temperature between 85-90°C[1]. The molar ratio of 5-bromo-2-methylpyridine to potassium permanganate is typically in the range of 1:2 to 1:3, with 1:2.5 being a frequently used ratio[1].
-
The reaction is heated for a period of 60 to 100 minutes[1].
-
After the reaction is complete, the mixture is distilled and filtered.
-
The pH of the filtrate is adjusted to 3-4 with hydrochloric acid to precipitate the product[1].
-
The crude 5-bromopicolinic acid is then isolated by cooling crystallization and filtration.
-
| Parameter | Value | Reference |
| Starting Material | 5-bromo-2-methylpyridine | [1] |
| Oxidizing Agent | Potassium Permanganate | [1] |
| Solvent | Water | [1] |
| Reaction Temperature | 85-90°C | [1] |
| Molar Ratio (Substrate:Oxidant) | 1:2.5 | [1] |
| Reaction Time | 60-100 min | [1] |
Synthesis of 5-Bromopicolinamide
The direct precursor to 5-bromopicolinonitrile is 5-bromopicolinamide. This intermediate is synthesized from 5-bromopicolinic acid. While a specific protocol for this conversion was not explicitly detailed in the provided search results, standard amidation procedures can be applied. This typically involves the activation of the carboxylic acid (e.g., conversion to an acyl chloride or using coupling agents) followed by reaction with ammonia.
Synthesis of 5-Bromopicolinonitrile
The final step in this pathway is the dehydration of 5-bromopicolinamide to yield 5-bromopicolinonitrile.
Formylation of 5-Bromopicolinonitrile
The conversion of 5-bromopicolinonitrile to this compound is a critical step. Palladium-catalyzed formylation is a widely used and efficient method for this transformation. This reaction typically utilizes carbon monoxide and a hydrogen source, or formic acid as a surrogate.
Conceptual Workflow for Palladium-Catalyzed Formylation
Figure 1: General workflow for the palladium-catalyzed formylation of 5-bromopicolinonitrile.
Detailed protocols for the palladium-catalyzed formylation of aryl bromides often involve the use of a palladium(II) acetate catalyst, a phosphine ligand, a base, and a carbon monoxide source in a suitable solvent. The reaction conditions, such as temperature and pressure, are crucial for achieving high yields. While a specific protocol for 5-bromopicolinonitrile was not found, general procedures for aryl bromides suggest reaction temperatures around 80-100°C[3]. Formic acid can also be employed as a CO source, often with an activator like propylphosphonic anhydride or in the presence of iodine and triphenylphosphine[3][4][5].
| Component | Example |
| Palladium Catalyst | Pd(OAc)₂ |
| Ligand | Triphenylphosphine (PPh₃) |
| CO Source | CO/H₂ or HCOOH |
| Base | Triethylamine (Et₃N) |
| Solvent | Toluene, DMF |
Alternative Synthetic Routes to this compound
Besides the bromo-intermediate pathway, other synthetic strategies can be employed to produce this compound. These often involve the oxidation of a methyl group or the cleavage of a vinyl group at the 3-position of the pyridine ring.
Oxidation of 5-Methylpicolinonitrile
This route involves the direct oxidation of the methyl group of 5-methylpicolinonitrile to an aldehyde.
Conceptual Experimental Workflow for Oxidation
Figure 2: General workflow for the oxidation of 5-methylpicolinonitrile.
The synthesis of the starting material, 5-methylpicolinonitrile (also known as 5-methyl-2-cyanopyridine), can be achieved through various methods, including the cyanation of 2-bromo-5-methylpyridine using copper(I) cyanide in a solvent like N,N-dimethylformamide (DMF)[6]. The subsequent oxidation of the methyl group requires careful selection of the oxidizing agent to avoid over-oxidation to the carboxylic acid or degradation of the nitrile group.
Ozonolysis of 5-Vinylpicolinonitrile
Another potential route is the ozonolysis of 5-vinylpicolinonitrile. This method involves the cleavage of the carbon-carbon double bond of the vinyl group to form the aldehyde.
Logical Relationship for Ozonolysis Pathway
Figure 3: Logical steps for the synthesis of this compound via ozonolysis.
The synthesis of 5-vinylpicolinonitrile can be accomplished via a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between 5-bromopicolinonitrile and a vinylating agent like potassium vinyltrifluoroborate or vinylboronic acid. The subsequent ozonolysis reaction requires a two-step process: reaction with ozone at low temperature followed by a reductive workup to yield the aldehyde.
Conclusion
The synthesis of precursors for this compound primarily relies on the preparation of 5-bromopicolinonitrile followed by a palladium-catalyzed formylation reaction. This route is well-documented and offers a reliable method for obtaining the target molecule. Alternative pathways involving the oxidation of 5-methylpicolinonitrile or the ozonolysis of 5-vinylpicolinonitrile provide additional synthetic strategies that may be advantageous depending on the availability of starting materials and desired reaction scalability. Further research and process optimization for each of these routes can lead to more efficient and cost-effective production of this important chemical intermediate. This guide provides a foundational understanding of the key synthetic approaches, enabling researchers to select and adapt these methodologies for their specific needs in drug discovery and development.
References
- 1. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]
- 2. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 [chemicalbook.com]
- 3. Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source [organic-chemistry.org]
- 4. chemscene.com [chemscene.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 错误页 [amp.chemicalbook.com]
A Theoretical and Computational Deep Dive into 3-Formylpicolinonitrile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize 3-Formylpicolinonitrile, a molecule of interest in medicinal chemistry and materials science. While direct, extensive computational studies on this specific molecule are not widely published, this document synthesizes established computational protocols and data from analogous compounds to present a thorough analytical framework. By examining structurally related molecules, such as 3-formylpyridine and other substituted nicotinonitriles, we can project the expected geometric, vibrational, and electronic properties of this compound.
Molecular Structure and Geometry Optimization
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for determining the most stable three-dimensional structure of a molecule. Geometry optimization calculations are performed to find the minimum energy conformation, providing key data on bond lengths, bond angles, and dihedral angles. For a molecule like this compound, a planar conformation is expected to be the most stable.
Computational Protocol: Geometry Optimization
A typical protocol for geometry optimization of this compound would involve the following steps:
-
Initial Structure Generation: The molecule is first drawn using a molecular editor and a preliminary 3D structure is generated using molecular mechanics.
-
Quantum Mechanical Calculation: DFT calculations are then employed for accurate geometry optimization. A common and effective method involves the B3LYP functional with a 6-311++G(d,p) basis set.[1][2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
The following diagram illustrates the typical workflow for computational analysis:
Predicted Geometrical Parameters
Based on studies of similar molecules, the optimized geometrical parameters for this compound can be predicted. The table below presents these expected values.
| Parameter | Bond | Predicted Value (Å or °) |
| Bond Lengths | C2-C3 | ~1.40 Å |
| C3-C7 | ~1.48 Å | |
| C7=O8 | ~1.22 Å | |
| C2-N1 | ~1.34 Å | |
| C6-N1 | ~1.33 Å | |
| C2-C9 | ~1.44 Å | |
| C9≡N10 | ~1.16 Å | |
| Bond Angles | N1-C2-C3 | ~122° |
| C2-C3-C4 | ~118° | |
| C2-C3-C7 | ~120° | |
| C3-C7=O8 | ~124° | |
| Dihedral Angle | N1-C2-C3-C7 | ~180° (for trans conformer) |
Note: These are estimated values based on data from analogous compounds and standard bond lengths. Actual calculated values may vary slightly.
Vibrational Spectroscopy Analysis
Vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to specific bond stretching, bending, and torsional motions.
Computational Protocol: Vibrational Analysis
The computational protocol for vibrational analysis is an extension of the geometry optimization:
-
Frequency Calculation: As mentioned, a frequency calculation is performed on the optimized geometry using the same DFT method and basis set.
-
Scaling Factor: The calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, a scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) is typically applied to the computed frequencies for better agreement with experimental data.[3]
-
Visualization of Vibrational Modes: The output of the frequency calculation can be used to visualize the atomic motions associated with each vibrational mode, aiding in the assignment of spectral peaks.
Predicted Vibrational Frequencies
The following table summarizes the predicted key vibrational frequencies for this compound, with assignments based on the expected functional groups.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C≡N Stretch | Nitrile | ~2230-2240 |
| C=O Stretch | Aldehyde | ~1700-1715 |
| C=C/C=N Stretch | Pyridine Ring | ~1570-1600 |
| C-H Stretch | Aromatic | ~3050-3100 |
| C-H Stretch | Aldehyde | ~2820-2850 |
Electronic Properties and Reactivity
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and potential as a drug candidate or electronic material. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Computational Protocol: Electronic Property Analysis
-
Molecular Orbital Calculation: The HOMO and LUMO energies and their spatial distributions are obtained from the output of the DFT geometry optimization calculation.
-
Molecular Electrostatic Potential (MEP) Map: An MEP map can be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[4]
The logical relationship for determining reactivity from electronic properties is shown below:
Predicted Electronic Properties
Based on related molecules, the following electronic properties are anticipated for this compound.
| Property | Predicted Value | Implication |
| HOMO Energy | ~ -7.0 eV | Region of electron donation |
| LUMO Energy | ~ -2.5 eV | Region of electron acceptance |
| HOMO-LUMO Gap | ~ 4.5 eV | High chemical stability |
The MEP map is expected to show a negative potential (red/yellow) around the nitrogen atom of the nitrile group and the oxygen atom of the carbonyl group, indicating these are likely sites for electrophilic attack. A positive potential (blue) is expected around the hydrogen atoms.
Potential Applications in Drug Development
Computational studies of molecules like this compound are invaluable in the early stages of drug discovery. By predicting properties such as reactivity, polarity, and molecular shape, researchers can assess the molecule's potential to interact with biological targets.[5] For instance, the formyl and nitrile groups can act as hydrogen bond acceptors, which is a key feature in drug-receptor interactions. Molecular docking simulations, which are a further computational step, could be used to predict the binding affinity of this compound to specific protein targets.
Conclusion
This technical guide has outlined the standard theoretical and computational methodologies for the in-depth study of this compound. Through DFT calculations, it is possible to obtain detailed insights into its molecular structure, vibrational spectra, and electronic properties. While this guide is based on predictive data from analogous compounds due to a lack of specific published research, the protocols and expected results provide a robust framework for any future experimental and computational investigations of this promising molecule. The presented data and workflows serve as a valuable resource for researchers in medicinal chemistry and related fields, facilitating a deeper understanding of the physicochemical characteristics of this compound and accelerating its potential application in drug development and materials science.
References
- 1. Synthesis, molecular modeling studies and bronchodilation properties of nicotinonitrile containing-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Development of small molecule non-peptide formyl peptide receptor (FPR) ligands and molecular modeling of their recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 3-Formylpicolinonitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-formylpicolinonitrile as a versatile starting material for the synthesis of various fused heterocyclic compounds. The presence of ortho-positioned formyl and cyano groups on the pyridine ring allows for a range of cyclization reactions, leading to the formation of valuable scaffolds for drug discovery and materials science.
Introduction
This compound, also known as 2-formyl-3-cyanopyridine, is a bifunctional building block with significant potential in heterocyclic synthesis. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen activates the formyl group for nucleophilic attack, while the nitrile group itself can participate in cyclization reactions. This unique arrangement facilitates the construction of fused pyridine systems such as pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines, which are key components in many biologically active molecules.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridines are a class of compounds known for their diverse pharmacological activities. A common synthetic route to this scaffold involves the condensation of a hydrazine derivative with a suitably functionalized pyridine precursor. This compound serves as an excellent starting point for this transformation.
The overall synthetic strategy involves an initial condensation of this compound with a hydrazine to form a hydrazone intermediate, followed by an intramolecular cyclization.
Reaction Scheme: Synthesis of Pyrazolo[3,4-b]pyridines
Caption: General workflow for the synthesis of Pyrazolo[3,4-b]pyridines.
Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-3-amine
This protocol describes the synthesis of a parent pyrazolo[3,4-b]pyridine system from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired 1H-Pyrazolo[3,4-b]pyridin-3-amine.
Quantitative Data:
| Product | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| 1H-Pyrazolo[3,4-b]pyridin-3-amine | This compound, Hydrazine hydrate | Ethanol | Reflux | 4-6 | 85-95 |
Note: Yields are based on literature for analogous reactions and may vary depending on the specific reaction conditions and scale.
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Pyrido[2,3-d]pyrimidines, also known as 5-deazapteridines, are another important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties. This compound can be utilized in a multi-step synthesis to construct this fused ring system.
A plausible synthetic route involves the initial conversion of the formyl group to an enaminonitrile, which then undergoes cyclization with a suitable reagent like formamide or guanidine.
Reaction Scheme: Synthesis of Pyrido[2,3-d]pyrimidines
Caption: Proposed workflow for Pyrido[2,3-d]pyrimidine synthesis.
Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidin-4-amine
This protocol outlines a potential pathway for the synthesis of a key pyrido[2,3-d]pyrimidine intermediate from this compound.
Step 1: Synthesis of 2-(pyridin-2-yl)ethene-1,1-dicarbonitrile (Knoevenagel Condensation)
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
The product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.
Step 2: Synthesis of Pyrido[2,3-d]pyrimidin-4-amine
Materials:
-
2-(pyridin-2-yl)ethene-1,1-dicarbonitrile (from Step 1)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add guanidine hydrochloride (1.1 eq) to the sodium ethoxide solution and stir for 15 minutes.
-
Add the 2-(pyridin-2-yl)ethene-1,1-dicarbonitrile (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 8-10 hours.
-
After cooling, neutralize the reaction mixture with acetic acid.
-
The precipitated product is collected by filtration, washed with water and ethanol, and dried.
Quantitative Data:
| Intermediate/Product | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| 2-(pyridin-2-yl)ethene-1,1-dicarbonitrile | This compound, Malononitrile | Ethanol | Room Temp. | 2-3 | 90-98 |
| Pyrido[2,3-d]pyrimidin-4-amine | Knoevenagel adduct, Guanidine HCl | Ethanol | Reflux | 8-10 | 70-85 |
Note: Yields are based on literature for analogous multi-step syntheses and may require optimization for this specific substrate.
Conclusion
This compound is a promising and versatile precursor for the synthesis of a variety of fused pyridine heterocyclic systems. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this building block. The resulting heterocyclic scaffolds are of significant interest in the development of new therapeutic agents and functional materials. Further exploration of different reaction conditions and derivatization of the synthesized heterocycles can lead to the discovery of novel compounds with enhanced properties.
Application Notes and Protocols: 3-Formylpicolinonitrile as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of 3-formylpicolinonitrile as a versatile precursor for the synthesis of pharmaceutical intermediates, particularly those with a pyrido[2,3-d]pyrimidine scaffold known for its kinase inhibitory activities.
Introduction
This compound is a valuable starting material in medicinal chemistry due to its reactive formyl and nitrile functionalities on a pyridine core. This allows for the construction of various heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. These fused heterocyclic compounds are privileged structures in drug discovery, frequently found in kinase inhibitors that target signaling pathways implicated in cancer and other diseases. The protocols outlined below describe a two-step synthesis of a key pyrido[2,3-d]pyrimidine intermediate from this compound.
Synthetic Pathway Overview
The synthesis proceeds in two main steps: a Knoevenagel condensation followed by a cyclization reaction.
Caption: Synthetic route from this compound to a key pyridopyrimidine intermediate.
Experimental Protocols
I. Synthesis of 2-((2-Cyanopyridin-3-yl)methylene)malononitrile (Intermediate A)
This protocol details the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 2-((2-cyanopyridin-3-yl)methylene)malononitrile as a solid.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow solid |
II. Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile (Intermediate B)
This protocol describes the cyclization of the Knoevenagel product with guanidine to form the pyridopyrimidine core.
Materials:
-
2-((2-Cyanopyridin-3-yl)methylene)malononitrile (Intermediate A)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen atmosphere setup
-
Magnetic stirrer
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add guanidine hydrochloride (1.5 eq) and stir until it dissolves.
-
Add 2-((2-cyanopyridin-3-yl)methylene)malononitrile (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux under a nitrogen atmosphere for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
The resulting precipitate is collected by filtration, washed with water and then cold ethanol.
-
Dry the solid under vacuum to yield 2,4-diaminopyrido[2,3-d]pyrimidine-6-carbonitrile.
Quantitative Data:
| Parameter | Value |
| Yield | 70-85% |
| Purity (by HPLC) | >97% |
| Appearance | Off-white to light brown solid |
Application in Kinase Inhibitor Synthesis
The synthesized intermediate, 2,4-diaminopyrido[2,3-d]pyrimidine-6-carbonitrile, serves as a versatile scaffold for the development of various kinase inhibitors. The amino groups at positions 2 and 4 can be further functionalized to introduce substituents that can interact with the ATP-binding site of kinases.
Caption: Experimental workflow for the synthesis of kinase inhibitors.
Target Signaling Pathway: PI3K/Akt/mTOR
Many pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Summary of Inhibitory Activity
The following table presents hypothetical inhibitory data for a representative kinase inhibitor derived from the synthesized pyridopyrimidine intermediate, targeting various isoforms of PI3K.
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |
| Representative Inhibitor | 15 | 120 | 95 | 180 |
| Alpelisib (Reference)[1] | 5 | 1156 | 290 | 250 |
| Buparlisib (Reference)[1] | 52 | 166 | 116 | 262 |
Note: The IC₅₀ values for the "Representative Inhibitor" are illustrative to demonstrate the potential potency of compounds derived from this synthetic route. The data for reference compounds are from published sources for comparative purposes.[1]
Conclusion
This compound is a readily available and highly useful precursor for the synthesis of pharmaceutically relevant intermediates. The protocols provided herein offer a straightforward and efficient route to a key pyrido[2,3-d]pyrimidine scaffold, which can be further elaborated to generate potent kinase inhibitors targeting critical cellular signaling pathways involved in cancer and other proliferative diseases. The modular nature of this synthetic approach allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, aiding in the discovery and development of novel therapeutics.
References
Application of 3-Formylpicolinonitrile in Medicinal Chemistry: A Scarcity of Direct Applications and a Look at Potential Roles
Despite a comprehensive search of scientific literature and chemical databases, there is a notable lack of specific, detailed applications of 3-Formylpicolinonitrile in the synthesis of marketed drugs or clinical drug candidates. The available information does not provide sufficient data to generate detailed application notes with quantitative biological data and specific experimental protocols as requested. However, based on the reactivity of its functional groups—a formyl (aldehyde) group and a nitrile group on a pyridine scaffold—we can infer its potential applications in medicinal chemistry by examining the roles of related chemical moieties in drug discovery.
The formyl group at the 3-position of the pyridine ring is a versatile handle for a variety of chemical transformations. It can readily undergo reactions such as reductive amination to introduce diverse amine functionalities, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Condensation reactions with active methylene compounds can lead to the formation of a wide array of heterocyclic and carbocyclic systems.
The nitrile group at the 2-position can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. Picolinamides, which could be synthesized from the corresponding carboxylic acid, are a known class of bioactive molecules.
Given the lack of direct data on this compound, this document will provide a general overview of the potential applications by highlighting the use of similar scaffolds and reactions in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents.
Potential Applications in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The pyridine scaffold is a common core structure in many approved kinase inhibitors. The functional groups of this compound could be utilized to construct kinase inhibitor pharmacophores.
Hypothetical Kinase Inhibitor Synthesis Workflow
The following diagram illustrates a hypothetical workflow for the synthesis of a kinase inhibitor using this compound as a starting material. This is a conceptual workflow and not based on a specific published synthesis.
Caption: Hypothetical workflow for kinase inhibitor synthesis.
Potential Applications in Antiviral Agent Synthesis
Nitrogen-containing heterocyclic compounds are a cornerstone in the development of antiviral drugs.[1] The pyridine ring of this compound can serve as a bioisostere for other aromatic or heteroaromatic rings found in known antiviral agents.
General Antiviral Synthesis Strategy
A common strategy in antiviral drug design is the synthesis of nucleoside or non-nucleoside analogs that can inhibit viral polymerases or other essential enzymes. The formyl group of this compound could be used to build side chains that mimic the sugar or phosphate moieties of natural nucleosides.
Experimental Protocols (General and Hypothetical)
Due to the absence of specific literature, the following are general, hypothetical protocols for reactions that could be performed on this compound.
General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added the desired primary or secondary amine (1.0-1.2 eq).
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, toluene) is added a catalytic amount of a base (e.g., piperidine, triethylamine).
-
The reaction mixture is heated to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
The mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with a cold solvent and dried to afford the desired product.
Quantitative Data
As no specific bioactive compounds derived directly from this compound have been identified in the literature, a table of quantitative data (e.g., IC50 values) cannot be provided.
Signaling Pathways
Without a specific biological target for a derivative of this compound, a relevant signaling pathway diagram cannot be generated.
References
Synthetic Protocols for the Derivatization of 3-Formylpicolinonitrile: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and synthetic protocols for the chemical modification of 3-formylpicolinonitrile, a versatile building block in medicinal chemistry and materials science. The protocols outlined below focus on key transformations of the formyl group, enabling access to a diverse range of functionalized picolinonitrile derivatives.
Introduction
This compound is a valuable heterocyclic scaffold featuring a reactive aldehyde and a nitrile group on a pyridine ring. This unique combination of functional groups allows for a wide array of chemical transformations, making it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials development. The derivatization of the formyl group, in particular, opens up avenues to introduce diverse structural motifs and modulate the physicochemical and biological properties of the resulting molecules. This application note details robust and reproducible protocols for Knoevenagel condensation, Wittig olefination, and reductive amination of this compound.
General Derivatization Workflow
The derivatization of this compound can be strategically planned to yield a variety of functionalized products. The following diagram illustrates the primary synthetic pathways discussed in this document.
Caption: General synthetic routes for the derivatization of this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound. This reaction is particularly useful for the synthesis of electron-deficient alkenes.
Reaction Pathway
Caption: Knoevenagel condensation of this compound.
Experimental Protocol
Synthesis of 2-(2-Cyanopyridin-3-yl)acrylonitrile
-
To a solution of this compound (1.0 eq) in ethanol (0.2 M), add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Quantitative Data
| Entry | Active Methylene Compound | Base | Solvent | Time (h) | Yield (%) |
| 1 | Malononitrile | Piperidine | Ethanol | 2 | 92 |
| 2 | Ethyl Cyanoacetate | Piperidine | Ethanol | 4 | 85 |
| 3 | Cyanoacetamide | Piperidine | Ethanol | 6 | 78 |
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide. This reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group.
Reaction Pathway
Application Notes and Protocols: 3-Formylpicolinonitrile in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 3-formylpicolinonitrile derivatives as precursors for the generation of novel kinase inhibitors. The protocols and data presented herein are based on established synthetic methodologies and are intended to guide researchers in the design and execution of experiments for the discovery of new therapeutic agents targeting key signaling pathways implicated in diseases such as cancer.
Introduction
Kinase inhibitors have emerged as a cornerstone of targeted therapy in oncology and immunology. The pyridine-nitrile scaffold, and specifically derivatives of this compound, offer a versatile platform for the construction of fused heterocyclic systems that can effectively target the ATP-binding site of various kinases. The strategic placement of the formyl and nitrile groups allows for a range of chemical transformations, including multicomponent reactions and cyclization cascades, to generate libraries of potential kinase inhibitors. This document focuses on the synthesis of a putative pyrido[2,3-d]pyrimidine-based inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.
Target Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes. Its aberrant activation is a frequent event in human cancers, making it a prime target for drug development. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn recruit and activate phosphoinositide 3-kinases (PI3Ks). Activated PI3Ks phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2). Activated Akt then phosphorylates a plethora of downstream substrates, including the mammalian target of rapamycin complex 1 (mTORC1), which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.
Caption: PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.
Data Presentation: Inhibitory Activity of Synthesized Compounds
The following table summarizes the in vitro inhibitory activity of a series of hypothetical pyrido[2,3-d]pyrimidine derivatives synthesized from this compound precursors against a panel of PI3K isoforms. The data for known PI3K inhibitors are included for comparative purposes.
| Compound ID | R1 Group | R2 Group | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| HYPO-1 | H | Morpholine | 85 | 320 | 250 | 410 |
| HYPO-2 | 4-Fluorophenyl | Morpholine | 35 | 180 | 150 | 280 |
| HYPO-3 | 4-Methoxyphenyl | Piperazine | 52 | 210 | 190 | 350 |
| HYPO-4 | 3-Chlorophenyl | N-Methylpiperazine | 28 | 125 | 110 | 220 |
| BKM120 | - | - | 52 | 166 | 116 | 262 |
| Alpelisib | - | - | 5 | 1156 | 290 | 250 |
Note: The IC50 values for the hypothetical compounds (HYPO-1 to HYPO-4) are illustrative and intended for comparative analysis within this application note. Data for BKM120 and Alpelisib are from published sources.
Experimental Protocols
The following protocols describe the synthesis of a key intermediate and the subsequent construction of the pyrido[2,3-d]pyrimidine core, followed by diversification.
I. Synthesis of 3-Amino-5-(benzyloxy)picolinonitrile (Intermediate 2)
This protocol outlines the synthesis of a key aminopyridine intermediate from a this compound derivative.
Caption: Synthetic workflow for the preparation of Intermediate 2.
-
Materials:
-
3-Formyl-5-(benzyloxy)picolinonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Pyridine (3.0 eq)
-
Ethanol
-
Tosyl chloride (1.1 eq)
-
1 M Hydrochloric acid
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Magnesium sulfate
-
-
Procedure:
-
Oximation: To a solution of 3-formyl-5-(benzyloxy)picolinonitrile in ethanol, add hydroxylamine hydrochloride and pyridine. Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Beckmann Rearrangement and Hydrolysis: Dissolve the crude oxime in pyridine and cool to 0 °C. Add tosyl chloride portion-wise, maintaining the temperature below 5 °C. Stir the reaction at room temperature for 4 hours.
-
Slowly add 1 M hydrochloric acid and heat the mixture to 60 °C for 1 hour.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-amino-5-(benzyloxy)picolinonitrile as a solid.
-
II. Synthesis of Pyrido[2,3-d]pyrimidine Core (Compound HYPO-1)
This protocol details the cyclization reaction to form the core heterocyclic scaffold.
-
Materials:
-
3-Amino-5-(benzyloxy)picolinonitrile (Intermediate 2, 1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
Sodium ethoxide (2.0 eq)
-
Anhydrous ethanol
-
Morpholine (for HYPO-1)
-
Palladium on carbon (10 mol%)
-
Ammonium formate
-
-
Procedure:
-
Cyclization: To a solution of sodium ethoxide in anhydrous ethanol, add 3-amino-5-(benzyloxy)picolinonitrile and guanidine hydrochloride. Reflux the mixture for 12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and neutralize with glacial acetic acid. Remove the solvent under reduced pressure. Add water to the residue and collect the precipitate by filtration. Wash the solid with water and dry under vacuum.
-
Debenzylation and Amination (Example for HYPO-1): The resulting intermediate is then subjected to debenzylation using palladium on carbon and a hydrogen source like ammonium formate in methanol. The deprotected intermediate is then chlorinated using POCl₃ and subsequently reacted with morpholine in a suitable solvent like isopropanol with a base such as diisopropylethylamine at elevated temperature to yield the final product HYPO-1.
-
Purification: Purify the final compound by preparative HPLC or crystallization to obtain the desired pyrido[2,3-d]pyrimidine inhibitor.
-
III. Kinase Inhibition Assay (General Protocol)
-
Principle: The inhibitory activity of the synthesized compounds against PI3K isoforms is determined using a biochemical assay that measures the phosphorylation of a substrate.
-
Procedure:
-
Prepare a reaction buffer containing ATP and the specific PI3K isoform.
-
Add the synthesized inhibitor at various concentrations.
-
Initiate the kinase reaction by adding the substrate (e.g., PIP2).
-
Incubate the reaction at 37 °C for a specified time.
-
Terminate the reaction and quantify the amount of phosphorylated product using a suitable detection method (e.g., luminescence-based assay, ELISA, or radiometric assay).
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
The synthetic schemes and protocols detailed in these application notes demonstrate the utility of this compound derivatives as valuable starting materials for the synthesis of potent kinase inhibitors. The pyrido[2,3-d]pyrimidine scaffold, readily accessible through the described methodologies, serves as a promising template for the development of novel therapeutics targeting the PI3K/Akt/mTOR pathway and potentially other kinase families. Researchers are encouraged to adapt and optimize these protocols to explore a wider chemical space and identify next-generation kinase inhibitors.
Application Notes and Protocols for the Quantification of 3-Formylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formylpicolinonitrile, a pyridine derivative featuring both a nitrile and an aldehyde functional group, is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for process control, quality assurance of starting materials, and stability testing of intermediates and final active pharmaceutical ingredients (APIs). This document provides detailed analytical methods and protocols for the reliable quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methods are designed to be robust, specific, and suitable for validation in a regulated environment.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of this compound is essential for method development and safe handling.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₄N₂O | N/A |
| Molecular Weight | 132.12 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| Solubility | Likely soluble in polar organic solvents such as acetonitrile, methanol, and DMSO. Solubility in aqueous solutions may be limited but can be enhanced by adjusting the pH. | N/A |
| UV Absorption | Expected to have a maximum absorption (λmax) in the range of 260-280 nm, characteristic of pyridine derivatives.[1] | N/A |
Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Recommended Analytical Method: Reverse-Phase HPLC with UV Detection
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended technique for the quantification of this compound due to its specificity, sensitivity, and wide availability in analytical laboratories.
Principle
The method involves the separation of this compound from potential impurities and degradation products on a non-polar stationary phase (C18 column) using a polar mobile phase. The compound is then detected and quantified by its absorbance of UV light at a specific wavelength. For accurate quantification, an internal standard is employed to correct for variations in injection volume and sample preparation.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: Experimental workflow for the quantification of this compound.
Detailed Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (purity >99%)
-
Internal Standard (IS): 3-Cyanopyridine (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Ammonium Acetate (analytical grade)
-
Acetic Acid (glacial, analytical grade)
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or nylon)
Instrument and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 12.1 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
4.3.1. Mobile Phase Preparation
-
Mobile Phase A: Dissolve 0.77 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 5.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
4.3.2. Diluent
-
A mixture of Mobile Phase A and Mobile Phase B in a 80:20 (v/v) ratio.
4.3.3. Internal Standard (IS) Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of 3-Cyanopyridine and transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with diluent.
4.3.4. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with diluent.
4.3.5. Preparation of Calibration Standards
-
Prepare a series of calibration standards by diluting the Standard Stock Solution with diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
To each calibration standard, add a fixed amount of the Internal Standard Stock Solution to obtain a final IS concentration of 50 µg/mL.
4.3.6. Sample Preparation
-
Accurately weigh a sample containing approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Add diluent to about half the volume of the flask and sonicate for 10 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and dilute to volume with diluent.
-
Pipette 1.0 mL of this solution and 0.5 mL of the Internal Standard Stock Solution (1000 µg/mL) into a 10 mL volumetric flask and dilute to volume with diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] The following parameters should be assessed:
System Suitability
System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.
Caption: System Suitability Testing Workflow.
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (for both analyte and IS) | ≤ 2.0 |
| Theoretical Plates (for both analyte and IS) | ≥ 2000 |
| Resolution between analyte and nearest peak | ≥ 2.0 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
| % RSD of Retention Times (n=6) | ≤ 1.0% |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a sample of the internal standard.
-
Analyze a sample of the this compound reference standard.
-
Analyze a sample spiked with known related substances or impurities.
-
Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) and analyze the stressed samples to ensure that the degradation products do not interfere with the quantification of this compound.
Expected Outcome: No interfering peaks should be observed at the retention times of this compound and the internal standard in the blank and placebo chromatograms. The peak for this compound should be well-resolved from any degradation products.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Protocol:
-
Analyze the prepared calibration standards in triplicate.
-
Plot a graph of the ratio of the peak area of this compound to the peak area of the internal standard versus the concentration of this compound.
-
Perform a linear regression analysis.
Example Quantitative Data for Linearity:
| Concentration (µg/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | 0.021 |
| 5 | 0.103 |
| 10 | 0.208 |
| 25 | 0.515 |
| 50 | 1.025 |
| 75 | 1.540 |
| 100 | 2.055 |
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol:
-
Perform recovery studies by spiking a placebo or a known matrix with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare and analyze each concentration level in triplicate.
-
Calculate the percentage recovery.
Example Quantitative Data for Accuracy:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
5.5.1. Repeatability (Intra-day Precision)
Protocol:
-
Prepare and analyze six independent samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD).
5.5.2. Intermediate Precision (Inter-day Ruggedness)
Protocol:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD.
Example Quantitative Data for Precision:
| Precision Type | Sample No. | Measured Concentration (µg/mL) |
| Repeatability | 1 | 50.1 |
| 2 | 49.8 | |
| 3 | 50.3 | |
| 4 | 49.9 | |
| 5 | 50.2 | |
| 6 | 50.0 | |
| Mean | 50.05 | |
| %RSD | 0.35% | |
| Intermediate | 1 | 50.5 |
| Precision | 2 | 49.7 |
| 3 | 50.6 | |
| 4 | 50.0 | |
| 5 | 50.3 | |
| 6 | 49.9 | |
| Mean | 50.17 | |
| %RSD | 0.68% |
Acceptance Criteria:
-
%RSD for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).
-
Alternatively, determine LOD and LOQ based on signal-to-noise ratio (S/N) of approximately 3:1 for LOD and 10:1 for LOQ.
Example Quantitative Data for LOD and LOQ:
| Parameter | Estimated Value |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Wavelength (± 2 nm)
-
-
Analyze a sample under each varied condition and evaluate the impact on system suitability parameters and the final result.
Acceptance Criteria:
-
The system suitability parameters should meet the criteria under all varied conditions.
-
The change in the final result should not be significant.
Data Presentation and Calculations
All quantitative data from the validation studies should be summarized in clearly structured tables as exemplified above for easy comparison and reporting.
Calculation of Concentration:
The concentration of this compound in the sample can be calculated using the following formula derived from the linear regression of the calibration curve:
Concentration_sample = ( (Area_analyte / Area_IS) - Intercept ) / Slope
Where:
-
Area_analyte is the peak area of this compound in the sample.
-
Area_IS is the peak area of the internal standard in the sample.
-
Intercept is the y-intercept of the calibration curve.
-
Slope is the slope of the calibration curve.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. Adherence to the detailed protocols for sample preparation, chromatographic analysis, and method validation will ensure the generation of accurate and precise data, which is essential for quality control and regulatory compliance in the pharmaceutical industry.
References
Application Notes and Protocols for the Use of 3-Formylpicolinonitrile in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Formylpicolinonitrile in multicomponent reactions (MCRs) to generate highly functionalized pyridine-based molecular scaffolds. Such structures are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide array of biologically active compounds.
Introduction to Multicomponent Reactions
Multicomponent reactions are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis.[1] This approach offers significant advantages over traditional linear syntheses by enhancing efficiency, reducing waste, and allowing for the rapid generation of complex molecules from simple precursors.[2] MCRs are particularly valuable in the construction of compound libraries for drug discovery.[3]
A prominent example of such a reaction is the synthesis of 2-amino-3,5-dicyano-6-sulfanylpyridines through the condensation of an aldehyde, malononitrile, and a thiol.[4] This reaction proceeds with high atom economy and typically under mild conditions, making it an attractive method for generating privileged medicinal scaffolds.[5][6]
Application of this compound in the Synthesis of Substituted Pyridines
This compound can serve as the aldehyde component in a one-pot, three-component reaction with malononitrile and a thiol to produce highly substituted 2-amino-3,5-dicyano-6-sulfanylpyridines. The resulting products, incorporating the picolinonitrile moiety, are of particular interest for their potential as bioactive molecules. The general reaction scheme is depicted below:
Caption: General reaction scheme for the multicomponent synthesis of substituted pyridines using this compound.
This reaction is typically catalyzed by a base and proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and intramolecular cyclization followed by aromatization.
Quantitative Data Summary
The following table summarizes the expected yields for the synthesis of various 2-amino-4-(2-cyanopyridin-3-yl)-6-(R-sulfanyl)pyridine-3,5-dicarbonitriles based on analogous reactions with other aromatic aldehydes. The reaction conditions are generalized from similar reported procedures.[6][7]
| Entry | Thiol (R-SH) | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Thiophenol | Diethylamine | Ethanol | 2 | 90 |
| 2 | 4-Methylthiophenol | Piperidine | Ethanol | 3 | 88 |
| 3 | 4-Chlorothiophenol | Triethylamine | Methanol | 2.5 | 92 |
| 4 | Benzyl mercaptan | K2CO3 | DMF | 4 | 85 |
| 5 | Ethanethiol | NaOH | Water/Ethanol | 5 | 82 |
Experimental Protocols
General Protocol for the Three-Component Synthesis of 2-Amino-4-(2-cyanopyridin-3-yl)-6-(R-sulfanyl)pyridine-3,5-dicarbonitriles
This protocol is a general guideline adapted from established procedures for similar multicomponent reactions.[6][8] Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Malononitrile
-
Substituted Thiol (e.g., Thiophenol)
-
Ethanol (or other suitable solvent)
-
Base catalyst (e.g., Diethylamine, Piperidine, or Triethylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), malononitrile (2.1 mmol), and ethanol (10 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add the desired thiol (1.1 mmol) to the reaction mixture.
-
Add the base catalyst (e.g., 0.1 mmol of diethylamine) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically within 2-5 hours), cool the mixture to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Characterization: The structure of the synthesized compounds should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Reaction Mechanism and Workflow
The proposed mechanism for this multicomponent reaction involves several key steps, which are outlined in the workflow diagram below. The process is initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization steps.
Caption: A typical experimental workflow for the synthesis of substituted pyridines.
Caption: Proposed reaction mechanism for the three-component synthesis.
Conclusion
The use of this compound in multicomponent reactions provides a straightforward and efficient method for the synthesis of novel, highly functionalized pyridine derivatives. These compounds serve as valuable scaffolds for the development of new therapeutic agents. The protocols and data presented herein offer a solid foundation for researchers to explore the chemical space around this versatile building block.
References
- 1. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Formylpicolinonitrile in Materials Science
Disclaimer: The following application notes describe potential, hypothetical applications of 3-Formylpicolinonitrile in materials science. As of the current date, there is limited specific literature on the direct use of this compound in these contexts. The protocols and data presented are based on established chemical principles and analogous reactions reported for similar pyridine, nitrile, and aldehyde-containing molecules. These notes are intended for research and development purposes to explore the potential of this compound.
Application Note 1: Synthesis of a Novel Fluorophore via Knoevenagel Condensation
Introduction: The formyl group at the 3-position of the pyridine ring in this compound makes it an excellent candidate for the synthesis of novel fluorescent dyes through Knoevenagel condensation.[1][2] This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group, leading to the formation of a new C=C double bond and extending the π-conjugated system, which is often associated with fluorescence. By reacting this compound with an active methylene compound such as malononitrile, a brightly fluorescent, donor-acceptor type dye can be synthesized. Such dyes have potential applications in bio-imaging, sensing, and as components in organic light-emitting diodes (OLEDs).[3][4]
Experimental Protocol: Synthesis of 2-((3-cyanopyridin-2-yl)methylene)malononitrile (Hypothetical Fluorophore)
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.32 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 20 mL of ethanol.
-
Catalyst Addition: To the stirred solution, add 2-3 drops of piperidine as a basic catalyst.[2]
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Isolation of Product: After the reaction is complete (as indicated by the disappearance of the starting aldehyde spot on TLC), cool the mixture to room temperature. The product is expected to precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol (2 x 10 mL). Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure fluorescent compound as a crystalline solid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. Evaluate its photophysical properties using UV-Vis and fluorescence spectroscopy.
Hypothetical Quantitative Data:
| Property | Value |
| Excitation Maximum (λex) | 380 nm |
| Emission Maximum (λem) | 495 nm |
| Stokes Shift | 115 nm |
| Quantum Yield (ΦF) | 0.65 (in Ethanol) |
| Molar Absorptivity (ε) | 35,000 M⁻¹cm⁻¹ |
Workflow for Fluorophore Synthesis:
Caption: Workflow for the synthesis of a hypothetical fluorophore.
Application Note 2: Development of a Functional Polymer Precursor
Introduction: The nitrile group of this compound offers a potential route for polymerization, analogous to acrylonitrile, to form polyacrylonitrile-like materials.[5][6] However, the presence of the formyl group might interfere with radical polymerization. A more viable strategy involves a two-step process: first, the formyl group is converted into a polymerizable moiety, such as a vinyl group, via a Wittig reaction. The resulting vinylpicolinonitrile monomer can then be polymerized using standard free-radical or anionic polymerization techniques to produce a functional polymer.[7][8][9] Such polymers, containing pendant cyanopyridine units, could find applications as precursors for carbon fibers, in gas separation membranes, or as ligands for catalysis.
Experimental Protocol: Synthesis and Polymerization of 3-vinylpicolinonitrile (Hypothetical)
Part A: Synthesis of 3-vinylpicolinonitrile Monomer
-
Wittig Reagent Preparation: In a flame-dried 100 mL Schlenk flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (4.3 g, 12 mmol) in 40 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Slowly add n-butyllithium (1.6 M in hexanes, 7.5 mL, 12 mmol) to the suspension with vigorous stirring. Allow the resulting yellow-orange solution of the ylide to stir at 0 °C for 30 minutes.
-
Aldehyde Addition: Dissolve this compound (1.32 g, 10 mmol) in 10 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quenching and Extraction: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain pure 3-vinylpicolinonitrile.
Part B: Free-Radical Polymerization of 3-vinylpicolinonitrile
-
Polymerization Setup: In a polymerization tube, dissolve the synthesized 3-vinylpicolinonitrile monomer (1.0 g, 7.7 mmol) in 5 mL of dimethylformamide (DMF).
-
Initiator Addition: Add azobisisobutyronitrile (AIBN) (0.013 g, 0.077 mmol, 1 mol%) as the radical initiator.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Seal the tube under vacuum and heat it in an oil bath at 70 °C for 24 hours.
-
Isolation of Polymer: After the polymerization period, cool the tube, open it, and pour the viscous solution into a large excess of methanol (200 mL) to precipitate the polymer.
-
Purification: Filter the polymer, wash it with fresh methanol, and dry it in a vacuum oven at 60 °C to a constant weight.
-
Characterization: Determine the molecular weight and polydispersity index (PDI) of the polymer by gel permeation chromatography (GPC). Characterize the polymer structure by ¹H NMR and FT-IR spectroscopy.
Hypothetical Polymer Properties:
| Property | Value |
| Number-Average Molecular Weight (Mn) | 25,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 45,000 g/mol |
| Polydispersity Index (PDI) | 1.8 |
| Glass Transition Temperature (Tg) | 110 °C |
Logical Relationship for Polymer Synthesis:
Caption: Synthetic route to a functional polymer.
Application Note 3: Potential Ligand for Metal-Organic Frameworks (MOFs)
Introduction: Pyridine-based ligands are widely used in the synthesis of Metal-Organic Frameworks (MOFs) due to the coordinating ability of the pyridine nitrogen.[10][11][12][13] While this compound itself may not be an ideal MOF ligand due to the weak coordinating ability of the formyl and nitrile groups, it can be readily converted into a more suitable ligand. By oxidizing the formyl group to a carboxylic acid, one can synthesize 3-cyano-2-pyridinecarboxylic acid. This bifunctional ligand, featuring both a carboxylate group and a pyridine nitrogen, would be an excellent candidate for constructing novel MOFs with potential applications in gas storage, separation, and catalysis.[13]
Experimental Protocol: Synthesis of a Hypothetical MOF from a this compound Derivative
Part A: Synthesis of 3-cyano-2-pyridinecarboxylic acid Ligand
-
Oxidation Setup: In a 100 mL round-bottom flask, dissolve this compound (1.32 g, 10 mmol) in 30 mL of a 1:1 mixture of acetone and water.
-
Oxidant Addition: Add potassium permanganate (KMnO₄) (2.37 g, 15 mmol) portion-wise to the stirred solution at room temperature. The reaction is exothermic, so control the addition rate to maintain the temperature below 40 °C.
-
Reaction: Stir the mixture at room temperature for 6 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Workup: Filter the reaction mixture to remove the MnO₂. Wash the precipitate with a small amount of hot water.
-
Isolation of Ligand: Acidify the clear filtrate with 2 M hydrochloric acid until the pH is approximately 2-3. The desired carboxylic acid will precipitate.
-
Purification: Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-cyano-2-pyridinecarboxylic acid.
Part B: Solvothermal Synthesis of a Hypothetical Zn-based MOF
-
MOF Synthesis Setup: In a 20 mL glass vial, combine the synthesized 3-cyano-2-pyridinecarboxylic acid (0.074 g, 0.5 mmol), zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.149 g, 0.5 mmol), and 10 mL of N,N-dimethylformamide (DMF).
-
Sonication: Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat the vial to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool to room temperature over 12 hours.
-
Isolation of MOF Crystals: Colorless crystals of the hypothetical MOF should form. Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL).
-
Solvent Exchange and Activation: Immerse the crystals in chloroform for 3 days, replacing the chloroform daily, to exchange the DMF solvent molecules within the pores. Afterwards, filter the crystals and activate them by heating under vacuum at 150 °C for 12 hours.
-
Characterization: Characterize the MOF by single-crystal X-ray diffraction (SCXRD) to determine its structure and by powder X-ray diffraction (PXRD) to confirm phase purity. Analyze its porosity using nitrogen adsorption-desorption isotherms at 77 K.
Hypothetical MOF Properties:
| Property | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| BET Surface Area | 1200 m²/g |
| Pore Volume | 0.55 cm³/g |
| CO₂ Uptake (273 K, 1 bar) | 3.5 mmol/g |
Signaling Pathway for MOF Synthesis:
Caption: Pathway from starting material to a porous MOF.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. chemrj.org [chemrj.org]
- 3. researchgate.net [researchgate.net]
- 4. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile-Functionalized Poly(2-oxazoline)s as a Versatile Platform for the Development of Polymer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 8. Kinetics of anionic polymerization and copolymerization of vinyl pyridines. The penultimate effects - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 9. US3947526A - Polymerization of vinylpyridine - Google Patents [patents.google.com]
- 10. d-nb.info [d-nb.info]
- 11. Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
Application Notes and Protocols for Nucleophilic Addition to 3-Formylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various nucleophilic addition reactions involving 3-Formylpicolinonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by the formyl and cyano groups on a pyridine scaffold. The following protocols are foundational for the synthesis of a diverse array of derivatives.
Introduction to Nucleophilic Addition to this compound
This compound possesses an electrophilic aldehyde carbon, susceptible to attack by a wide range of nucleophiles. The electron-withdrawing nature of the nitrile group and the pyridine ring enhances the electrophilicity of the formyl carbon, facilitating nucleophilic addition reactions. These reactions are pivotal for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex molecular architectures. Common nucleophilic addition reactions for this substrate include the Knoevenagel condensation, Wittig reaction, Grignard reaction, and reductive amination.
I. Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde group of this compound, followed by dehydration to yield an α,β-unsaturated product. This reaction is valuable for synthesizing compounds with extended conjugation.
Experimental Protocol: Synthesis of 2-cyano-3-(2-cyanopyridin-3-yl)acrylonitrile
This protocol describes the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add ethanol (20 mL) and stir until the starting material is completely dissolved.
-
Add malononitrile (1.1 eq) to the solution.
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. If not, slowly add cold deionized water to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final compound.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | 2-4 | >85% |
Note: The yield is based on analogous reactions with aromatic aldehydes and may vary for this compound.
Logical Workflow:
Caption: Workflow for Knoevenagel Condensation.
II. Wittig Reaction
The Wittig reaction transforms the aldehyde group of this compound into an alkene by reacting it with a phosphorus ylide (Wittig reagent). This method is highly effective for the stereoselective synthesis of alkenes.
Experimental Protocol: Synthesis of 3-(2-phenylethenyl)picolinonitrile
This protocol details the Wittig reaction between this compound and benzyltriphenylphosphonium chloride.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (50% w/w aqueous solution)
-
Dichloromethane (DCM)
-
Deionized water
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 50 mL round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane (15 mL).
-
While stirring vigorously, add 50% aqueous sodium hydroxide (10 eq) dropwise to the mixture.
-
Continue stirring at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Add deionized water (20 mL) and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkene.
Data Presentation:
| Reactant 1 | Wittig Salt | Base | Solvent | Reaction Time (min) | Yield (%) |
| This compound | Benzyltriphenylphosphonium chloride | 50% NaOH (aq) | DCM | 30-60 | >70% |
Note: The yield is based on analogous reactions with aromatic aldehydes and may vary for this compound.[1][2]
Reaction Pathway:
Caption: Wittig Reaction Pathway.
III. Grignard Reaction
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of this compound, forming a secondary alcohol after acidic workup.
Experimental Protocol: Synthesis of 1-(2-cyanopyridin-3-yl)-1-phenylmethanol
This protocol describes the reaction of this compound with phenylmagnesium bromide.
Materials:
-
This compound
-
Phenylmagnesium bromide (in THF or diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Set up a flame-dried 100 mL round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF (20 mL).
-
Cool the solution in an ice bath.
-
Add phenylmagnesium bromide (1.2 eq, solution in THF or ether) dropwise from a dropping funnel over 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the secondary alcohol.[3][4]
Data Presentation:
| Reactant 1 | Grignard Reagent | Solvent | Reaction Time (h) | Workup | Yield (%) |
| This compound | Phenylmagnesium bromide | Anhydrous Ether/THF | 1-2 | Sat. aq. NH4Cl | >80% |
Note: The yield is based on analogous reactions with aromatic aldehydes and may vary for this compound.[3][4]
Experimental Workflow:
Caption: Grignard Reaction Workflow.
IV. Reductive Amination
Reductive amination is a two-step process that converts the aldehyde group of this compound into an amine. It involves the initial formation of an imine with a primary or secondary amine, followed by reduction to the corresponding amine.
Experimental Protocol: Synthesis of N-((2-cyanopyridin-3-yl)methyl)aniline
This protocol outlines the reductive amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (catalyst, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 1,2-dichloroethane (20 mL).
-
Add aniline (1.1 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the secondary amine.
Data Presentation:
| Reactant 1 | Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Aniline | STAB | DCE | 12-24 | >80% |
Note: The yield is based on general reductive amination protocols and may vary.[5][6]
Logical Relationship Diagram:
Caption: Reductive Amination Logic.
Conclusion
The protocols outlined provide a robust starting point for the derivatization of this compound through various nucleophilic addition reactions. These methods are scalable and can be adapted for the synthesis of a wide range of compounds for screening in drug discovery programs and for the development of novel materials. Researchers are encouraged to optimize the reaction conditions for specific substrates and desired outcomes.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for High-Throughput Screening of 3-Formylpicolinonitrile
These application notes provide detailed protocols for the high-throughput screening (HTS) of 3-Formylpicolinonitrile, a heterocyclic compound with potential applications in drug discovery. The methodologies are designed for researchers, scientists, and drug development professionals. Given the novelty of this compound, these protocols are based on established HTS assays for anticancer and antimicrobial drug discovery, where structurally related heterocyclic compounds have shown activity.
Application Note 1: Anticancer Cytotoxicity Screening
Introduction
Heterocyclic compounds are prominent scaffolds in medicinal chemistry, with many derivatives demonstrating significant anticancer properties. While the specific biological targets of this compound are yet to be fully elucidated, its structural similarity to other bioactive heterocyclic molecules, such as quinolines and coumarins, suggests its potential as a cytotoxic agent against cancer cells. This protocol describes a high-throughput screening assay to evaluate the cytotoxic effects of this compound on a cancer cell line. The assay is based on the quantification of ATP, which is an indicator of metabolically active cells.[1] A decrease in the ATP level correlates with an increase in cell death.
Hypothetical Signaling Pathway for Anticancer Activity
A common mechanism for anticancer drugs is the inhibition of signaling pathways that are crucial for cancer cell proliferation and survival. The PI3K/AKT/mTOR pathway is frequently dysregulated in various cancers and represents a key therapeutic target.[2][3] The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition by a small molecule inhibitor like this compound.
High-Throughput Screening Workflow
The general workflow for the high-throughput screening of this compound involves several key stages, from initial cell culture to final data analysis. This process is designed to be efficient and scalable for screening large compound libraries.
Experimental Protocol: Cell Viability Assay
This protocol is designed for a 384-well plate format, suitable for automated HTS.
Materials and Reagents:
-
HeLa (or other suitable cancer cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Doxorubicin (positive control, dissolved in DMSO)
-
DMSO (negative control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Sterile, opaque-walled 384-well microplates
-
Automated liquid handling system
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in DMSO.
-
Using an automated liquid handler, dispense 100 nL of the compound dilutions, positive control (Doxorubicin), and negative control (DMSO) into the appropriate wells of a 384-well plate.
-
-
Cell Seeding:
-
Culture HeLa cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to a final concentration of 5 x 104 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate containing the compounds. This results in approximately 1,250 cells per well.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Allow the assay plates to equilibrate to room temperature for 30 minutes.
-
Add 25 µL of the prepared CellTiter-Glo® reagent to each well.
-
-
Signal Measurement:
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) by fitting the data to a four-parameter logistic curve.
Hypothetical Data Presentation
The following table summarizes hypothetical cytotoxicity data for this compound and a control compound against two cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HeLa | Cervical Cancer | 8.2 |
| This compound | A549 | Lung Carcinoma | 15.6 |
| Doxorubicin (Control) | HeLa | Cervical Cancer | 0.5 |
| Doxorubicin (Control) | A549 | Lung Carcinoma | 0.9 |
Application Note 2: Antimicrobial Activity Screening
Introduction
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[4] Heterocyclic compounds are a rich source of potential antimicrobials. This application note details a high-throughput screening protocol to assess the antibacterial activity of this compound using a broth microdilution method. This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Principle of Antimicrobial Viability Assay
The assay relies on a metabolic indicator, such as resazurin, to assess bacterial viability.[6] Viable, metabolically active bacteria reduce the blue resazurin to the pink, fluorescent resorufin. The absence of a color change indicates inhibition of bacterial growth.
Experimental Protocol: Broth Microdilution Assay
This protocol is adapted for a 384-well plate format for HTS.
Materials and Reagents:
-
Escherichia coli (or other relevant bacterial strain)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
Gentamicin (positive control, dissolved in water)
-
DMSO (negative control)
-
Resazurin sodium salt solution (0.02% in sterile water)
-
Sterile, clear, flat-bottom 384-well microplates
-
Automated liquid handling system
-
Microplate reader with absorbance or fluorescence detection
Procedure:
-
Compound Plating:
-
Prepare a stock solution and serial dilutions of this compound in DMSO.
-
Dispense 100 nL of the compound dilutions and controls into the wells of a 384-well plate.
-
-
Bacterial Inoculum Preparation:
-
Grow E. coli in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
-
Inoculation:
-
Dispense 50 µL of the bacterial inoculum into each well of the compound-containing plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours with shaking.
-
-
Viability Assessment:
-
Add 5 µL of the resazurin solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C.
-
Visually inspect the plates for a color change from blue to pink. The MIC is the lowest concentration of the compound that prevents this color change.
-
For quantitative results, measure the absorbance at 570 nm and 600 nm, or fluorescence (560 nm excitation, 590 nm emission).
-
Data Analysis:
-
The MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth, as indicated by the absence of a color change of the resazurin indicator.
-
For quantitative analysis, calculate the percentage of growth inhibition for each concentration compared to the DMSO control.
-
The MIC can be defined as the concentration that shows ≥90% growth inhibition.
Hypothetical Data Presentation
The following table presents hypothetical MIC values for this compound against various bacterial strains.
| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) |
| This compound | Escherichia coli | Negative | 32 |
| This compound | Staphylococcus aureus | Positive | 16 |
| This compound | Pseudomonas aeruginosa | Negative | >128 |
| Gentamicin (Control) | Escherichia coli | Negative | 2 |
| Gentamicin (Control) | Staphylococcus aureus | Positive | 1 |
| Gentamicin (Control) | Pseudomonas aeruginosa | Negative | 4 |
References
- 1. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 2. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments [mdpi.com]
- 3. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Formylpicolinonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Formylpicolinonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in overcoming common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized from precursors such as 3-cyanopyridine or 3-methylpyridine. Key strategies include:
-
Oxidation of 3-methylpyridine followed by functional group manipulation: This involves the oxidation of 3-methylpyridine to 3-pyridinecarboxaldehyde, followed by the introduction of the nitrile group.
-
Direct formylation of a 3-cyanopyridine precursor: This approach, while direct, can be challenging due to the electronic properties of the starting material. The Vilsmeier-Haack reaction is a potential method for this transformation.
-
Reduction of 3-cyanopyridine: 3-cyanopyridine can be reduced to 3-aminomethylpyridine, which can then be converted to the aldehyde. Another reduction method involves the hydrogenation of 3-cyanopyridine in the presence of a palladium/carbon catalyst to yield 3-Pyridinecarboxaldehyde.[1][2]
Q2: Why is the direct formylation of 3-cyanopyridine challenging?
A2: Direct formylation of 3-cyanopyridine using methods like the Vilsmeier-Haack reaction is challenging because the nitrile group (-CN) is strongly electron-withdrawing. This deactivates the pyridine ring, making it less susceptible to electrophilic attack by the Vilsmeier reagent.[3][4] Overcoming this requires harsh reaction conditions, which can lead to low yields and the formation of side products.
Q3: Are there alternative starting materials for the Vilsmeier-Haack formylation to obtain a 3-formylpyridine structure?
A3: Yes, more electron-rich pyridine derivatives or precursors that can be converted to the pyridine ring are more suitable substrates for the Vilsmeier-Haack reaction. For example, 4-aryl-3-buten-2-one oximes can be cyclized and formylated to produce 2-chloro-5-aryl-3-pyridine carboxaldehydes.[5] This demonstrates the utility of the Vilsmeier-Haack reaction in constructing the formylated pyridine ring from an acyclic precursor.
Q4: What are the expected side reactions during the synthesis of this compound?
A4: Depending on the synthetic route, several side reactions can occur:
-
In Vilsmeier-Haack reactions: Over-formylation or formylation at undesired positions can occur, especially with activated substrates. In the case of precursors like oximes, Beckmann rearrangement can be a competing reaction.[5]
-
During the oxidation of 3-methylpyridine: Over-oxidation to the corresponding carboxylic acid (nicotinic acid) is a common side reaction.
-
During work-up: The aldehyde product can be sensitive to air oxidation and may require careful handling and purification.
Q5: What purification techniques are recommended for this compound?
A5: Purification of this compound typically involves standard laboratory techniques. After the reaction, a common work-up procedure includes quenching the reaction mixture, followed by extraction with an organic solvent. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.[5]
Troubleshooting Guides
Low or No Yield in Vilsmeier-Haack Formylation
| Observation | Possible Cause | Suggested Solution |
| No reaction or very low conversion | The pyridine ring of 3-cyanopyridine is too deactivated for the Vilsmeier reagent to react under standard conditions. | Increase the reaction temperature and prolong the reaction time. Consider using a more reactive Vilsmeier reagent or a different synthetic route. |
| Insufficient amount of Vilsmeier reagent. | Increase the molar ratio of the Vilsmeier reagent (POCl₃/DMF) to the substrate. A ratio of up to 8 equivalents has been used in similar reactions.[5] | |
| Moisture in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents. The Vilsmeier reagent is sensitive to moisture. | |
| Formation of multiple products | Side reactions such as polymerization or degradation are occurring at high temperatures. | Optimize the reaction temperature. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by TLC. |
| The starting material is not pure. | Purify the starting material (e.g., 3-cyanopyridine) before the reaction. | |
| Product decomposes during work-up | The aldehyde product is unstable under the work-up conditions (e.g., strong acid or base). | Use a milder work-up procedure. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions. |
Formation of Tarry or Polymeric Material
| Observation | Possible Cause | Suggested Solution |
| Reaction mixture becomes a dark, viscous tar | High reaction temperatures are promoting polymerization of the starting material or product. | Lower the reaction temperature. If the reaction requires heating, do so gradually and maintain the minimum temperature necessary for the reaction to proceed. |
| The concentration of reactants is too high. | Dilute the reaction mixture with more of the solvent (e.g., DMF). | |
| The reaction time is excessively long. | Monitor the reaction by TLC and stop it as soon as the starting material is consumed. |
Experimental Protocols
Synthesis of a 3-Formylpyridine Derivative via Vilsmeier-Haack Reaction
This protocol is for the synthesis of 2-chloro-5-phenyl-3-pyridine carboxaldehyde from 4-phenyl-3-buten-2-one oxime and serves as a representative example of a Vilsmeier-Haack reaction to form a 3-formylpyridine derivative.[5]
Materials:
-
4-phenyl-3-buten-2-one oxime
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Sodium sulphate
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, cool DMF (8 equivalents) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (8 equivalents) dropwise with stirring over a period of 20-30 minutes.
-
After the addition is complete, add 4-phenyl-3-buten-2-one oxime (1 equivalent) to the mixture.
-
Stir the reaction mixture for 1 hour at room temperature and then heat it to 90°C for 4 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it into crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulphate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 90:10) as the eluent to afford the pure 2-chloro-5-phenyl-3-pyridine carboxaldehyde.
Quantitative Data for a Related Synthesis:
The following table summarizes the yields for the synthesis of 2-chloro-5-aryl-3-pyridine carboxaldehydes from various 4-aryl-3-buten-2-one oximes using the Vilsmeier-Haack reaction.[5]
| Substituent (R) | Yield (%) |
| H | 19 |
| Cl | 25 |
| Me | 32 |
| OMe | 40 |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
Technical Support Center: Purification of 3-Formylpicolinonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 3-Formylpicolinonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation During Recrystallization | - Incorrect solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures. - Too much solvent used: The solution is not saturated enough for crystals to form.[1] - Solution cooled too quickly: Rapid cooling can lead to oiling out or the formation of very fine, impure crystals.[2] - Supersaturation: The solution is stable beyond its saturation point.[1] | - Solvent Screening: Perform small-scale solubility tests with a variety of solvents. Good single solvents will dissolve the compound when hot but not at room temperature.[3][4] Common solvent systems for pyridine derivatives include ethanol, ethyl acetate/hexanes, and toluene.[5] - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool slowly.[1] - Slow Cooling: Allow the flask to cool to room temperature undisturbed before moving to an ice bath.[2] - Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.[1] |
| Oiling Out During Recrystallization | - Inappropriate solvent: The solvent may be too nonpolar for the compound. - Melting point of the compound is lower than the boiling point of the solvent. - Presence of impurities: Impurities can lower the melting point of the mixture. | - Use a lower-boiling point solvent. - Add a small amount of a solvent in which the compound is more soluble (co-solvent). - Attempt purification by column chromatography first to remove impurities. |
| Poor Separation in Column Chromatography | - Incorrect eluent system: The polarity of the solvent system may be too high or too low.[6] - Column overloading: Too much crude material was loaded onto the column. - Improperly packed column: Channels or cracks in the stationary phase can lead to poor separation.[7] - Co-eluting impurities: An impurity may have a similar polarity to the desired compound. | - Optimize Eluent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives the target compound an Rf value of approximately 0.2-0.4.[8] A common eluent for similar compounds is a mixture of hexane and ethyl acetate.[9] - Reduce Sample Load: Use a larger column or load less material. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[10] - Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles.[7] - Try a Different Solvent System or Stationary Phase: Consider using a different solvent combination or a different adsorbent like alumina. |
| Product is a Colored Oil Instead of a Solid | - Presence of colored impurities. - Decomposition of the product. Pyridine aldehydes can be susceptible to oxidation or other degradation pathways. | - Decolorize with Activated Carbon: During recrystallization, add a small amount of activated carbon to the hot solution before filtering. - Purify by Column Chromatography: This is often effective at separating colored impurities. - Handle with Care: Keep the compound under an inert atmosphere (e.g., nitrogen or argon) and store at low temperatures to minimize degradation. |
| Multiple Spots on TLC After Purification | - Incomplete purification. - Decomposition on the TLC plate: Silica gel is slightly acidic and can sometimes cause sensitive compounds to decompose. | - Repeat the purification step. If using column chromatography, try a shallower solvent gradient.[8] - Neutralize the Silica Gel: For column chromatography of acid-sensitive compounds, the silica gel can be treated with a solvent system containing a small amount of triethylamine (1-3%).[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques for this compound, like many organic solids, are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q2: How do I choose the right solvent for recrystallization?
A2: An ideal recrystallization solvent will dissolve this compound at an elevated temperature but not at room temperature.[3][4] The principle of "like dissolves like" is a good starting point; since this compound is a polar molecule, polar solvents should be tested.[4][5] It is recommended to perform small-scale solubility tests with various solvents such as ethanol, isopropanol, ethyl acetate, and solvent mixtures like ethyl acetate/hexanes or toluene/hexanes to find the optimal system.[5]
Q3: What stationary and mobile phases are recommended for column chromatography of this compound?
A3: For normal-phase column chromatography, silica gel is the most common stationary phase.[10][11] The mobile phase (eluent) is typically a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[7] The optimal ratio of these solvents should be determined by preliminary TLC analysis to achieve good separation.[6]
Q4: My purified this compound is still impure. What are the likely impurities?
A4: Potential impurities can arise from the starting materials, side reactions, or degradation. Common impurities could include:
-
Unreacted starting materials: Depending on the synthetic route.
-
Oxidation product: The aldehyde group can be oxidized to the corresponding carboxylic acid (picolinic acid nitrile).
-
Over-reduction product: If the formyl group was introduced by reduction, the corresponding alcohol may be present.
-
Products of side reactions: Depending on the specific synthesis, other isomers or related pyridine derivatives could be formed.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify the presence of any impurities with distinct signals.
-
High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it does not dissolve, heat the test tube gently. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[3] Allow the crystals to air dry or dry them in a vacuum oven at a low temperature.
General Protocol for Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the appropriate eluent system for separation. A good solvent system will show clear separation between the desired product and impurities, with an Rf value of 0.2-0.4 for the product.
-
Column Packing: Prepare a glass column with a cotton or glass wool plug at the bottom.[7] Pack the column with silica gel using either a dry packing or wet slurry method.[11]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.[8]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purification and Troubleshooting Workflow
Caption: A flowchart outlining the decision-making process for the purification and troubleshooting of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. columbia.edu [columbia.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing 3-Formylpicolinonitrile Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 3-Formylpicolinonitrile reactions. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective laboratory-scale synthesis of this compound is the oxidation of 3-methylpicolinonitrile. This transformation is typically achieved using selenium dioxide (SeO₂) in a reaction commonly known as the Riley oxidation. This method selectively oxidizes the methyl group to an aldehyde.[1][2][3]
Q2: I am getting a low yield in my this compound synthesis using the Riley oxidation. What are the potential causes?
A2: Low yields in the Riley oxidation of 3-methylpicolinonitrile can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time or temperatures that are too low.
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Over-oxidation: A significant side reaction is the over-oxidation of the desired aldehyde to 3-carboxypicolinonitrile (the carboxylic acid).[4]
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Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of selenium dioxide to the starting material can impact the yield.
-
Solvent Issues: The choice and purity of the solvent are critical. Dioxane is a commonly used solvent for this reaction.[1][2]
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Work-up and Purification Losses: The product may be lost during the work-up and purification steps.
Q3: What are the expected side products in the synthesis of this compound, and how can I detect them?
A3: The primary side product to expect is 3-carboxypicolinonitrile from over-oxidation.[4] You may also have unreacted 3-methylpicolinonitrile. Additionally, selenium-containing byproducts are formed, which are often colored (red or black elemental selenium) and need to be removed.[2][3]
These compounds can be detected and quantified using analytical techniques such as:
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Thin Layer Chromatography (TLC): To monitor the progress of the reaction and identify the presence of starting material, product, and major byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the final product and identify impurities. The aldehyde proton of this compound will have a characteristic chemical shift in the ¹H NMR spectrum (typically around 10 ppm).
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Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde (around 1700 cm⁻¹) and the nitrile (C≡N) stretch (around 2230 cm⁻¹).
Q4: How can I minimize the formation of the carboxylic acid byproduct?
A4: To minimize over-oxidation, you can try the following:
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Careful control of reaction time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed and before significant amounts of the carboxylic acid are formed.
-
Use of a co-oxidant: In some Riley oxidations, a co-oxidant like tert-butyl hydroperoxide can be used with a catalytic amount of selenium dioxide, which can sometimes lead to milder reaction conditions and better selectivity for the aldehyde.[5]
-
Solvent choice: Using acetic acid as a solvent can sometimes stop the reaction at the allylic alcohol stage by forming an acetate ester, thus preventing over-oxidation to the aldehyde and carboxylic acid.[5]
Q5: What is the best way to purify the final product?
A5: Purification typically involves a multi-step process. After the reaction is complete, the mixture is often diluted with a solvent like diethyl ether and filtered through a pad of Celite to remove the precipitated selenium and other insoluble byproducts.[1] The filtrate is then concentrated, and the crude product can be purified by flash column chromatography on silica gel.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Impure or deactivated selenium dioxide. 4. Starting material is impure. | 1. Ensure the reaction is heated to the appropriate temperature (e.g., reflux in dioxane, ~100 °C).[1] 2. Monitor the reaction by TLC and extend the reaction time if necessary. 3. Use freshly opened or purified selenium dioxide. 4. Check the purity of 3-methylpicolinonitrile by NMR or GC-MS. |
| Formation of a Significant Amount of Carboxylic Acid Byproduct | 1. Reaction time is too long. 2. Reaction temperature is too high. 3. Excess selenium dioxide. | 1. Optimize the reaction time by monitoring with TLC. 2. Consider running the reaction at a slightly lower temperature. 3. Use a stoichiometric amount or a slight excess of selenium dioxide. |
| Dark, Tarry Reaction Mixture | 1. Decomposition of starting material or product at high temperatures. 2. Presence of impurities that promote polymerization. | 1. Ensure the reaction temperature is not excessively high. 2. Use pure, distilled solvents and high-purity starting materials. |
| Difficulty in Removing Selenium Byproducts | 1. Inefficient filtration. 2. Formation of soluble selenium species. | 1. Use a thick pad of Celite for filtration and wash thoroughly with an appropriate solvent.[1] 2. Consider a work-up procedure that includes a wash with a reducing agent solution (e.g., sodium bisulfite) to precipitate soluble selenium species. |
| Low Isolated Yield After Purification | 1. Product loss during work-up and extraction. 2. Product loss during column chromatography. 3. Co-elution of product with impurities. | 1. Ensure proper phase separation during extraction and minimize the number of transfer steps. 2. Choose an appropriate solvent system for chromatography to ensure good separation and avoid streaking. 3. Optimize the chromatography conditions (e.g., gradient elution) for better separation. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Riley Oxidation of 3-Methylpicolinonitrile
This protocol is a representative procedure based on general methods for Riley oxidations of similar substrates. Optimization may be required for specific laboratory conditions and scales.
Materials:
-
3-Methylpicolinonitrile
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Diatomaceous earth (Celite)
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Diethyl ether
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Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylpicolinonitrile (1.0 eq).
-
Add anhydrous 1,4-dioxane to dissolve the starting material.
-
To this solution, add selenium dioxide (1.1 - 1.5 eq).
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Heat the reaction mixture to reflux (approximately 100-101 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Dilute the mixture with diethyl ether.
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Filter the suspension through a pad of Celite to remove the precipitated black/red selenium and other insoluble materials. Wash the filter cake with additional diethyl ether.
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Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.
Table 1: Summary of Reaction Parameters and Expected Outcomes for the Synthesis of this compound
| Parameter | Typical Value/Condition | Expected Outcome/Observation | Potential for Improvement |
| Starting Material | 3-Methylpicolinonitrile | High purity is crucial for good yield. | Recrystallize or distill if impure. |
| Oxidizing Agent | Selenium Dioxide (SeO₂) | Typically 1.1-1.5 molar equivalents. | Optimize the stoichiometry for the specific scale. |
| Solvent | 1,4-Dioxane (anhydrous) | Good solvent for both reactants at reflux. | Ensure the solvent is dry to avoid side reactions. |
| Temperature | Reflux (~100-101 °C) | A common temperature for Riley oxidations.[1] | Lowering the temperature might reduce over-oxidation but will increase reaction time. |
| Reaction Time | 4-8 hours | Monitor by TLC for completion. | Over-extension can lead to increased byproduct formation. |
| Yield | Moderate to Good (typically 50-75%) | Dependent on optimization. | Careful control of all parameters is key to maximizing yield. |
| Purification | Filtration and Column Chromatography | Effective for removing selenium byproducts and unreacted starting material.[1] | Optimize the solvent system for chromatography to minimize product loss. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Riley Oxidation | NROChemistry [nrochemistry.com]
- 2. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Riley oxidation - Wikipedia [en.wikipedia.org]
- 4. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 5. adichemistry.com [adichemistry.com]
stabilization of 3-Formylpicolinonitrile for long-term storage
This technical support center provides guidance on the stabilization of 3-Formylpicolinonitrile for long-term storage. The information is intended for researchers, scientists, and drug development professionals to address potential stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to several degradation pathways due to its functional groups. The primary concerns are:
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Oxidation of the aldehyde group to a carboxylic acid.
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Polymerization or self-reaction of the aldehyde, especially in the presence of acidic or basic impurities.
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Hydrolysis of the nitrile group to an amide or carboxylic acid, which can be catalyzed by acidic or basic conditions.
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Photodegradation , as aromatic compounds, can be sensitive to light.
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Hygroscopicity , leading to moisture absorption which can accelerate degradation pathways.
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term stability of solid this compound, the following conditions are recommended. These are based on best practices for storing reactive aromatic aldehydes and nitriles.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Frozen) | Minimizes the rate of all potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group. |
| Light | Amber vial or protected from light | Prevents photodegradation. |
| Humidity | Low, store with desiccant | Prevents moisture absorption and subsequent hydrolysis or other reactions. |
| Container | Tightly sealed, inert material (e.g., glass) | Prevents exposure to air and moisture. |
Q3: How should I handle this compound during experiments to minimize degradation?
A3: To minimize degradation during experimental use, it is advised to:
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Handle the compound under an inert atmosphere (e.g., in a glovebox) as much as possible.
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Use anhydrous solvents to prevent hydrolysis.
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Avoid exposure to strong acids, bases, and oxidizing agents unless they are part of the planned reaction.
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Prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, store it at 2-8°C under an inert atmosphere and protected from light.
Q4: What are the potential signs of degradation of this compound?
A4: Degradation of this compound may be indicated by:
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A change in color (e.g., yellowing or darkening).
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A change in physical form (e.g., clumping of the solid).
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The appearance of new peaks in analytical tests such as HPLC or NMR.
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A decrease in the purity of the main compound peak in chromatographic analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results over time. | Degradation of the this compound stock. | - Re-analyze the purity of your stock material using a suitable analytical method (e.g., HPLC, NMR). - If degradation is confirmed, procure a fresh batch of the compound. - Ensure proper storage conditions are being maintained. |
| Formation of an unexpected carboxylic acid byproduct. | Oxidation of the aldehyde group or hydrolysis of the nitrile group. | - Store and handle the compound under an inert atmosphere to prevent oxidation. - Use anhydrous solvents and avoid exposure to moisture to minimize hydrolysis. - Maintain a neutral pH in your reaction mixture unless acidic or basic conditions are required. |
| Low yield or formation of polymeric material. | Self-reaction or polymerization of the aldehyde. | - Ensure the compound is free from acidic or basic impurities that can catalyze polymerization. - Use the compound promptly after weighing and preparing solutions. - Run reactions at the lowest effective temperature. |
| Discoloration of the solid compound or solutions. | Photodegradation or other decomposition pathways. | - Store the compound and its solutions protected from light. - Handle in a well-ventilated area to avoid inhalation of any potential volatile degradation products. |
Experimental Protocols
Protocol for Accelerated Stability Study of this compound
This protocol is a general guideline for assessing the stability of this compound under accelerated conditions.
-
Sample Preparation:
-
Place a accurately weighed amount (e.g., 10 mg) of this compound into several amber glass vials.
-
Create different sets of samples for each storage condition to be tested.
-
One set of samples should be stored under the recommended long-term storage conditions (-20°C, inert atmosphere) as a control.
-
-
Storage Conditions:
-
Place the other sets of samples in stability chambers with controlled temperature and humidity. Recommended accelerated conditions are:
-
40°C / 75% Relative Humidity (RH)
-
25°C / 60% RH
-
-
Expose one set of samples to UV light at a controlled temperature to assess photostability.
-
-
Time Points:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
-
Analysis:
-
At each time point, dissolve the contents of one vial in a suitable solvent (e.g., anhydrous acetonitrile).
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Analyze the solution by a stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.
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Characterize significant degradation products using LC-MS or NMR if possible.
-
-
Data Evaluation:
-
Plot the percentage of remaining this compound against time for each storage condition.
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Determine the degradation rate under each condition.
-
Visualizations
Potential Decomposition Pathways of this compound
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Logical workflow for handling and troubleshooting this compound.
Technical Support Center: Overcoming Solubility Challenges with 3-Formylpicolinonitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 3-Formylpicolinonitrile derivatives.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common solubility problems in a structured, question-and-answer format.
Q1: My this compound derivative is poorly soluble in aqueous buffers. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like this compound derivatives. Here’s a systematic approach to troubleshoot this issue:
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pH Adjustment: The pyridine moiety in your compound is basic and can be protonated. Modifying the pH of your aqueous buffer can significantly impact solubility. Attempt to dissolve your compound in a range of pH buffers (e.g., pH 2, 5, 7.4, and 9) to determine if solubility is pH-dependent.
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Co-solvent Systems: Introduce a water-miscible organic co-solvent. Start with low percentages and gradually increase the concentration. Common co-solvents to consider are DMSO, ethanol, methanol, and PEG 400.
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Heating: Gently heating the solution can sometimes help dissolve the compound. However, be cautious of potential degradation. Always check the thermal stability of your derivative beforehand.
Q2: I've tried basic pH adjustment and co-solvents, but the solubility is still insufficient for my biological assay. What advanced techniques can I employ?
A2: If initial methods are unsuccessful, you can explore more advanced formulation strategies. The choice of strategy will depend on the specific requirements of your experiment.
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Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[1] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often well-tolerated in biological systems.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[2] β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Amorphous Solid Dispersions: Converting the crystalline form of your compound to an amorphous state can significantly improve its dissolution rate and solubility. This is typically achieved by dispersing the compound in a polymer matrix.
Q3: Can chemical modification of my this compound derivative improve its solubility?
A3: Yes, chemical modification can be a powerful strategy, particularly during the lead optimization phase of drug discovery. The pyridine ring and other positions on the picolinonitrile scaffold offer opportunities for modification.[3][4]
-
Introduction of Ionizable Groups: Adding acidic or basic functional groups can allow for salt formation, which often leads to a dramatic increase in aqueous solubility.
-
Attachment of Solubilizing Moieties: Incorporating polar groups, such as morpholine or piperazine, can enhance hydrophilicity and improve solubility. For instance, in a study on thieno[2,3-b]pyridines, replacing a sulfur atom with a nitrogen to attach a morpholine moiety increased water solubility by three orders of magnitude.[5]
-
Bioisosteric Replacement: The nitrile group itself is often incorporated to improve pharmacokinetic properties, including solubility.[6][7][8] Consider if other functional groups in your molecule could be replaced with more polar alternatives.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for determining the solubility of a new this compound derivative?
A1: A pragmatic starting point is to perform a kinetic solubility assessment. This involves preparing a high-concentration stock solution of your compound in an organic solvent (e.g., 10 mM in DMSO) and then serially diluting it into your aqueous buffer of interest. The concentration at which precipitation is first observed provides an estimate of the kinetic solubility. For more precise measurements, thermodynamic solubility assays can be conducted, though they are more time and resource-intensive.
Q2: Are there any analytical techniques you recommend for quantifying the solubility of my compounds?
A2: Several analytical methods can be used to determine solubility. High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method. Other techniques include UV-Vis spectroscopy, provided the compound has a suitable chromophore and does not interfere with the buffer components. For high-throughput screening, nephelometry, which measures light scattering from suspended particles, can be a rapid method to assess solubility.
Q3: My compound appears to be degrading in certain solvents or at specific pH values. How can I assess its stability?
A3: Stability is a critical factor to evaluate alongside solubility. To assess stability, incubate your compound under the desired conditions (e.g., in different solvents or pH buffers) for a set period (e.g., 24 or 48 hours). At various time points, take an aliquot and analyze it by HPLC to check for the appearance of degradation products and a decrease in the parent compound's peak area.
Q4: I am observing inconsistent solubility results. What could be the cause?
A4: Inconsistent results can stem from several factors:
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. Ensure you are using a consistent solid form for your experiments.
-
Equilibration Time: For thermodynamic solubility measurements, it is crucial to allow sufficient time for the solution to reach equilibrium. This can take 24-72 hours.
-
Purity of the Compound: Impurities can affect the measured solubility. Always use a well-characterized compound of high purity.
-
Methodological Variability: Ensure consistent experimental parameters, such as temperature, agitation speed, and analytical procedures.
Data Presentation
Table 1: Solubility Enhancement Strategies for Poorly Soluble Compounds
| Strategy | Principle | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Ionization of acidic or basic groups | 10 - 1,000 | Simple, cost-effective | Only applicable to ionizable compounds; risk of pH-related degradation |
| Co-solvents | Reducing the polarity of the solvent system | 2 - 100 | Easy to implement; can be used for a wide range of compounds | Potential for co-solvent to affect biological assay; risk of precipitation upon dilution |
| Surfactants | Micellar encapsulation | 10 - 10,000 | High solubilization capacity | Can interfere with some biological assays; potential for toxicity at high concentrations |
| Cyclodextrins | Inclusion complex formation | 10 - 5,000 | Generally well-tolerated; can improve stability | Can be expensive; stoichiometry of complexation needs to be determined |
| Amorphous Solid Dispersions | Increasing free energy of the solid state | 10 - 100 | Can significantly improve dissolution rate | Amorphous form may be physically unstable and recrystallize over time |
| Chemical Modification | Altering the physicochemical properties of the molecule | Variable (can be > 10,000) | Can provide a permanent solution | Requires synthetic effort; may alter pharmacological activity |
Experimental Protocols
Protocol 1: Kinetic Solubility Determination using UV-Vis Spectroscopy
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Preparation of Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition of Aqueous Buffer: Add a fixed volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., <1%).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the absorbance of each well at the λmax of the compound using a UV-Vis plate reader.
-
Data Analysis: Plot absorbance versus concentration. The concentration at which the absorbance plateaus or deviates from linearity is an indication of the kinetic solubility.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
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Molar Ratio Determination: Determine the optimal molar ratio of the this compound derivative to hydroxypropyl-β-cyclodextrin (HP-β-CD) through phase solubility studies.
-
Complex Formation:
-
Dissolve the HP-β-CD in the desired aqueous buffer with stirring.
-
Slowly add the this compound derivative to the cyclodextrin solution.
-
Continue stirring the mixture at room temperature for 24-48 hours to ensure complete complexation.
-
-
Filtration/Lyophilization:
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For a solution, filter the mixture through a 0.22 µm filter to remove any undissolved compound.
-
To obtain a solid complex, the solution can be lyophilized.
-
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Calorimetry (DSC).
Visualizations
Caption: A workflow diagram illustrating the troubleshooting steps for solubility issues.
Caption: Logical relationships between compound properties and factors affecting solubility.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 5. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
analytical challenges in the characterization of 3-Formylpicolinonitrile impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering analytical challenges in the characterization of 3-Formylpicolinonitrile and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound?
A1: Impurities in this compound can originate from various sources throughout the manufacturing process and storage. These include:
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Starting materials and reagents: Unreacted starting materials or impurities present in them.
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Intermediates: Incomplete conversion of intermediates to the final product.
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By-products: Formation of unintended molecules due to side reactions during synthesis.
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Degradation products: Chemical breakdown of this compound due to factors like exposure to light, heat, humidity, or reactive excipients.[1][2]
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Residual solvents: Solvents used during the synthesis and purification process that are not completely removed.
Q2: Which analytical techniques are most suitable for characterizing this compound impurities?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.
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High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for separation and quantification of non-volatile impurities.[3][4]
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Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of unknown impurities by providing molecular weight and fragmentation information.[4][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is invaluable for the definitive structural confirmation of isolated impurities.[9][10][11][12][13]
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, which includes a pyridine ring, a formyl (aldehyde) group, and a nitrile group, this compound may be susceptible to several degradation pathways:
-
Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid (picolinic acid, 3-cyano-).
-
Hydrolysis: The nitrile group can hydrolyze to a carboxylic acid or an amide intermediate, particularly under acidic or basic conditions.
-
Photodegradation: Exposure to UV or visible light may induce degradation, the specifics of which would need to be determined through forced degradation studies.
-
Polymerization: Aldehydes can sometimes undergo self-condensation or polymerization reactions.
Q4: What are the typical acceptance criteria for impurities in a drug substance like this compound?
A4: The acceptance criteria for impurities are guided by regulatory bodies like the International Council for Harmonisation (ICH). The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug substance. For a typical small molecule drug substance, the identification threshold is often 0.10% or 1.0 mg per day intake, whichever is lower.
Troubleshooting Guides
HPLC Analysis
Problem: Peak Tailing for the this compound Main Peak
-
Possible Cause 1: Secondary Interactions with Residual Silanols on the Column. The basic nature of the pyridine ring can lead to interactions with acidic silanol groups on the silica-based stationary phase.
-
Solution:
-
Use a mobile phase with a lower pH (e.g., pH 2-3) to protonate the pyridine nitrogen and minimize secondary interactions.
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Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).
-
Employ a column with a highly inert stationary phase (e.g., end-capped C18) specifically designed for basic compounds.[14]
-
-
-
Possible Cause 2: Column Overload. Injecting too high a concentration of the sample can lead to peak distortion.[15]
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Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely issue.
-
Problem: Inconsistent Retention Times
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Possible Cause 1: Inadequate Column Equilibration. Insufficient time for the column to equilibrate with the mobile phase, especially after a gradient elution, can cause retention time drift.[15]
-
Solution: Increase the column equilibration time between injections. A general rule is to allow 10-20 column volumes of the initial mobile phase to pass through the column.
-
-
Possible Cause 2: Mobile Phase Composition Issues. Inaccurate preparation of the mobile phase or changes in its composition over time (e.g., evaporation of a volatile component) can lead to shifting retention times.[15][16][17]
-
Solution: Prepare fresh mobile phase daily. Ensure accurate measurements of all components. If using an online mixer, ensure the pump is functioning correctly.
-
-
Possible Cause 3: Temperature Fluctuations. Changes in the ambient temperature can affect retention times.[15]
-
Solution: Use a column oven to maintain a constant temperature.
-
Problem: Appearance of Ghost Peaks
-
Possible Cause 1: Carryover from Previous Injections. Strongly retained compounds from a previous injection may elute in a subsequent run, appearing as ghost peaks.[14]
-
Solution: Implement a robust needle wash protocol on the autosampler. Incorporate a column wash step with a strong solvent at the end of each gradient run.
-
-
Possible Cause 2: Contaminated Mobile Phase or System. Impurities in the mobile phase solvents or leaching from the HPLC system components can cause ghost peaks.
-
Solution: Use high-purity, HPLC-grade solvents. Filter all mobile phases. Flush the system thoroughly to remove any contaminants.
-
GC Analysis
Problem: Poor Peak Shape for this compound (if amenable to GC)
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Possible Cause 1: Active Sites in the Inlet Liner or Column. The polar nature of the molecule can lead to interactions with active sites, causing peak tailing.
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Solution: Use a deactivated inlet liner. Consider derivatization of the analyte to make it less polar.
-
-
Possible Cause 2: Inappropriate Injection Temperature. The injection temperature may be too low for efficient volatilization or too high, causing degradation.
-
Solution: Optimize the injection port temperature. Start with a temperature slightly above the boiling point of the analyte and adjust as needed.
-
Problem: Low Response or No Peak Detected
-
Possible Cause: Thermal Degradation. this compound may be thermally labile and degrade in the hot GC inlet.
-
Solution: Use a lower injection temperature. If the compound is not suitable for direct GC analysis, HPLC is the preferred method.
-
Sample Preparation
Problem: Low Sample Recovery
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Possible Cause: Poor Solubility in the Diluent. this compound may not be fully dissolved in the chosen sample diluent.
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Solution: Test the solubility in various solvents. A common diluent for reversed-phase HPLC is a mixture of the mobile phase or a solvent with similar polarity. Sonication can aid in dissolution.
-
-
Possible Cause: Adsorption to Vials or Filters. The analyte may adsorb to the surface of glass or plastic vials, or to the filter membrane during sample filtration.
-
Solution: Use silanized glass vials or polypropylene vials. Test different filter materials for compatibility and recovery.
-
Experimental Protocols
HPLC-UV Method for Impurity Profiling
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 5 20.0 60 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.
GC-MS Method for Residual Solvents
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 220 °C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) to a concentration of 50 mg/mL for headspace analysis.
Forced Degradation Study Protocol[19][20][21]
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample in an oven at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Quantitative Data
Table 1: Hypothetical Impurity Profile of a this compound Batch
| Peak | Retention Time (min) | Relative Retention Time (RRT) | Area % | Identification |
| Impurity A | 8.5 | 0.75 | 0.08 | 3-Picolinonitrile (Starting Material) |
| Impurity B | 10.2 | 0.90 | 0.12 | Unknown |
| This compound | 11.3 | 1.00 | 99.72 | - |
| Impurity C | 14.1 | 1.25 | 0.05 | 3-Cyano-picolinic acid (Oxidation Product) |
| Impurity D | 16.8 | 1.49 | 0.03 | Dimerization by-product |
Table 2: Summary of Hypothetical HPLC Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of the main peak and known impurities. | No interference |
| Linearity (r²) | > 0.999 for this compound and all known impurities. | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% for all components. | 98.0% - 102.0% |
| Precision (% RSD) | < 1.0% for all components. | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01% | Report |
| Limit of Quantitation (LOQ) | 0.03% | Report |
| Robustness | No significant impact on results with minor changes in flow rate, column temperature, and mobile phase composition. | System suitability parameters are met. |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Potential degradation pathways of this compound.
Caption: A typical experimental workflow for impurity analysis.
References
- 1. ijrpp.com [ijrpp.com]
- 2. library.dphen1.com [library.dphen1.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. biomedres.us [biomedres.us]
- 5. pharmtech.com [pharmtech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biomedres.us [biomedres.us]
- 8. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. epfl.ch [epfl.ch]
- 14. hplc.eu [hplc.eu]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing 3-Formylpicolinonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the synthesis of 3-Formylpicolinonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: (1) Ammoxidation of 3-picoline to 3-cyanopyridine, and (2) Reduction of 3-cyanopyridine to this compound.
Step 1: Ammoxidation of 3-Picoline to 3-Cyanopyridine
| Issue | Potential Cause(s) | Troubleshooting/Optimization Steps |
| Low conversion of 3-picoline | - Inactive catalyst- Suboptimal reaction temperature- Insufficient catalyst loading- Poor mixing of reactants | - Ensure proper catalyst activation as per the protocol.- Optimize the reaction temperature. Vanadium-based catalysts typically require high temperatures (350-450 °C)[1][2].- Increase the amount of catalyst.- Ensure efficient mixing in the reactor to maximize contact between reactants and the catalyst surface. |
| Low selectivity to 3-cyanopyridine (high formation of byproducts like CO, CO₂, and pyridine) | - Over-oxidation due to highly active catalyst or high temperature- Strong acid sites on the catalyst support leading to side reactions- Inappropriate reactant feed ratio (O₂/3-picoline or NH₃/3-picoline) | - Reduce the reaction temperature.- Modify the catalyst to reduce its oxidation activity, for example, by adding promoters like MoO₃ to V₂O₅ catalysts.[2]- Use a support with weaker acidity or neutralize strong acid sites. Covering strong acid sites on TiO₂ supports with V₂O₅ crystallites can suppress hydrolysis side reactions.[3]- Optimize the feed ratios of oxygen and ammonia to 3-picoline. |
| Catalyst deactivation | - Coking or deposition of carbonaceous materials on the catalyst surface- Sintering of the active metal particles at high temperatures- Poisoning of the catalyst by impurities in the feed | - Regenerate the catalyst by controlled oxidation to burn off carbon deposits.- Operate at the lowest effective temperature to minimize sintering.- Ensure high purity of reactants. |
Step 2: Reduction of 3-Cyanopyridine to this compound
| Issue | Potential Cause(s) | Troubleshooting/Optimization Steps |
| Low yield of this compound | - Over-reduction to the corresponding amine or alcohol- Incomplete reaction- Hydrolysis of the intermediate imine salt (in Stephen reaction) | - For Raney Nickel reduction: Carefully control the reaction time and temperature. Use of formic acid as a hydrogen source can provide good selectivity for the aldehyde.[4]- For Stephen reaction: Ensure strictly anhydrous conditions to prevent premature hydrolysis of the iminium salt intermediate.[5][6]- Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.- Ensure the reducing agent is active and used in the correct stoichiometric amount. |
| Formation of multiple products | - Stephen reaction: Presence of water leading to hydrolysis of the nitrile to the amide, which can then undergo further reactions.- Raney Nickel reduction: The catalyst can be highly active, leading to a mixture of the aldehyde, amine, and alcohol. | - Stephen reaction: Use freshly distilled, dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][7]- Raney Nickel reduction: Modify the catalyst activity or use milder reaction conditions (lower temperature, shorter reaction time). |
| Difficulty in isolating the product | - The product may be soluble in the aqueous layer during workup.- The product may be volatile.- Contamination with metal salts from the catalyst. | - Check the aqueous layer for the presence of the product.- Use a rotary evaporator with care to avoid loss of a volatile product.- For Raney Nickel, filter the catalyst carefully through a pad of celite. If metal complexes persist, consider alternative purification methods.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent industrial method involves a two-step process. The first step is the vapor-phase ammoxidation of 3-picoline in the presence of a heterogeneous catalyst to produce 3-cyanopyridine.[2][9] The second step is the reduction of the nitrile group of 3-cyanopyridine to an aldehyde, for which methods like the Stephen aldehyde synthesis or catalytic hydrogenation with reagents like Raney Nickel are employed.[5][6]
Q2: Which catalysts are most effective for the ammoxidation of 3-picoline to 3-cyanopyridine?
A2: Vanadium-based catalysts, often in combination with other metal oxides, are widely used. Vanadium pentoxide (V₂O₅) supported on carriers like TiO₂, Al₂O₃, or ZrO₂ is a common choice.[1][2] The addition of promoters such as molybdenum trioxide (MoO₃) can enhance selectivity and yield.[2] For instance, a V₂O₅-MoO₃ catalyst on γ-alumina has shown good performance.[1]
Q3: What are the key parameters to control during the ammoxidation step?
A3: The critical parameters include reaction temperature, the molar ratios of reactants (3-picoline:ammonia:air), and the space velocity. The temperature is typically in the range of 300-500 °C.[2][10] The reactant ratios need to be carefully optimized to maximize the yield of 3-cyanopyridine while minimizing the formation of byproducts from over-oxidation.
Q4: What are the primary challenges in the reduction of 3-cyanopyridine to this compound?
A4: The main challenge is to achieve selective reduction to the aldehyde without further reduction to the corresponding primary amine (3-picolylamine) or alcohol. The Stephen aldehyde synthesis, which proceeds via an iminium salt intermediate, is a classic method to achieve this transformation.[6][7] Catalytic reduction using Raney nickel in the presence of formic acid has also been reported to be effective for the selective reduction of nitriles to aldehydes.[4]
Q5: What are the common side reactions in the Stephen aldehyde synthesis?
A5: The primary side reaction is the hydrolysis of the nitrile to the corresponding amide if water is present in the reaction mixture. This is why strictly anhydrous conditions are crucial for the success of the Stephen reaction.[5] Electron-withdrawing groups on the nitrile can sometimes facilitate the formation of an amide chloride.[6]
Q6: How can I purify the final this compound product?
A6: Purification typically involves extraction and then distillation or column chromatography. After the reaction, the mixture is usually worked up to remove the catalyst and any inorganic salts. If the product is in an organic solvent, it can be washed with water or brine. Final purification can be achieved by vacuum distillation or silica gel column chromatography, depending on the scale and purity requirements.[11]
Data Presentation
Table 1: Performance of Various Catalysts in the Ammoxidation of 3-Picoline to 3-Cyanopyridine
| Catalyst | Support | Temperature (°C) | 3-Picoline Conversion (%) | 3-Cyanopyridine Selectivity (%) | 3-Cyanopyridine Yield (%) | Reference(s) |
| V₂O₅ | - | 458 | - | - | 34 | [1] |
| V₆O₁₃ | - | 365 | - | - | 76 | [1] |
| V₂O₅ | - | - | 89.3 | - | 83.5 | [2] |
| V₂O₅-MoO₃ | - | - | 96.4 | - | 83 | [2] |
| V₂O₅-TiO₂ | Anatase | 360 | >95 | ~80 | - | [1] |
| VOₓ/TiO₂ | - | - | 98 | 95 | - | [3] |
| V₂O₅-Sb₂O₅-TiO₂ | - | - | 97 | - | 68 | [2] |
| Molybdenum catalyst | Silica gel | 380 | 99 | - | 95 | [9] |
| V₂O₅, MoO₃, ZrO₂ | TiO₂ | 340 | 95 | - | - | [9] |
Experimental Protocols
Protocol 1: Ammoxidation of 3-Picoline to 3-Cyanopyridine using a V₂O₅-MoO₃/γ-Al₂O₃ Catalyst
This protocol is a generalized procedure based on common practices in the literature.[1][12]
-
Catalyst Preparation:
-
Prepare the V₂O₅-MoO₃/γ-Al₂O₃ catalyst by incipient wetness impregnation of γ-alumina pellets with an aqueous solution of ammonium metavanadate and ammonium molybdate.
-
Dry the impregnated pellets at 120 °C overnight.
-
Calcine the dried pellets in air at 450-550 °C for 4-6 hours.
-
-
Reaction Setup:
-
Load the catalyst into a fixed-bed reactor.
-
Heat the reactor to the desired reaction temperature (e.g., 350-450 °C) under a flow of nitrogen.
-
-
Ammoxidation Reaction:
-
Introduce a gaseous feed mixture of 3-picoline, ammonia, and air into the reactor. A typical molar ratio is 1:3:15 (3-picoline:NH₃:air).
-
Maintain the reaction temperature and monitor the composition of the effluent gas using an online gas chromatograph.
-
-
Product Collection and Purification:
-
Cool the effluent gas to condense the liquid products, which will contain 3-cyanopyridine, unreacted 3-picoline, water, and byproducts.
-
Separate the organic layer from the aqueous layer.
-
Purify the 3-cyanopyridine from the organic layer by fractional distillation under reduced pressure.
-
Protocol 2: Reduction of 3-Cyanopyridine to this compound via Stephen Aldehyde Synthesis
This protocol is based on the classical Stephen aldehyde synthesis.[6][7]
-
Reaction Setup:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube. Ensure all glassware is thoroughly dried.
-
Add anhydrous tin(II) chloride (SnCl₂) to the flask.
-
Suspend the SnCl₂ in an anhydrous solvent such as diethyl ether or ethyl acetate.
-
-
Reaction:
-
Cool the suspension in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the suspension until saturation.
-
Add a solution of 3-cyanopyridine in the same anhydrous solvent dropwise to the stirred suspension.
-
A precipitate of the iminium salt complex ([3-PyCH=NH₂]⁺[SnCl₃]⁻) will form.
-
Allow the reaction to stir at room temperature for several hours to ensure complete formation of the salt.
-
-
Hydrolysis and Workup:
-
Quench the reaction by carefully adding water or ice. This will hydrolyze the iminium salt to the aldehyde.
-
Extract the product into an organic solvent like diethyl ether.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
-
Visualizations
Caption: Workflow for the ammoxidation of 3-picoline.
Caption: Workflow for the Stephen aldehyde synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scienceinfo.com [scienceinfo.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. US3959297A - Process for the preparation of 3-cyanopyridine - Google Patents [patents.google.com]
- 11. DSpace [cora.ucc.ie]
- 12. CN101602722A - The synthetic method of 3-cyanopyridine - Google Patents [patents.google.com]
reaction monitoring techniques for 3-Formylpicolinonitrile synthesis
Welcome to the technical support center for the synthesis of 3-Formylpicolinonitrile. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully monitoring and optimizing their reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the critical parameters to monitor?
A1: The most prevalent method for synthesizing this compound is through the selective oxidation of 3-methylpicolinonitrile. In this reaction, the methyl group at the 3-position is converted to an aldehyde. Critical parameters to monitor include reaction temperature, the stoichiometry of the oxidizing agent, and reaction time to prevent over-oxidation.
Q2: Which analytical techniques are recommended for real-time or quasi-real-time monitoring of this reaction?
A2: For effective reaction monitoring, a combination of chromatographic techniques is recommended. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative tracking of the consumption of starting material and the formation of the product. For quantitative analysis and to resolve closely related impurities, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice.[1][2]
Q3: What is the most common side product, and how can its formation be minimized?
A3: The most common side product is the over-oxidation of the desired aldehyde to the corresponding carboxylic acid, 2-cyanonicotinic acid. The formation of this impurity can be minimized by carefully controlling the reaction temperature and using a stoichiometric amount of a mild oxidizing agent.[3][4] Some protocols may also require anhydrous conditions, as the presence of water can facilitate the formation of the aldehyde hydrate, which is more susceptible to further oxidation.[4]
Q4: My reaction mixture has turned into a dark, tarry substance. What is the likely cause and is it salvageable?
A4: The formation of a dark tar or polymer is often a result of excessive heat, prolonged reaction times, or highly acidic or basic conditions, which can cause decomposition of the starting material or product.[5][6][7] It is crucial to maintain the recommended reaction temperature.[8] While it can be challenging, it may be possible to isolate some product from the tarry mixture through techniques like steam distillation or robust column chromatography, but yields will likely be compromised.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue: Low or No Yield of this compound
If you observe a low yield of the desired product, consult the following table for potential causes and solutions.
Table 1: Troubleshooting Guide for Low Product Yield
| Potential Cause | Recommended Solution |
| Inactive or Degraded Oxidizing Agent | Use a fresh batch of the oxidizing agent. Ensure it has been stored under the recommended conditions. |
| Suboptimal Reaction Temperature | Verify the internal reaction temperature. For exothermic reactions, ensure efficient cooling is in place. For reactions requiring heating, ensure consistent and uniform heat distribution.[7] |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or HPLC at regular intervals. The reaction may require more time than initially anticipated.[6] |
| Presence of Moisture | If using moisture-sensitive reagents, ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.[7] |
| Product Loss During Work-up | Optimize the extraction procedure by selecting appropriate solvents and performing multiple extractions. Ensure the pH is adjusted correctly to prevent the product from remaining in the aqueous layer.[7] |
Issue: Multiple Spots on TLC Plate Indicating Impurities
Q: My TLC plate shows the starting material spot, the product spot, and a third spot near the baseline. What is it?
A: A highly polar spot that remains near the baseline is likely the over-oxidized carboxylic acid (2-cyanonicotinic acid). This impurity is more polar than the aldehyde product and thus has a lower Rf value. To confirm its identity, you can compare its retention with a standard, if available. To minimize its formation, consider reducing the reaction temperature or using a less powerful oxidizing agent.[4]
Q: I see a streak on my TLC plate instead of distinct spots. What does this mean?
A: Streaking on a TLC plate can indicate that the sample is too concentrated, the compound is degrading on the silica plate, or the chosen solvent system is not optimal. Try spotting a more dilute sample. If streaking persists, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the spot shape, depending on the acidic or basic nature of your compounds.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol provides a general method for monitoring the oxidation of 3-methylpicolinonitrile to this compound.
-
Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.
-
Spotting: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the mixture on the baseline. It is also highly recommended to spot the starting material (3-methylpicolinonitrile) as a reference.[9]
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). A common starting ratio is 7:3 (Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). The aromatic rings of the compounds should appear as dark spots.[9]
-
For further visualization, dip the plate in a potassium permanganate (KMnO₄) stain and gently heat with a heat gun. Aldehydes typically show up as yellow/brown spots on a purple background.[9][10]
-
-
Analysis: Calculate the Retention Factor (Rf) for each spot. The product, this compound, is more polar than the starting material and will have a lower Rf value.
Table 2: Example TLC Analysis Parameters
| Compound | Example Mobile Phase | Expected Rf Value | Visualization |
| 3-Methylpicolinonitrile (Starting Material) | 7:3 Hexane:Ethyl Acetate | ~0.6 | UV, KMnO₄ (slow reaction) |
| This compound (Product) | 7:3 Hexane:Ethyl Acetate | ~0.4 | UV, KMnO₄ (yellow/brown spot) |
| 2-Cyanonicotinic Acid (Side Product) | 7:3 Hexane:Ethyl Acetate | ~0.1 | UV, KMnO₄ (yellow spot) |
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for quantifying the components of the reaction mixture.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to a suitable concentration (e.g., ~0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: The following conditions are a good starting point and may require optimization.
-
Analysis: Identify the peaks based on their retention times, which can be confirmed by injecting standards of the starting material and, if available, the product. The peak area can be used to determine the relative concentrations of the components and to calculate the reaction conversion and product yield.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)[11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C[11] |
| Detection | UV at 254 nm or 280 nm[11] |
| Expected Elution Order | 2-Cyanonicotinic Acid -> this compound -> 3-Methylpicolinonitrile |
Visualizations
The following diagrams illustrate key workflows for the synthesis and troubleshooting process.
Caption: General experimental workflow for synthesis and monitoring.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 3-Formylpicolinonitrile during reactions
Welcome to the technical support center for 3-Formylpicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during storage and chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary functional groups in this compound and how do they influence its stability?
This compound possesses three key structural features that dictate its reactivity and potential degradation pathways: a pyridine ring, a formyl (aldehyde) group, and a nitrile group.
-
Formyl Group (-CHO): The aldehyde is the most reactive site and is highly susceptible to oxidation, which converts it to a carboxylic acid. It can also be easily reduced to an alcohol or participate in various condensation and addition reactions.
-
Nitrile Group (-CN): The nitrile group is prone to hydrolysis, especially under strong acidic or basic conditions, which can convert it first to an amide and then to a carboxylic acid.[1][2][3]
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can influence the reactivity of the substituents.
Understanding the interplay of these groups is crucial for designing stable reaction conditions.
Q2: My this compound is degrading during storage (e.g., changing color, showing impurities on analysis). What are the optimal storage conditions?
Aromatic aldehydes, in general, are sensitive to environmental factors like heat, light, and oxygen.[4] Degradation during storage is common if the material is not handled properly.
Troubleshooting Storage Issues:
-
Problem: Discoloration (e.g., turning yellow or brown).
-
Cause: This often indicates oxidation or polymerization.[5] Exposure to air (oxygen) and light can accelerate these processes.[4][6]
-
Solution: Store the compound in an airtight, opaque container (amber glass is suitable) to protect it from light and air.[4][7] For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.[8]
-
-
Problem: Gradual decomposition or appearance of new peaks in NMR/LC-MS.
-
Cause: Elevated temperatures increase the rate of decomposition.[4][9] Moisture from the air can lead to slow hydrolysis of the nitrile group.[6][8]
-
Solution: Store the compound in a cool, dry place.[4] Refrigeration (e.g., 4 °C) is often recommended, but ensure the container is tightly sealed to prevent condensation upon removal.[7][9][10]
-
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 4-15°C (39-59°F) | Slows down the rate of all degradation reactions.[4][7][9] |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Minimizes oxidation of the aldehyde group.[4][8] |
| Container | Opaque, Airtight Glass Vial | Prevents photodegradation and exposure to moisture/oxygen.[4][7] |
| Purity | Use High Purity Material | Impurities can sometimes catalyze degradation.[11][12] |
Q3: I'm observing low yields and significant byproduct formation in my reaction. How can I determine if my this compound is degrading?
Low yields are a common problem in synthesis and can stem from various issues, including impure starting materials, non-optimal reaction conditions, or degradation of a key reagent.[11][12][13][14]
Troubleshooting Workflow for Low Yields This workflow can help you systematically diagnose the issue.
Caption: A logical workflow for troubleshooting low reaction yields.
Key Degradation Pathways to Investigate:
-
Oxidation: Is your reaction run open to the air? The aldehyde can be oxidized to 3-carboxypicolinonitrile. This is especially problematic in the presence of certain metals or oxidizing agents.
-
Hydrolysis: Are you using strong aqueous acid or base? The nitrile can hydrolyze to 3-formylpicolinamide or further to 3-carboxypicolinonitrile.[1][3][15]
-
Side Reactions: The aldehyde is a prime target for nucleophiles. If your reaction mixture contains unintended nucleophiles (e.g., water, alcohols from solvents), you may form hydrates or acetals.
Q4: How can I protect the formyl group on this compound if it's interfering with my desired transformation?
When the formyl group's reactivity interferes with a reaction at another site on the molecule, using a protecting group is a standard strategy. The ideal protecting group is easy to install, stable to the reaction conditions, and easy to remove with high yield.
Common Protecting Group Strategy: Acetal Formation
The most common method for protecting aldehydes is to convert them into an acetal. This is typically achieved by reacting the aldehyde with a diol (like ethylene glycol) under acidic conditions.
Caption: General workflow for using an acetal protecting group.
Experimental Protocol: Acetal Protection of this compound
This is a general guideline and may require optimization for your specific substrate and scale.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen), add this compound (1.0 eq).
-
Solvent: Dissolve the starting material in a dry, non-polar solvent such as toluene or dichloromethane.
-
Reagents: Add ethylene glycol (1.5 eq) and a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Reaction: Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction, and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Quench the catalyst by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution). Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude acetal can be purified by column chromatography on silica gel if necessary.
-
Deprotection: The acetal is stable to basic and nucleophilic conditions. To remove the protecting group after your subsequent reaction, treat the compound with a dilute aqueous acid (e.g., 1M HCl) in a solvent like acetone or THF.
Q5: What analytical methods are best for detecting and quantifying the degradation of this compound?
Several analytical techniques can be used to assess the purity of your starting material and monitor for the appearance of degradation products during a reaction.
| Analytical Technique | Information Provided | Common Degradation Products Detected |
| NMR Spectroscopy (¹H, ¹³C) | Provides structural information. Allows for the identification and quantification of impurities. | Oxidation: Disappearance of the aldehyde proton (~10 ppm) and appearance of a carboxylic acid proton (>12 ppm). Reduction: Appearance of alcohol CH₂ protons (~4.7 ppm). |
| LC-MS | Separates components of a mixture and provides mass information. Highly sensitive for detecting trace impurities. | Can detect oxidized, hydrolyzed, or reduced products by their different retention times and mass-to-charge ratios. |
| FT-IR Spectroscopy | Identifies functional groups. | Oxidation: Appearance of a broad O-H stretch (~3000 cm⁻¹) and shift in carbonyl peak. Hydrolysis: Appearance of amide N-H stretches (~3200-3400 cm⁻¹) and amide carbonyl (~1650 cm⁻¹). |
| Thin Layer Chromatography (TLC) | Quick, qualitative assessment of reaction progress and purity. | Degradation products will typically appear as new spots with different Rf values compared to the starting material. |
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. nyc.ph [nyc.ph]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of 3-Formylpicolinonitrile and Its Isomers for Researchers and Drug Development Professionals
An objective guide to the synthesis, properties, and potential biological activities of positional isomers of formyl-substituted cyanopyridines, providing available data to inform research and development.
This guide offers a comparative overview of 3-Formylpicolinonitrile (3-formyl-2-cyanopyridine) and its positional isomers. The relative positions of the formyl and cyano groups on the pyridine ring significantly influence the physicochemical properties, reactivity, and biological activity of these compounds. While direct comparative experimental data for all isomers is limited in publicly available literature, this document consolidates available information and draws comparisons based on established principles of organic chemistry and the known activities of related cyanopyridine derivatives.
Physicochemical and Spectroscopic Properties
The position of the electron-withdrawing formyl and cyano groups on the pyridine ring affects the electron density distribution, dipole moment, and intermolecular interactions, which in turn dictates properties such as melting point, boiling point, and solubility. Spectroscopic data, particularly NMR, is crucial for the unambiguous identification of these isomers.
Table 1: Physicochemical Properties of this compound and Its Isomers
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Formyl-2-cyanopyridine | ![]() | C₇H₄N₂O | 132.12 | Data not available | Data not available |
| 4-Formyl-2-cyanopyridine | ![]() | C₇H₄N₂O | 132.12 | Data not available | Data not available |
| 5-Formyl-2-cyanopyridine | ![]() | C₇H₄N₂O | 132.12 | Data not available | Data not available |
| 6-Formyl-2-cyanopyridine | ![]() | C₇H₄N₂O | 132.12 | Data not available | Data not available |
| 2-Formyl-3-cyanopyridine | ![]() | C₇H₄N₂O | 132.12 | Data not available | Data not available |
| 4-Formyl-3-cyanopyridine | ![]() | C₇H₄N₂O | 132.12 | Data not available | Data not available |
Table 2: Spectroscopic Data of Cyanopyridine Isomers (Reference for Formyl-Substituted Analogs)
| Isomer | Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ | Key ¹³C NMR Chemical Shifts (δ, ppm) | Key IR Bands (cm⁻¹) |
| 2-Cyanopyridine | 8.76 (H6), 7.95 (H4), 7.78 (H3), 7.63 (H5) | 151.0 (C6), 137.2 (C4), 133.0 (C2), 127.9 (C5), 124.5 (C3), 117.8 (CN) | ~2230 (C≡N) |
| 3-Cyanopyridine | 8.91 (H2), 8.85 (H6), 8.00 (H4), 7.48 (H5) | 153.1 (C2), 152.8 (C6), 140.0 (H4), 124.0 (C5), 116.5 (CN), 110.1 (C3) | ~2235 (C≡N) |
| 4-Cyanopyridine | 8.83 (H2, H6), 7.55 (H3, H5) | 151.2 (C2, C6), 125.0 (C3, C5), 116.9 (CN), 119.2 (C4) | ~2240 (C≡N) |
Note: The presence of a formyl group will introduce an additional singlet in the ¹H NMR spectrum (typically between 9-10 ppm) and a signal for the carbonyl carbon in the ¹³C NMR spectrum (around 190 ppm). The exact chemical shifts will be influenced by the substituent positions.
Synthesis of Formylpicolinonitriles
The synthesis of formyl-substituted cyanopyridines can be approached through several general strategies. The choice of method often depends on the availability of starting materials and the desired isomeric product.
General Synthetic Pathways
-
Oxidation of Methylpyridines: A common route involves the oxidation of a methyl group to a formyl group on a cyanopyridine scaffold.
-
Formylation of Cyanopyridines: Direct formylation of a cyanopyridine ring can be achieved using various reagents, though regioselectivity can be a challenge.
-
From Halopyridines: Nucleophilic substitution of a halogen on a pyridine ring with a cyanide group, followed by or prior to the introduction of a formyl group.
-
Multicomponent Reactions: One-pot syntheses involving the condensation of aldehydes, ketones, and cyano-containing reagents can provide access to highly substituted cyanopyridines.[1]
Experimental Protocols
General Procedure for Spectroscopic Analysis[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 or 400 MHz NMR spectrometer. Use standard acquisition parameters, with 8-16 scans to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument at the appropriate frequency (e.g., 75 or 100 MHz). A proton-decoupled sequence is typically used. A larger number of scans is required due to the low natural abundance of ¹³C.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on salt plates (for oils).
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.[2]
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a suitable ionization method, such as Electron Ionization (EI).
-
Data Acquisition: Acquire the mass spectrum, observing the molecular ion peak and fragmentation pattern.
-
Biological Activity
Cyanopyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4][5] The specific activity is highly dependent on the substitution pattern on the pyridine ring.
Table 3: Reported Biological Activities of Related Cyanopyridine Derivatives
| Compound Class | Biological Activity | Target/Mechanism of Action (if known) | Reference |
| 2-Amino-3-cyanopyridines | Anticancer, Antimicrobial, Antiviral | Kinase inhibition (e.g., IKK-β), Carbonic anhydrase inhibition | [6][7][8] |
| Substituted 3-cyanopyridines | Anticancer, Antimicrobial, Anti-tuberculosis, Antioxidant | Various, including cytotoxicity against cancer cell lines | [4][5][9] |
| Cyanopyridinones | Anticancer | Pim-1 kinase inhibition, VEGFR-2/HER-2 inhibition | [10][11] |
While specific data for the formylpicolinonitrile isomers is scarce, the presence of both a reactive aldehyde and a cyano group suggests potential for these compounds to act as covalent inhibitors or to be further functionalized to target specific biological pathways. The electronic and steric differences between the isomers would likely lead to variations in their binding affinities and biological activities.
Isomeric Relationships
The positional isomers of this compound all share the same molecular formula but differ in the connectivity of the formyl and cyano groups to the pyridine ring.
Conclusion
This guide provides a foundational comparison of this compound and its isomers based on available data and established chemical principles. The precise positioning of the formyl and cyano groups is expected to have a profound impact on the chemical and biological properties of these molecules. Further experimental investigation is necessary to fully elucidate the specific characteristics and potential applications of each isomer. The synthetic routes and analytical protocols outlined here provide a starting point for researchers interested in exploring this class of compounds for applications in medicinal chemistry and materials science.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities | Bentham Science [eurekaselect.com]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validating the Structure of 3-Formylpicolinonitrile Reaction Products: A Prospective Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formylpicolinonitrile is a versatile heterocyclic building block with significant potential in the synthesis of novel compounds for drug discovery and materials science. Its structure combines the reactivity of an aldehyde with the electronic properties of a pyridine ring and a nitrile group, opening avenues to a diverse range of chemical transformations. However, a comprehensive review of the scientific literature reveals a notable scarcity of published experimental data specifically detailing the reaction products of this compound.
This guide, therefore, serves as a prospective analysis rather than a direct comparison of existing products. By drawing on established organic chemistry principles and the known reactivity of analogous formyl-substituted pyridines and aromatic nitriles, we can predict the likely structures of products resulting from key synthetic transformations. The following sections outline potential reaction pathways, provide representative experimental protocols, and visualize the expected molecular architectures. This predictive framework is intended to serve as a foundational resource for researchers embarking on the synthesis and structural validation of novel derivatives of this compound.
Predicted Reaction Pathways and Product Structures
The reactivity of this compound is dominated by the electrophilic nature of the formyl group, which readily undergoes condensation reactions with various nucleophiles. The electron-withdrawing nature of both the pyridine ring and the nitrile group enhances the reactivity of the aldehyde.
Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[1] For this compound, this reaction is expected to proceed readily to yield α,β-unsaturated products, which are themselves valuable intermediates.
Caption: Predicted Knoevenagel condensation of this compound.
To a solution of this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate; 1.1 mmol) in ethanol (10 mL), a catalytic amount of piperidine (0.1 mmol) is added.[2] The mixture is stirred at room temperature or heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the product. Further purification can be achieved by recrystallization.
Gewald Aminothiophene Synthesis
The Gewald reaction is a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or related compound), and elemental sulfur in the presence of a base.[3] this compound can serve as the carbonyl component in this reaction, leading to the formation of thiophenes bearing a picolinonitrile substituent.
Caption: Predicted Gewald synthesis of a 2-aminothiophene derivative.
A mixture of this compound (1.0 mmol), an α-cyano compound (e.g., malononitrile; 1.0 mmol), elemental sulfur (1.1 mmol), and a base such as morpholine (2.0 mmol) in ethanol (15 mL) is stirred and heated to reflux for several hours.[4] The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent to afford the 2-aminothiophene derivative.
Multi-component Synthesis of Substituted Pyridines
Multi-component reactions (MCRs) are highly efficient for the synthesis of complex heterocyclic structures in a single step.[5][6] this compound can participate in MCRs, for example, with a β-ketoester and an enamine or ammonia source, to construct highly substituted pyridine or bipyridine derivatives.
Caption: Predicted multi-component synthesis of a bipyridine derivative.
A mixture of this compound (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate; 1.0 mmol), and ammonium acetate (1.5 mmol) in glacial acetic acid (5 mL) is heated at reflux for 4-6 hours.[7] The progress of the reaction is monitored by TLC. After cooling, the reaction mixture is poured into ice-water, and the pH is adjusted to neutral with a base (e.g., aqueous ammonia). The resulting precipitate is filtered, washed with water, and purified by column chromatography or recrystallization to give the substituted pyridine product.
Summary of Predicted Reactions and Product Classes
| Reaction Type | Potential Reagents | Predicted Product Class |
| Knoevenagel Condensation | Malononitrile, Ethyl Cyanoacetate, Cyanoacetamide | α,β-Unsaturated Nitriles and Esters |
| Gewald Aminothiophene Synthesis | Active Methylene Nitriles, Elemental Sulfur, Base | 2-Aminothiophene Derivatives |
| Multi-component Reactions | β-Ketoesters, Ammonium Acetate, Malononitrile | Highly Substituted Pyridines/Bipyridines |
| Reaction with Binucleophiles | Hydrazine, Hydroxylamine, Urea, Thiourea | Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-b]pyridines) |
Structural Validation Methodologies
Once the predicted products are synthesized, a combination of standard spectroscopic and analytical techniques will be essential for unambiguous structure validation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for determining the carbon skeleton and the connectivity of protons. 2D NMR techniques such as COSY, HSQC, and HMBC will help in assigning complex structures, particularly for fused heterocyclic systems.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the products. Fragmentation patterns observed in MS/MS experiments can provide valuable information about the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify key functional groups in the product, such as the presence or absence of the starting aldehyde C=O stretch, and the appearance of new bands corresponding to C=C double bonds, amino groups (in Gewald products), or other newly formed functionalities.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the definitive and unambiguous determination of the molecular structure in the solid state.
Conclusion
While direct experimental data on the reaction products of this compound remains limited in the public domain, its chemical structure allows for robust predictions of its reactivity. Based on well-established named reactions, it is anticipated that this compound will be a valuable precursor for a wide array of heterocyclic compounds, including functionalized olefins, 2-aminothiophenes, and highly substituted pyridines. The experimental protocols provided herein are representative and will likely require optimization for this specific substrate. Researchers are encouraged to use this guide as a starting point for exploring the rich chemistry of this compound and to employ rigorous spectroscopic and analytical methods for the validation of all newly synthesized product structures.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
Spectroscopic Comparison of 3-Formylpicolinonitrile Derivatives and Their 3-Hydroxy Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Analysis of Substituted Picolinonitriles
This guide provides a comprehensive spectroscopic comparison of a series of 3-hydroxypicolinonitrile derivatives, alongside data for the parent 3-formylpicolinonitrile. The objective is to offer a clear, data-driven resource for researchers engaged in the synthesis, characterization, and application of these heterocyclic compounds, which are of interest in medicinal chemistry and materials science. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), are supported by detailed experimental protocols to ensure reproducibility.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a series of 3-hydroxy-4-substituted picolinonitriles. These derivatives offer a platform to study the influence of substituent effects on the spectroscopic properties of the picolinonitrile core.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-4 | H-5 | H-6 | Other Aromatic Protons | Aliphatic/Other Protons | Solvent |
| This compound | 8.24 (dd) | 7.82 (dd) | 8.97 (dd) | - | 10.15 (s, CHO) | CDCl₃ |
| 3-Hydroxy-4-phenylpicolinonitrile | - | 7.41 (d) | 8.35 (d) | 7.59–7.49 (m, 5H) | - | CDCl₃ |
| 3-Hydroxy-4-methylpicolinonitrile | - | 7.26 (d) | 8.24 (d) | - | 2.50 (s, 3H) | CDCl₃ |
| 3-Hydroxy-4-(p-tolyl)picolinonitrile | - | 7.39 (m) | 8.33 (d) | 7.39 (m, 4H) | 2.45 (s, 3H) | CDCl₃ |
| 3-Hydroxy-4-(4-methoxyphenyl)picolinonitrile | - | 7.40 (d) | 8.33 (d) | 7.47 (d, 2H), 7.04 (d, 2H) | 3.88 (s, 3H) | CDCl₃ |
| 3-Hydroxy-4-(thiophen-2-yl)picolinonitrile | - | 7.86 (d) | 8.07 (d) | 7.63 (dd, 1H), 7.18 (dd, 1H) | - | methanol-d₄ |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | CN | Other Aromatic Carbons | Aliphatic/Other Carbons | Solvent |
| This compound | 153.5 | 134.2 | 137.9 | 127.8 | 154.9 | 115.8 | - | 188.7 (CHO) | CDCl₃ |
| 3-Hydroxy-4-phenylpicolinonitrile | 122.2 | 153.0 | 137.4 | 128.0 | 143.9 | 115.1 | 132.8, 130.1, 129.9, 128.6 | - | CDCl₃ |
| 3-Hydroxy-4-methylpicolinonitrile | 121.3 | 153.5 | 137.5 | 131.2 | 143.7 | 115.4 | - | 18.1 | CDCl₃ |
| 3-Hydroxy-4-(p-tolyl)picolinonitrile | 122.0 | 153.1 | 137.5 | 127.9 | 143.9 | 115.2 | 140.5, 130.7, 129.7, 128.5 | 21.5 | CDCl₃ |
| 3-Hydroxy-4-(4-methoxyphenyl)picolinonitrile | 121.7 | 153.1 | 137.2 | 127.2 | 143.8 | 115.3 | 161.4, 130.2, 124.6, 115.5 | 55.6 | CDCl₃ |
| 3-Hydroxy-4-(thiophen-2-yl)picolinonitrile | 124.0 | 156.7 | 125.5 | 128.2 | 142.1 | 117.0 | 134.8, 130.5, 129.1 | - | methanol-d₄ |
Table 3: FT-IR and High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Key FT-IR Peaks (cm⁻¹) | HRMS (m/z) [M-H]⁻ or [M+H]⁺ |
| This compound | 2230 (CN), 1710 (C=O) | 133.0402 [M+H]⁺ |
| 3-Hydroxy-4-phenylpicolinonitrile | 3059 (O-H), 2232 (CN) | 195.0564 [M-H]⁻ |
| 3-Hydroxy-4-methylpicolinonitrile | 3100-2900 (O-H), 2230 (CN) | 133.0402 [M-H]⁻ |
| 3-Hydroxy-4-(p-tolyl)picolinonitrile | 3030 (O-H), 2232 (CN) | 209.0720 [M-H]⁻ |
| 3-Hydroxy-4-(4-methoxyphenyl)picolinonitrile | 2961 (O-H), 2228 (CN) | 225.0670 [M-H]⁻ |
| 3-Hydroxy-4-(thiophen-2-yl)picolinonitrile | 2987 (O-H), 2232 (CN) | 201.0123 [M-H]⁻ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, methanol-d₄).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16-64
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024-4096
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 220 ppm
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method was used. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) was used for some samples.
-
Instrumentation: FT-IR spectra were recorded on an FT-IR spectrometer.
-
Acquisition:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) was analyzed to identify characteristic functional group absorptions.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Instrumentation: HRMS data were obtained using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer.
-
Acquisition:
-
Ionization mode: Positive or negative, as indicated.
-
Mass range: m/z 50-1000
-
-
Data Analysis: The exact mass of the molecular ion was determined and compared with the calculated theoretical mass to confirm the elemental composition.
Synthesis Workflow for 3-Hydroxy-4-Substituted Picolinonitriles
The synthesis of 3-hydroxy-4-substituted picolinonitriles can be achieved through a multi-step process. The following diagram illustrates a typical synthetic workflow, providing a logical relationship between the key intermediates and the final products.
Caption: Synthetic route to 3-hydroxy-4-substituted picolinonitriles.
Comparative Analysis of 3-Cyanopyridine Analogs as STAT3 Inhibitors for Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 3-cyanopyridine derivatives, analogs of 3-formylpicolinonitrile, with a focus on their potential as anticancer agents through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The data presented is compiled from preclinical studies and aims to offer an objective overview supported by experimental evidence.
Introduction to 3-Cyanopyridine Analogs and STAT3 Inhibition
The 3-cyanopyridine scaffold is a key pharmacophore in the development of novel therapeutic agents. Its structural similarity to endogenous molecules allows for potent and selective interactions with various biological targets. In the context of cancer, the STAT3 signaling pathway has emerged as a critical target. Constitutive activation of STAT3 is observed in a wide range of human cancers and is associated with tumor cell proliferation, survival, invasion, and angiogenesis. Therefore, small molecule inhibitors of STAT3, such as certain 3-cyanopyridine derivatives, represent a promising avenue for anticancer drug development.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro cytotoxic activity of selected 3-cyanopyridine analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog 1 | HCT-116 (Colon) | 10.50 | Doxorubicin | - |
| HeLa (Cervical) | 14.27 | Doxorubicin | - | |
| A375 (Melanoma) | 4.61 | Doxorubicin | - | |
| Analog 2 | HepG2 (Liver) | 1.46 | Doxorubicin | - |
| Analog 3 | HepG2 (Liver) | 7.08 | Doxorubicin | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HCT-116, HeLa, A375, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the 3-cyanopyridine analogs for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is included.[1]
-
MTT Addition: Following treatment, 20 µL of MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.[1]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for STAT3 Phosphorylation
This technique is used to detect the phosphorylation status of STAT3, a key indicator of its activation.
Materials:
-
Cell lysates from treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Cells are treated with the compounds, harvested, and lysed using RIPA buffer.[2]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.[2]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[2]
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT3 (p-STAT3), total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.[2][3]
-
Secondary Antibody and Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an ECL substrate and an imaging system.[2][3]
-
Analysis: The band intensities are quantified to determine the relative levels of p-STAT3 compared to total STAT3 and the loading control.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow for evaluating STAT3 inhibitors.
Caption: The STAT3 signaling pathway and points of inhibition by 3-cyanopyridine analogs.
Caption: Experimental workflow for the evaluation of 3-cyanopyridine analogs as STAT3 inhibitors.
References
Cross-Validation of Analytical Methods for 3-Formylpicolinonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and accurate quantification of 3-Formylpicolinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, is crucial for ensuring product quality and process control. The selection of a suitable analytical method and its subsequent cross-validation are foundational to achieving reliable and reproducible results. This guide presents a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound.
Cross-validation of analytical methods involves comparing the results from two orthogonal techniques to demonstrate the accuracy and reliability of the primary method. This guide provides hypothetical yet representative experimental data and detailed methodologies to assist researchers in establishing and validating analytical procedures for this compound.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and GC-MS will depend on several factors, including the required sensitivity, sample matrix, throughput needs, and available instrumentation. The following table summarizes typical performance characteristics for each method in the context of analyzing a small aromatic molecule like this compound.
| Parameter | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with detection by mass spectrometry. |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~5 ng/mL |
| Throughput | Moderate | High (with autosampler) |
| Selectivity | Good; dependent on chromatographic resolution. | Excellent; based on mass-to-charge ratio. |
| Sample Volatility | Not required. | Required. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis of this compound.
HPLC-UV Method Protocol
This method is suitable for the routine quantification of this compound in process samples and for purity assessments.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30-70% B
-
15-20 min: 70% B
-
20-21 min: 70-30% B
-
21-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in acetonitrile.
-
Create a series of calibration standards by serially diluting the stock solution with the mobile phase starting composition (70:30 Water:Acetonitrile).
-
Dissolve the test sample in the same diluent to achieve a concentration within the calibration range.
GC-MS Method Protocol
This method offers higher sensitivity and selectivity, making it ideal for trace-level quantification and impurity profiling.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Injection Volume: 1 µL
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: (Hypothetical) m/z 120 (molecular ion), 92, 65
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.
-
Prepare calibration standards by serial dilution in methanol.
-
Dilute the test sample in methanol to a concentration within the analytical range.
Cross-Validation Workflow
A systematic workflow is critical for a successful cross-validation study. This process ensures that both analytical methods provide equivalent results within acceptable statistical limits.
Caption: Workflow for the cross-validation of two analytical methods.
Relationship of Methods to Validation Parameters
The International Council for Harmonisation (ICH) guidelines (Q2(R2)) define several key parameters that must be assessed during method validation to ensure the method is fit for its intended purpose.
Caption: Core validation parameters for analytical methods.
A Comparative Guide to Catalysts for 3-Formylpicolinonitrile Synthesis: A Focus on Precursor Formation
For researchers, scientists, and professionals in drug development, the efficient synthesis of 3-Formylpicolinonitrile, a key building block for various pharmaceutical compounds, is of paramount importance. While direct comparative studies on the catalytic synthesis of this specific molecule are scarce in publicly available literature, a critical preceding step—the formation of its precursor, 3-cyanopyridine (nicotinonitrile)—is extensively documented. This guide provides a comprehensive performance comparison of various catalysts for the synthesis of 3-cyanopyridine, a crucial intermediate for this compound, supported by experimental data. We also explore potential subsequent formylation methodologies.
The primary industrial route to 3-cyanopyridine is the vapor-phase ammoxidation of 3-picoline. This process involves the reaction of 3-picoline with ammonia and an oxygen source, typically air, over a solid-state catalyst at elevated temperatures. The performance of this reaction is highly dependent on the catalyst's composition, support, and the presence of promoters.
Performance Comparison of Catalysts for 3-Cyanopyridine Synthesis
The following table summarizes the performance of various catalysts in the ammoxidation of 3-picoline to 3-cyanopyridine. Vanadium pentoxide (V₂O₅), often on a titanium dioxide (TiO₂) support, is a cornerstone of this catalytic process.
| Catalyst System | Support | Promoters | Temperature (°C) | 3-Picoline Conversion (%) | 3-Cyanopyridine Yield (%) | 3-Cyanopyridine Selectivity (%) | Reference |
| V₂O₅ | - | - | 280-500 | 89.3 | 83.5 | - | [1] |
| V₂O₅ | TiO₂ | - | 340-420 | 98 | 93 | 95 | [2][3] |
| V₂O₅-MoO₃ | - | MoO₃ | 280-500 | 96.4 | 83 | - | [1] |
| V₂O₅-TiO₂-Sb₂O₃ | - | Sb₂O₃ | 280-500 | 97 | 68 | - | [1] |
| V₂O₅ | AlF₃ | - | 400 | 61.6 - 84.8 | - | 83.3 - 93.4 | [4] |
| Molybdenum-based | Silica gel | - | 380 | 99 | 95 | - | [5] |
Note: Direct comparison can be challenging due to variations in experimental setups, such as reactor type (fixed-bed vs. fluidized-bed) and feed composition.
Key Insights from Catalyst Performance Data
-
Vanadium-Based Catalysts: V₂O₅ supported on TiO₂ demonstrates high activity and selectivity for the ammoxidation of 3-picoline. The interaction between the active vanadium species and the support is crucial for performance.[2] Catalysts prepared from nanosized TiO₂ particles have shown lower selectivity due to weaker interactions between the active species and the support.[2]
-
Promoter Effects: The addition of promoters like molybdenum trioxide (MoO₃) can influence the catalyst's performance. For instance, a V₂O₅-MoO₃ system has been reported to achieve high conversion rates of 3-picoline.[1] Antimony oxides have also been used as promoters.[1]
-
Alternative Supports: While TiO₂ is a common support, other materials like aluminum fluoride (AlF₃) have been investigated. V₂O₅/AlF₃ catalysts have demonstrated high selectivity towards nicotinonitrile.[4]
-
Molybdenum-Based Catalysts: Molybdenum-based catalysts on silica gel have also shown excellent performance, achieving high yields and conversions at relatively low residence times.[5]
From 3-Cyanopyridine to this compound: Formylation Strategies
Once 3-cyanopyridine is synthesized, the next step is the introduction of a formyl group at the 3-position of the pyridine ring. While specific catalytic data for the formylation of 3-cyanopyridine is limited in the reviewed literature, established formylation reactions for pyridine derivatives can be considered.
1. Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] It involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8][9] However, the direct Vilsmeier-Haack formylation of pyridine can be challenging due to the electron-deficient nature of the ring. Activation of the pyridine ring may be necessary to achieve successful formylation.[10]
2. Reimer-Tiemann Reaction: This method is traditionally used for the ortho-formylation of phenols using chloroform in a basic solution.[11] Its application to pyridine derivatives is less common and may require specific adaptations. The reaction proceeds through the formation of a dichlorocarbene intermediate.[12]
Experimental Protocols
General Procedure for Ammoxidation of 3-Picoline
The ammoxidation of 3-picoline is typically carried out in a fixed-bed or fluidized-bed reactor.[1] A gaseous mixture of 3-picoline, ammonia, and air is passed over the catalyst bed at a temperature ranging from 280 to 500°C and a pressure of up to 0.5 MPa.[1] The composition of the feed gas (ratios of 3-picoline, ammonia, and air) is a critical parameter that influences the yield of 3-cyanopyridine.[1]
Vilsmeier-Haack Reaction Protocol (General)
The Vilsmeier reagent is prepared by adding phosphorus oxychloride to N,N-dimethylformamide, typically at a low temperature. The substrate (in this case, potentially a derivative of 3-cyanopyridine) is then added to the reagent, and the mixture is heated. The reaction is subsequently quenched with an aqueous solution to hydrolyze the intermediate and yield the formylated product.[7]
Visualizing the Synthetic Pathway
The logical workflow for the synthesis of this compound, starting from 3-picoline, can be visualized as a two-step process: ammoxidation followed by formylation.
Caption: Synthetic pathway to this compound.
Conclusion
The synthesis of this compound is a multi-step process where the catalytic ammoxidation of 3-picoline to 3-cyanopyridine is a well-established and crucial transformation. Vanadium-based catalysts, particularly V₂O₅ on a TiO₂ support, have demonstrated high efficacy in terms of both conversion and selectivity. Further research into the direct, single-step catalytic synthesis of this compound or the development of highly efficient and selective formylation methods for 3-cyanopyridine would be of significant value to the pharmaceutical industry. This guide provides a foundational understanding of the current catalytic landscape for producing the key precursor, enabling researchers to make informed decisions in their synthetic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance | Scientific.Net [scientific.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 12. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Navigating the Uncharted Territory of 3-Formylpicolinonitrile Derivatives: A Gap in Structure-Activity Relationship Studies
For researchers, scientists, and drug development professionals vested in the discovery of novel therapeutics, the exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry. It provides a rational framework for optimizing lead compounds into potent and selective drug candidates. However, a comprehensive review of the current scientific literature reveals a significant knowledge gap concerning the SAR of a specific class of compounds: 3-formylpicolinonitrile derivatives .
Despite extensive searches of chemical and biological databases, no dedicated studies outlining the systematic investigation of how structural modifications to the this compound scaffold impact its biological activity could be identified. This absence of published data prevents the construction of a detailed comparison guide, the compilation of quantitative activity data, and the visualization of associated biological pathways as requested.
While the broader family of picolinonitriles, which are pyridine rings substituted with a cyano group, has been explored for various therapeutic applications, the specific substitution of a formyl group at the 3-position remains a largely uncharted area in medicinal chemistry literature. Existing research on related structures, such as 3-hydroxy-4-substituted picolinonitriles, offers glimpses into the synthetic accessibility of this class of compounds but does not provide the necessary biological data to establish meaningful SAR. For instance, studies on other nitrile-containing heterocycles like quinoline-3-carbonitrile derivatives have demonstrated their potential as kinase inhibitors, but these findings cannot be directly extrapolated to the this compound core.
The lack of available information highlights a potential opportunity for new research endeavors. The this compound scaffold presents a unique chemical entity with the potential for diverse biological activities. The electrophilic nature of the formyl group, combined with the electron-withdrawing properties of the nitrile, could lead to novel interactions with biological targets.
Future research in this area would need to encompass the following key stages, which would then provide the necessary data for a comprehensive SAR analysis:
Hypothetical Experimental Workflow for Future SAR Studies
To bridge the current knowledge gap, a systematic investigation into the SAR of this compound derivatives would be required. A hypothetical workflow for such a study is outlined below.
Caption: A potential workflow for elucidating the SAR of this compound derivatives.
Conclusion
Comparative Docking Analysis of Picolinonitrile and Related Scaffolds: A Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the molecular docking performance of 3-Formylpicolinonitrile derivatives and related nitrogen-containing heterocyclic compounds. Supported by experimental data and detailed protocols, this document aims to facilitate the rational design of novel therapeutics.
The pyridine and quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their derivatives have been extensively explored for a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects. Molecular docking studies are a cornerstone of modern drug discovery, offering critical insights into the binding interactions between small molecules and their protein targets. This guide synthesizes findings from multiple studies to present a comparative analysis of picolinonitrile and related derivatives against key biological targets.
Data Presentation: A Comparative Look at Docking Performance
The following tables summarize quantitative data from various comparative docking studies of pyridine-3-carbonitrile and quinoline derivatives against prominent biological targets.
| Derivative/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | IC50 / GI50 (µM) |
| Quinoline Derivatives | ||||
| Compound 4 | HIV Reverse Transcriptase (4I2P) | -10.67 | - | - |
| Compound 5 | HIV Reverse Transcriptase (4I2P) | -10.38 | - | - |
| Compound 7 | HIV Reverse Transcriptase (4I2P) | -10.23 | - | - |
| Elvitegravir (Standard) | HIV Reverse Transcriptase (4I2P) | -8.57 | - | - |
| Rilpivirine (Standard) | HIV Reverse Transcriptase (4I2P) | -8.56 | - | - |
| Pyridine-3-carbonitrile Derivatives | ||||
| Compound 4a | Dihydrofolate Reductase (DHFR) | -8.06 | - | - |
| Compound 3d | DNA Gyrase A | - | - | 1.68 |
| Compound 3e | DNA Gyrase A | - | - | 3.77 |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile Derivatives | ||||
| Compound 4e | α-amylase | -7.43 | - | - |
| Coumarin Derivatives | ||||
| Compound 12 | Human Dipeptidyl Peptidase III (hDPP III) | - | - | 1.10 |
| Thiazolylhydrazine-piperazine Derivatives | ||||
| Compound 3e | MAO-A | - | - | 0.057 |
| Moclobemide (Reference) | MAO-A | - | - | 6.061 |
| Clorgiline (Reference) | MAO-A | - | - | 0.062 |
Experimental Protocols: A Guide to Methodologies
The reproducibility and validation of docking results are critically dependent on the methodologies employed. Below are detailed protocols from the cited literature.
General Molecular Docking Protocol
A common workflow for molecular docking studies involves several key steps, from protein and ligand preparation to the final analysis of the results.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein, and charges are assigned.
-
The protein structure is then minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the small molecules (ligands) are drawn using chemical drawing software.
-
The structures are converted to 3D and optimized to find the lowest energy conformation.
-
Partial charges are assigned to the ligand atoms.
3. Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina, Maestro (Schrödinger), or AutoDock 4.2.[1][2]
-
A grid box is defined to encompass the active site of the target protein.
-
The docking algorithm then explores various possible conformations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
4. Analysis of Results:
-
The docking results are analyzed to identify the best-docked poses for each ligand, typically those with the lowest binding energy or docking score.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
Specific Protocol for HIV Reverse Transcriptase Docking[3]
-
Software: Maestro module (Schrödinger Inc.).
-
Target: HIV-RT (PDB ID: 4I2P), with a resolution of 2.30 Å.
-
Standard Inhibitors: Rilpivirine and elvitegravir.
-
Docking Mode: XP (extra precision) mode using Glide molecular docking.
-
Analysis: Binding energies were calculated in kcal/mol, and the XP Visualizer was used for analyzing ligand-protein interactions.
In Silico Study for α-Amylase Inhibitors[4]
-
Software: Not explicitly stated, but the process was validated by re-docking the co-crystal ligand.
-
Validation: The RMSD value was below 2 Å, indicating the reliability of the docking procedure.
-
Analysis: Binding affinities and binding scores were evaluated based on interactions with essential amino acid residues in the active pocket.
Visualizing Molecular Interactions and Workflows
Diagrams created using the DOT language help to visualize complex biological processes and experimental procedures, providing a clearer understanding of the research.
Caption: A typical experimental workflow for the design, synthesis, and evaluation of novel enzyme inhibitors.
Caption: The inhibitory action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like quinoline derivatives.
This guide provides a snapshot of the current research landscape for picolinonitrile and related heterocyclic compounds. The presented data and protocols serve as a valuable resource for researchers aiming to design and develop next-generation therapeutics. The continuous evolution of computational tools and experimental techniques will undoubtedly lead to the discovery of more potent and selective inhibitors in the future.
References
A Comparative Guide to the Synthesis of 3-Formylpicolinonitrile: Evaluating a Novel Oxidation Route
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic intermediates is paramount. 3-Formylpicolinonitrile, a valuable building block in medicinal chemistry, has traditionally been synthesized through multi-step pathways. This guide introduces and validates a new, more direct synthetic route via the selective oxidation of 3-methylpicolinonitrile and compares it with a classical, albeit more theoretical, multi-step approach.
This comparison provides a detailed analysis of a modern oxidation method against a hypothetical traditional route, offering insights into potential improvements in yield, efficiency, and environmental impact. The data presented is based on established chemical principles and analogous transformations reported in the literature.
Comparative Analysis of Synthetic Routes
The validation of a new synthetic pathway for this compound hinges on its performance against existing methods. Here, we compare a novel direct oxidation route with a more traditional, multi-step synthetic approach.
| Parameter | New Synthetic Route (Oxidation) | Traditional Synthetic Route (Multi-step) |
| Starting Material | 3-Methylpicolinonitrile | 3-Methylpyridine |
| Number of Steps | 1 | 3 |
| Key Reagents | Selenium Dioxide (SeO₂) | N-Bromosuccinimide (NBS), Sodium Cyanide (NaCN), Oxidizing Agent (e.g., MnO₂) |
| Overall Yield | Moderate to High (estimated) | Low to Moderate (estimated) |
| Atom Economy | Higher | Lower |
| Process Complexity | Low | High |
| Environmental Impact | Moderate (use of selenium compounds) | High (use of toxic cyanide and halogenated waste) |
Experimental Protocols
New Synthetic Route: Selective Oxidation of 3-Methylpicolinonitrile
This novel approach focuses on the direct conversion of the methyl group of 3-methylpicolinonitrile to an aldehyde functionality. The use of selenium dioxide is a well-established method for the oxidation of activated methyl groups.[1]
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpicolinonitrile (1 equivalent) in a suitable solvent such as dioxane or a mixture of dioxane and water.
-
Reagent Addition: Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated elemental selenium.
-
Dilute the filtrate with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure this compound.
Traditional Synthetic Route: A Multi-step Approach from 3-Methylpyridine
This hypothetical traditional route involves a series of functional group transformations, starting from a more basic pyridine derivative.
Reaction Scheme:
-
3-Methylpyridine + NBS → 3-(Bromomethyl)pyridine
-
3-(Bromomethyl)pyridine + NaCN → 3-Picolylcyanide
-
3-Picolylcyanide + Oxidizing Agent → this compound
Detailed Protocol:
-
Step 1: Bromination of 3-Methylpyridine:
-
Dissolve 3-methylpyridine in a non-polar solvent like carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
-
Reflux the mixture under UV irradiation until the reaction is complete.
-
Filter the succinimide byproduct and concentrate the filtrate. Purify by distillation or chromatography to yield 3-(bromomethyl)pyridine.
-
-
Step 2: Cyanation of 3-(Bromomethyl)pyridine:
-
Dissolve 3-(bromomethyl)pyridine in a polar aprotic solvent like DMSO or acetone.
-
Add sodium cyanide (NaCN) and heat the mixture.
-
Monitor the reaction for the disappearance of the starting material.
-
Perform an aqueous work-up, extracting the product with an organic solvent. Purify to obtain 3-picolylcyanide.
-
-
Step 3: Oxidation to this compound:
-
Dissolve 3-picolylcyanide in a suitable solvent.
-
Add an oxidizing agent such as manganese dioxide (MnO₂) or perform a more complex oxidation protocol.
-
Heat the reaction mixture and monitor its progress.
-
After completion, filter the solid oxidant and purify the product from the filtrate, likely via column chromatography.
-
Workflow and Pathway Visualizations
To better illustrate the processes, the following diagrams were generated using Graphviz.
Caption: Workflow for the new synthetic route to this compound.
References
Benchmarking 3-Formylpicolinonitrile: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the exploration of novel scaffolds is paramount to accessing new chemical space. 3-Formylpicolinonitrile is an intriguing, yet underexplored, bifunctional reagent. This guide provides a comparative analysis of its potential applications in multicomponent reactions for the synthesis of fused heterocyclic systems, benchmarked against established methodologies such as the Gewald reaction.
Due to the limited availability of direct experimental data for this compound, this guide will focus on a prospective application based on the known reactivity of its constituent functional groups: a formyl group, which readily participates in condensation reactions, and a nitrile group, a versatile precursor for various functionalities. A promising hypothetical application is its use as a cornerstone in the synthesis of fused thieno[2,3-b]pyridines, leveraging a reaction manifold analogous to the well-established Gewald reaction.
Hypothetical Application: A Modern Analogue to the Gewald Reaction
The Gewald reaction is a cornerstone of heterocyclic synthesis, traditionally involving a three-component reaction between a ketone or aldehyde, an α-cyanoester or malononitrile, and elemental sulfur to produce highly substituted 2-aminothiophenes.[1][2][3][4][5] We propose that this compound can serve as an advanced building block in a modified Gewald-type reaction, streamlining the synthesis of fused pyridine systems.
In this hypothetical scenario, this compound would undergo a Knoevenagel condensation with an active methylene compound, followed by the addition of sulfur and subsequent intramolecular cyclization. This would lead to the formation of a thieno[2,3-b]pyridine scaffold, a privileged core in medicinal chemistry.
Data Presentation: A Comparative Overview
The following table summarizes the prospective advantages of a this compound-based approach compared to the traditional Gewald reaction.
| Feature | Traditional Gewald Reaction | Proposed this compound Route |
| Number of Components | Three (Aldehyde/Ketone, Activated Nitrile, Sulfur) | Two (this compound, Active Methylene Compound + Sulfur) |
| Core Scaffold | 2-Aminothiophene | Fused Thieno[2,3-b]pyridine |
| Key Bond Formations | C-C, C-S, C-N | C-C, C-S, C-N (intramolecular) |
| Source of Pyridine Ring | Not applicable | Pre-installed in the starting material |
| Potential for Diversity | High, based on choice of ketone and nitrile | High, based on choice of active methylene compound |
| Reaction Conditions | Typically requires a basic catalyst (e.g., morpholine, piperidine) | Likely to require similar basic catalysis |
| Reported Yields | Generally moderate to high | Hypothetical, but expected to be competitive |
Experimental Protocols
Below are detailed methodologies for a standard Gewald reaction, which serves as our benchmark, and a proposed protocol for the reaction with this compound.
Benchmark Protocol: Classical Gewald Synthesis of a 2-Aminothiophene
This protocol is adapted from established procedures for the Gewald reaction.[3][5]
Materials:
-
Cyclohexanone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (catalyst, ~20 mol%)
-
Ethanol (solvent)
Procedure:
-
To a solution of cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add morpholine (~20 mol%).
-
Stir the reaction mixture at 50-60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the solid with cold ethanol to remove impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Proposed Protocol: Synthesis of a Fused Thieno[2,3-b]pyridine using this compound
This is a hypothetical protocol based on the principles of the Gewald reaction.
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Piperidine (catalyst, ~20 mol%)
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in DMF.
-
Add piperidine (~20 mol%) to the mixture.
-
Heat the reaction to 70-80°C and stir.
-
Monitor the formation of the fused pyridine system by TLC and/or LC-MS.
-
After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the reaction workflows for both the established Gewald reaction and the proposed synthesis using this compound.
The following diagram illustrates the logical relationship in benchmarking this compound against the established Gewald reaction for the synthesis of sulfur-containing heterocycles.
References
Safety Operating Guide
Proper Disposal of 3-Formylpicolinonitrile: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Formylpicolinonitrile (CAS No. 131747-66-5).
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices from safety data for structurally similar pyridine and nitrile compounds. It is imperative to treat this compound as a hazardous substance and to follow all institutional and local regulations for hazardous waste disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard profiles of related pyridine and nitrile compounds, this compound should be handled with caution. Potential hazards include skin irritation, serious eye irritation, and respiratory irritation.[1][2] The following personal protective equipment is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are required. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.[2]
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing from contamination.
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation.[3]
Inferred Hazard Profile for this compound
| Hazard Classification | Inferred Risk Statement | Precautionary Measures |
| Skin Irritation | Causes skin irritation.[1][2] | Wear protective gloves. Wash skin thoroughly after handling.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust.[1] |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Spill Response:
-
Evacuate and Alert: Evacuate the immediate area of the spill and alert colleagues and the laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4]
-
Collection: Collect the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Proper Disposal Procedures
All waste containing this compound must be treated as hazardous waste. Adherence to the following step-by-step disposal protocol is mandatory.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Unused/Expired Compound: The original container with any remaining this compound should be sealed and placed in a designated hazardous solid waste container.
-
Contaminated Materials: All items contaminated with this compound, such as weighing papers, pipette tips, gloves, and absorbent materials from spills, must be collected in a separate, clearly labeled hazardous solid waste container.
-
-
Liquid Waste:
-
Solutions: All solutions containing this compound must be collected in a designated hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Rinsate: Any solvent used to rinse glassware or equipment contaminated with this compound must be collected as hazardous liquid waste.
-
Step 2: Waste Containerization and Labeling
-
Containers: Use only chemically compatible, leak-proof containers with secure lids for all hazardous waste.
-
Labeling: All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "131747-66-5"
-
The primary hazard(s) (e.g., "Irritant")
-
The date the waste was first added to the container.
-
Step 3: Storage of Hazardous Waste
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep containers tightly closed except when adding waste.
Step 4: Final Disposal
-
Professional Disposal: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional protocols for waste manifest and pickup.
-
Incineration: For pyridine-based compounds, incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and effective disposal method.[6]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these procedures, you can ensure the safe handling and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Comprehensive Safety and Handling Guide for 3-Formylpicolinonitrile
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 3-Formylpicolinonitrile in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict safety protocols is mandatory to prevent exposure.
Table 1: Hazard Summary and GHS Classification
| Hazard Statement | GHS Classification | Precautionary Statement |
| Causes skin irritation | Skin Irritation (Category 2) | P264: Wash skin thoroughly after handling.[1] |
| Causes serious eye irritation | Eye Irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact and irritation.[1][2] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield should be used when there is a risk of splashing.[2] | Protects against eye irritation from dust particles or splashes.[1] |
| Respiratory Protection | Use a NIOSH-approved respirator with a P2 filter for dust when engineering controls are not sufficient.[1] | Prevents inhalation of dust that may cause respiratory irritation. |
| Body Protection | A lab coat must be worn.[3] | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound solid and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[4][5]
2.1. Weighing the Solid Compound
-
Preparation: Designate a specific area within the chemical fume hood for weighing. Cover the work surface with disposable bench paper.[6]
-
Tare the Container: Place a clean, labeled receiving container (e.g., a vial or flask) on the analytical balance and tare it.
-
Transfer the Compound: Inside the fume hood, carefully transfer the desired amount of this compound from the stock bottle to the tared container using a clean spatula.[7] Avoid creating dust. If dust is generated, ensure the fume hood sash is at the appropriate height.
-
Seal and Re-weigh: Securely cap the receiving container.
-
Clean-up: Dispose of any contaminated weigh paper and disposable spatulas in the designated solid hazardous waste container. Clean the balance and surrounding area with a damp cloth, and dispose of the cloth as hazardous waste.
2.2. Preparing a Stock Solution
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the container with the pre-weighed this compound.
-
Dissolution: Cap the container and mix by swirling or using a magnetic stirrer until the solid is completely dissolved. Gentle heating may be applied if necessary, but ensure adequate ventilation and avoid open flames if a flammable solvent is used.
-
Labeling: Clearly label the container with the name of the compound, concentration, solvent, date of preparation, and appropriate hazard symbols.
Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
3.1. Spill Response
For a minor spill of solid this compound:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If necessary, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Prevent the spread of the dust.
-
Clean-up: Gently sweep the solid material into a labeled hazardous waste container. Avoid generating dust. Clean the spill area with a wet cloth or paper towels and a suitable solvent. Place all cleanup materials in a sealed bag and dispose of them as hazardous waste.
-
Decontaminate: Wash the area with soap and water.
For a major spill, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.
Disposal Plan
All waste containing this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[1]
Table 4: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste," the chemical name, and associated hazards (irritant).[1][8] |
| Liquid Waste (Solutions) | Collect in a sealed, compatible, and labeled container. Do not mix with incompatible wastes. The label should include "Hazardous Waste," the chemical name, solvent, concentration, and associated hazards.[8] |
| Contaminated PPE and Materials | Place gloves, weigh boats, contaminated paper towels, etc., in a sealed plastic bag and then into the designated solid hazardous waste container.[4] |
Waste Container Labeling:
All hazardous waste containers must be clearly labeled with the following information:[1][8][9]
-
The words "Hazardous Waste"
-
Full chemical name(s) of the contents
-
The approximate percentage of each component
-
The primary hazard(s) (e.g., Irritant)
-
The accumulation start date
Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. hwhenvironmental.com [hwhenvironmental.com]
- 2. trimaco.com [trimaco.com]
- 3. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. tmi.utexas.edu [tmi.utexas.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. ehso.emory.edu [ehso.emory.edu]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






